molecular formula C37H31NO4S B557259 Fmoc-Cys(Trt)-OH CAS No. 103213-32-7

Fmoc-Cys(Trt)-OH

Cat. No.: B557259
CAS No.: 103213-32-7
M. Wt: 585.7 g/mol
InChI Key: KLBPUVPNPAJWHZ-UMSFTDKQSA-N
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Description

side chain protected amino acid;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBPUVPNPAJWHZ-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145699
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine
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Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine
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CAS No.

103213-32-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine
Source CAS Common Chemistry
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Record name N-(alpha)-fluorenylmethyloxycarbonyl-S-tritylcysteine
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Foundational & Exploratory

Fmoc-Cys(Trt)-OH: An In-Depth Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(Trt)-OH, or N-(9-fluorenylmethoxycarbonyl)-S-trityl-L-cysteine, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its strategic design, featuring a base-labile Fmoc protecting group on the α-amine and an acid-labile trityl group on the sulfhydryl side chain, allows for the controlled and efficient incorporation of cysteine residues into peptide sequences. The cysteine residue, with its unique thiol group, is critical for the structure and function of many peptides and proteins, enabling the formation of disulfide bridges that dictate tertiary structure and biological activity. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key considerations for the effective use of this compound in peptide synthesis.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its chemical and physical properties are summarized in the tables below, providing researchers with essential data for experimental design and execution.

General Properties
PropertyValueSource(s)
Chemical Name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine[2]
Synonyms FMOC-S-trityl-L-cysteine, Fmoc-L-Cys(Trt)-OH
CAS Number 103213-32-7[1][2]
Molecular Formula C₃₇H₃₁NO₄S[1][2]
Molecular Weight 585.71 g/mol [1][3]
Appearance White to off-white crystalline solid/powder[1]
Physicochemical Data
PropertyValueSource(s)
Melting Point 170-173 °C[4]
Optical Activity ([α]20/D) +16.0 ± 2° (c=1 in THF)[4]
Purity (Typical) ≥98% (TLC), ≥98.0% (acidimetric), ≥99.0% (HPLC)[5][6]
Predicted pKa 3.70 ± 0.10
Predicted Boiling Point 763.4 ± 60.0 °C
Predicted Density 1.270 ± 0.06 g/cm³
Solubility Profile
SolventSolubilitySource(s)
Dimethylformamide (DMF) 30 mg/mL[2]
Dimethyl sulfoxide (DMSO) 30 mg/mL, 100 mg/mL (with sonication)[1][2]
Chloroform Soluble[7]
Dichloromethane (DCM) Soluble[7]
Ethyl Acetate Soluble[7]
Acetone Soluble[7]
Water Insoluble
Stability and Storage
ConditionRecommendationSource(s)
Powder Storage -20°C for up to 3 years; 4°C for up to 2 years[1]
In Solvent -80°C for up to 6 months; -20°C for up to 1 month[1]
General Stability Stable for at least 4 years when stored at -20°C.[2]
Shipping Shipped at ambient temperature for continental US.[1][2]

Chemical Structure and Protecting Group Strategy

The utility of this compound in SPPS is derived from its orthogonal protecting group strategy. The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically piperidine. Conversely, the trityl (Trt) group is stable to the basic conditions used for Fmoc deprotection but is cleaved under mild acidic conditions, commonly with trifluoroacetic acid (TFA).[3][8] This orthogonality is fundamental to the stepwise elongation of the peptide chain.

cluster_Fmoc Fmoc Group (Base-Labile) cluster_Trt Trityl Group (Acid-Labile) Fmoc Fmoc NH2 α-Amino Group Fmoc->NH2 Protects Trt Trityl SH Sulfhydryl Group Trt->SH Protects Cys Cysteine Backbone COOH Carboxyl Group Cys->COOH Cys->SH NH2->Cys

Caption: Orthogonal protection strategy of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.

Standard Fmoc-SPPS Cycle

The synthesis of a peptide on a solid support is a cyclical process involving deprotection of the N-terminal Fmoc group, followed by coupling of the next Fmoc-protected amino acid.

Resin Start: Resin with free amine Coupling 1. Amino Acid Coupling (this compound + Coupling Reagents) Resin->Coupling Wash1 2. Washing (DMF, DCM) Coupling->Wash1 Deprotection 3. Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 4. Washing (DMF, DCM) Deprotection->Wash2 Next_AA Couple next Fmoc-amino acid Wash2->Next_AA Next_AA->Coupling Yes Cleavage Final Cleavage and Deprotection Next_AA->Cleavage No (Final Residue)

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

1. Resin Preparation and Swelling:

  • Resin: Start with a suitable resin, such as Rink Amide for C-terminal amides or Wang resin for C-terminal acids.

  • Procedure: Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes at room temperature.[7] Drain the DMF.

2. Fmoc Deprotection:

  • Reagent: 20% (v/v) piperidine in DMF.

  • Procedure:

    • Add the 20% piperidine solution to the swollen resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[7]

3. Coupling of this compound:

  • Reagents:

    • This compound (3 equivalents relative to resin loading)

    • Coupling reagent, e.g., HBTU (2.9 equivalents) or DIC (3 equivalents)

    • Base, e.g., DIPEA (6 equivalents) or for DIC, an additive like Oxyma Pure (3 equivalents)

    • Solvent: DMF

  • Activation and Coupling Procedure (using HBTU/DIPEA):

    • In a separate vial, dissolve this compound and HBTU in DMF.

    • Add DIPEA to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[2]

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or slightly yellow) indicates a complete reaction.

4. Washing:

  • After the coupling step, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[7]

This cycle (steps 2-4) is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the trityl group from cysteine, are removed simultaneously.

Cleavage Cocktail:

  • A standard and effective cleavage cocktail for peptides containing Cys(Trt) is Reagent K or a similar mixture containing TFA, a scavenger for the trityl cation, and water.

  • Typical Composition: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v).[1] TIS is a crucial scavenger that reduces the stable trityl cation to inert triphenylmethane, preventing side reactions with nucleophilic residues like tryptophan and methionine.[1]

Procedure:

  • After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[1]

  • Add the cleavage cocktail to the dry resin in a fume hood (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[1] The resin may turn a deep yellow or orange color due to the formation of the trityl cation.

  • Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

PeptidylResin Peptidyl-Resin (with Trt-protected Cys) Cleavage Acid-catalyzed cleavage PeptidylResin->Cleavage TFA TFA (Trifluoroacetic Acid) TFA->Cleavage TIS TIS (Triisopropylsilane) Triphenylmethane Triphenylmethane (inert) TIS->Triphenylmethane TrtCation Trityl Cation (reactive) Cleavage->TrtCation PeptideSH Deprotected Peptide (with free thiol) Cleavage->PeptideSH TrtCation->Triphenylmethane Reduction by TIS

Caption: Mechanism of Trityl group cleavage and scavenging.

Key Considerations and Potential Side Reactions

  • Racemization: Cysteine residues are known to be susceptible to racemization during activation and coupling. To minimize this, it is recommended to use coupling reagents like DIC/Oxyma Pure or to avoid prolonged pre-activation times. The use of a non-nucleophilic base such as 2,4,6-collidine instead of DIPEA can also significantly reduce the loss of optical integrity.

  • Oxidation: The deprotected thiol group of cysteine is prone to oxidation, which can lead to the formation of unwanted disulfide bonds. After cleavage, the peptide should be handled under an inert atmosphere (e.g., argon or nitrogen) and can be stored as a lyophilized powder. If the free thiol is desired, reducing agents like dithiothreitol (DTT) can be used during purification.

  • Incomplete Deprotection: The cleavage of the trityl group is a reversible reaction. The use of an efficient scavenger like TIS is critical to drive the reaction to completion by irreversibly quenching the trityl cation.[1]

Conclusion

This compound is an indispensable reagent for the synthesis of cysteine-containing peptides. Its well-defined chemical properties and the robust Fmoc/tBu orthogonal protection strategy allow for its reliable incorporation into complex peptide sequences. By adhering to optimized protocols for coupling and cleavage, and by being mindful of potential side reactions, researchers can effectively utilize this compound to advance their work in drug discovery, protein engineering, and fundamental biological research. The detailed information and protocols provided in this guide serve as a valuable resource for achieving successful and high-purity synthesis of cysteine-containing peptides.

References

Fmoc-Cys(Trt)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data and procedural insights into the use of N-α-Fmoc-S-trityl-L-cysteine, commonly abbreviated as Fmoc-Cys(Trt)-OH. This reagent is a cornerstone in solid-phase peptide synthesis (SPPS) for the introduction of cysteine residues into peptide sequences. The trityl (Trt) protecting group on the sulfhydryl side chain offers robust protection under standard Fmoc-based synthesis conditions and can be readily removed during the final acidolytic cleavage step.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for accurate reagent preparation and stoichiometric calculations in peptide synthesis.

ParameterValueReferences
Chemical Formula C₃₇H₃₁NO₄S[1][2][3]
Molecular Weight 585.71 g/mol [3][4][5]
CAS Number 103213-32-7[1][2][4]
Appearance White to off-white solid/powder[4][5]
Purity Typically ≥95.0%
Melting Point 170-173 °C[5]
Solubility Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Insoluble in water.[1][2][5]
Storage Temperature 2-8°C[5]

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

This section details a standard protocol for the coupling of this compound onto a resin-bound peptide chain during Fmoc-based solid-phase peptide synthesis.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide or Wang resin with N-terminal deprotected amino acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Kaiser Test kit

Methodology:

  • Resin Swelling: Swell the peptide resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Activation and Coupling of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure or HOBt (3-5 equivalents) in a minimal amount of DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes at room temperature.

    • Drain the DMF from the deprotected resin.

    • Add the activated this compound solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Capping (Optional): If the coupling is found to be incomplete via a Kaiser test, any unreacted amines can be acetylated (capped) using a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF to prevent the formation of deletion sequences.

  • Washing: After the coupling reaction is complete (confirmed by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next deprotection/coupling cycle.

Process Visualization

The following diagrams illustrate the key chemical transformations and the overall workflow for incorporating a cysteine residue using this compound in a standard peptide synthesis cycle.

cluster_deprotection Fmoc Deprotection cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction Resin_Bound_Peptide Resin-AA(n)-Fmoc Deprotected_Peptide Resin-AA(n)-NH2 Resin_Bound_Peptide->Deprotected_Peptide 20% Piperidine/DMF Coupled_Peptide Resin-AA(n)-Cys(Trt)-Fmoc Deprotected_Peptide->Coupled_Peptide Coupling Fmoc_Cys This compound Activated_Ester Activated Ester Intermediate Fmoc_Cys->Activated_Ester Activator DIC / Oxyma Activator->Activated_Ester Activated_Ester->Coupled_Peptide start Start: Resin with Free Amine wash1 Wash DMF & DCM start->wash1 deprotection Fmoc Deprotection 20% Piperidine in DMF wash1->deprotection wash2 Wash DMF deprotection->wash2 kaiser1 Kaiser Test | (Positive) wash2->kaiser1 coupling Coupling Activated this compound kaiser1->coupling wash3 Wash DMF coupling->wash3 kaiser2 Kaiser Test | (Negative) wash3->kaiser2 next_cycle Proceed to Next Cycle kaiser2->next_cycle

References

Fmoc-Cys(Trt)-OH solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Fmoc-Cys(Trt)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-S-trityl-L-cysteine (this compound), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is essential for efficient stock solution preparation, minimizing aggregation, and ensuring successful coupling reactions in the synthesis of cysteine-containing peptides.

This compound is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a trityl (Trt) group.[1] These bulky, hydrophobic protecting groups significantly influence the solubility of the molecule.

Molecular Formula: C₃₇H₃₁NO₄S[2] Molecular Weight: 585.71 g/mol [2] Appearance: White to off-white solid[2]

Solubility of this compound in Common Organic Solvents

The solubility of this compound can vary between different suppliers and batches. The following table summarizes the available quantitative and qualitative solubility data in common organic solvents used in peptide synthesis.

SolventAbbreviationSolubilityNotes
Dimethyl sulfoxideDMSO100 mg/mL (170.73 mM)[2], 30 mg/mL[3], ≥57.2 mg/mL (for Fmoc-Cys(Trt)-ol)[4], Limited solubility (<49.7 mg/mL)[1]Often requires ultrasonication for complete dissolution.[2][5] Hygroscopic DMSO can negatively impact solubility.[2]
N,N-DimethylformamideDMF30 mg/mL[3], "clearly soluble" (1 mmole in 2 mL)While commonly used in SPPS, solubility can be limited.[5] Low solubility may necessitate pre-activation in minimal DMF to prevent aggregation.[1]
EthanolEtOH≥7.3 mg/mL[1]
DichloromethaneDCM-Can be used for pre-activation to avoid aggregation.[1]
N-Methyl-2-pyrrolidoneNMP-A common alternative to DMF in SPPS.[5]
MethanolMeOHSlight solubility[5]Gentle heating may be required.[5]
Acetone-Slight solubility[5]

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the general steps for dissolving this compound to prepare a stock solution for use in peptide synthesis.

Materials:

  • This compound powder

  • High-purity organic solvent (e.g., DMSO or DMF)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of the chosen solvent to the vial to achieve the target concentration.

  • Vortex the vial for 30-60 seconds to suspend the compound.[5]

  • Place the vial in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.[5] For highly concentrated solutions in DMSO, ultrasonication is often necessary.[2]

  • Visually inspect the solution to ensure no solid particles remain.

  • If solubility remains an issue, gentle heating to around 37°C can be employed, though caution is advised to prevent potential degradation.[1][5]

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol describes the general workflow for incorporating this compound into a peptide sequence on a solid support.

Materials:

  • Resin (e.g., Rink Amide resin)

  • This compound

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • Solvents: DMF, DCM

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for approximately 30 minutes.[6]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 10 minutes. Subsequently, wash the resin thoroughly with DMF and DCM.[6]

  • Amino Acid Coupling:

    • Pre-activate a 3-fold excess of this compound with a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[6]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for a designated time (e.g., 2 hours).[6]

    • Monitor the completion of the coupling reaction using a ninhydrin test.[6]

  • Washing: Extensively wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.[6]

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.[6]

Visualizing Workflows and Relationships

This compound Dissolution Workflow

The following diagram illustrates the recommended steps for dissolving this compound, particularly when encountering solubility challenges.

start Start: Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO, DMF) start->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex ultrasonicate Ultrasonicate for 5-10 minutes vortex->ultrasonicate check_solubility Visually Inspect for Complete Dissolution ultrasonicate->check_solubility soluble Solution Ready for Use check_solubility->soluble Yes not_soluble Incomplete Dissolution check_solubility->not_soluble No gentle_heat Apply Gentle Heat (e.g., 37°C) not_soluble->gentle_heat recheck_solubility Re-inspect Solution gentle_heat->recheck_solubility recheck_solubility->soluble Yes end Proceed with Caution or Consider Dilution recheck_solubility->end No

Caption: Workflow for dissolving this compound.

Key Steps in Fmoc-SPPS using this compound

This diagram outlines the cyclical nature of solid-phase peptide synthesis involving the coupling of this compound.

cluster_spps_cycle SPPS Cycle for this compound Addition resin Resin with N-terminal Fmoc group deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 coupling Coupling: This compound + Coupling Reagents washing1->coupling washing2 Wash (DMF, DCM) coupling->washing2 next_cycle Ready for Next Amino Acid or Final Cleavage washing2->next_cycle

Caption: Core cycle of Fmoc-SPPS with this compound.

Troubleshooting Solubility Issues

Poor solubility of this compound can be attributed to several factors:

  • Aggregation: The planar, aromatic Fmoc group can lead to self-assembly and aggregation through π-π stacking interactions.[5]

  • Solvent Quality: The presence of water in hygroscopic solvents like DMSO can reduce solubility.[2] Using freshly opened, high-purity solvents is recommended.

  • Intermolecular Interactions: Although the thiol group is protected, other intermolecular forces can contribute to poor solubility.

To mitigate these issues, in addition to the techniques described in the dissolution protocol, consider preparing stock solutions in a highly effective solvent like DMSO and then diluting into the reaction solvent as needed.[5]

Conclusion

The solubility of this compound is a multifaceted issue influenced by the choice of solvent, concentration, and handling techniques. While highly soluble in DMSO with assistance, its solubility in DMF can be more limited, potentially requiring procedural adjustments for successful incorporation in SPPS. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this essential reagent in the synthesis of complex cysteine-containing peptides.

References

The Trityl Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trityl (Trt) protecting group and its derivatives are indispensable tools in modern solid-phase peptide synthesis (SPPS). Renowned for their acid lability and steric bulk, trityl-based strategies offer significant advantages in the synthesis of complex peptides, including the preparation of fully protected peptide fragments. This technical guide provides a comprehensive overview of the trityl protecting group, its variants, and their applications in peptide synthesis, with a focus on practical experimental protocols and quantitative data.

Core Concepts of Trityl Protection

The trityl group, triphenylmethyl, is introduced to protect the α-amino group of amino acids or the side chains of residues such as Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln).[1][2] Its primary advantages stem from its steric hindrance, which can prevent side reactions like racemization and diketopiperazine formation, and its facile cleavage under mild acidic conditions.[2][3]

The stability of the trityl cation, a carbocation stabilized by the three phenyl rings, is central to both its application and its removal. Electron-donating or withdrawing groups on the phenyl rings can modulate the stability of this cation, giving rise to a family of trityl derivatives with a tunable range of acid lability.[4]

The Trityl Family: A Spectrum of Lability

The acid sensitivity of the trityl group can be fine-tuned by substitution on the phenyl rings. This has led to the development of several analogs, each with distinct cleavage characteristics. The most common derivatives are:

  • Trityl (Trt): The parent group, requiring relatively strong acidic conditions for cleavage.[4]

  • 4-Methoxytrityl (MMT): The addition of one electron-donating methoxy group increases the stability of the carbocation, allowing for cleavage under milder acidic conditions than the standard trityl group.[4]

  • 4,4'-Dimethoxytrityl (DMT): With two methoxy groups, the DMT group is significantly more acid-labile and is a cornerstone in oligonucleotide synthesis.[4]

  • 4,4',4''-Trimethoxytrityl (TMT): The most acid-labile of the common trityl derivatives.[3]

The general order of acid lability is: TMT > DMT > MMT > Trt .[3] This tunable lability allows for orthogonal protection strategies in the synthesis of complex peptides with multiple protection sites.

Trityl Resins in Solid-Phase Peptide Synthesis

A major application of trityl chemistry in SPPS is the use of trityl-based resins. The 2-chlorotrityl chloride (2-CTC) resin is particularly popular due to its high acid sensitivity, which allows for the cleavage of the finished peptide under very mild conditions, often yielding a fully protected peptide fragment.[5][6] This is highly advantageous for convergent synthesis strategies where peptide fragments are synthesized separately and then ligated.

The bulky nature of the trityl linker on the resin also helps to minimize diketopiperazine formation, a common side reaction at the dipeptide stage, particularly with proline.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of the trityl protecting group in peptide synthesis.

Table 1: Relative Acid Lability of Common Trityl Protecting Groups

Protecting GroupStructureRelative LabilityTypical Cleavage Conditions
Trityl (Trt)(C₆H₅)₃C-110-50% TFA in DCM[4]
4-Methoxytrityl (MMT)(4-CH₃OC₆H₄)(C₆H₅)₂C-Increased0.5-1% TFA in DCM[4]
4,4'-Dimethoxytrityl (DMT)(4-CH₃OC₆H₄)₂(C₆H₅)C-HighMildly acidic conditions[4]
4,4',4''-Trimethoxytrityl (TMT)(4-CH₃OC₆H₄)₃C-Very HighVery mild acidic conditions[3]

Table 2: Typical Cleavage Cocktails and Conditions for 2-Chlorotrityl Resins

Cleavage CocktailCompositionReaction TimePurposeReference(s)
Acetic Acid/TFE/DCMAcOH/TFE/DCM (e.g., 1:1:8)15-60 minCleavage of fully protected peptides[6][7]
Hexafluoroisopropanol (HFIP) in DCM20% HFIP in DCM1 hourCleavage of fully protected peptides[8]
Dilute TFA in DCM1% TFA in DCM2 min (repeated)Cleavage of protected peptides[9]
Trifluoroacetic Acid (TFA)95% TFA with scavengers30 minGlobal deprotection[7]
Reagent B88% TFA, 5% Phenol, 5% H₂O, 2% TIPS1 hourGlobal deprotection, scavenges trityl cations[10]

Experimental Protocols

Detailed methodologies for key experiments involving the trityl group are provided below.

Loading the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin

This protocol describes the covalent attachment of the first amino acid to the 2-CTC resin.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acid

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass frit

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 eq) in anhydrous DCM (10 mL/g of resin) for at least 30 minutes in the reaction vessel.[11]

  • Amino Acid Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (1.0-2.0 eq) in a minimal amount of anhydrous DCM. If solubility is an issue, a small amount of DMF can be added.[12]

  • Coupling Reaction: Drain the DCM from the swelled resin. Add the amino acid solution to the resin, followed by DIPEA (3.0-4.0 eq). Agitate the mixture at room temperature for 1-4 hours.[12][13]

  • Capping Unreacted Sites: To cap any unreacted chlorotrityl sites, add methanol (0.8 mL/g of resin) to the reaction mixture and agitate for an additional 15-30 minutes.[7]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally MeOH (3x).[7]

  • Drying: Dry the resin under vacuum.

  • Substitution Determination (Optional): The loading efficiency can be determined spectrophotometrically by measuring the amount of Fmoc released from a known weight of resin upon treatment with a piperidine solution.[14]

Solid-Phase Peptide Synthesis (SPPS) on Trityl Resin

This protocol outlines the general cycle for elongating the peptide chain on a trityl resin.

Materials:

  • Amino acid-loaded trityl resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the amino acid-loaded resin in DMF for 30-60 minutes.[11]

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-20 minutes. Drain and repeat the treatment once more.[11]

  • Washing: Wash the resin thoroughly with DMF (5-6x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq) with the chosen coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours, or until a coupling completion test (e.g., Kaiser test) is negative.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage of a Fully Protected Peptide from 2-Chlorotrityl Resin

This protocol describes the mild acid cleavage of the peptide from the resin, leaving the side-chain protecting groups intact.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage cocktail: 20% hexafluoroisopropanol (HFIP) in DCM[8]

  • Reaction vessel

  • Collection flask

  • Rotary evaporator

Procedure:

  • Resin Preparation: Wash the dried peptidyl-resin with DCM (3x) and then drain the solvent.

  • Cleavage: Add the freshly prepared cleavage cocktail (20% HFIP in DCM) to the resin. Agitate the mixture gently at room temperature for 1 hour.[8]

  • Peptide Collection: Filter the cleavage solution into a collection flask. Wash the resin with additional cleavage cocktail or DCM and combine the filtrates.

  • Solvent Removal: Evaporate the solvent from the combined filtrates using a rotary evaporator. The resulting product is the fully protected peptide.

Global Deprotection and Cleavage

This protocol describes the simultaneous cleavage of the peptide from the resin and removal of all acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage cocktail: e.g., Reagent B (88% TFA, 5% Phenol, 5% H₂O, 2% TIPS)[10]

  • Scavengers (e.g., triisopropylsilane (TIPS), water, phenol, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin in a reaction vessel.

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin. If the peptide contains Trp, Cys, or Met, the use of scavengers is crucial to prevent side reactions. Agitate the mixture at room temperature for 1-4 hours.[1]

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes in the use of the trityl protecting group.

Protection_Mechanism cluster_reactants Reactants cluster_reaction Protection Reaction cluster_products Products TrCl Trityl Chloride Reaction SN1-like Reaction TrCl->Reaction ROH Alcohol (e.g., Amino Acid) ROH->Reaction Base Base (e.g., Pyridine) Base->Reaction Protected_AA Trityl-Protected Alcohol Reaction->Protected_AA HCl_salt Base-HCl Salt Reaction->HCl_salt

Caption: Mechanism of alcohol protection using trityl chloride.

Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Deprotection Reaction cluster_products Products Protected_AA Trityl-Protected Alcohol Protonation Protonation of Ether Oxygen Protected_AA->Protonation Acid Acid (e.g., TFA) Acid->Protonation Cleavage Heterolytic Cleavage Protonation->Cleavage Deprotected_AA Deprotected Alcohol Cleavage->Deprotected_AA Trityl_Cation Trityl Cation Cleavage->Trityl_Cation

Caption: Acid-catalyzed deprotection of a trityl-protected alcohol.

SPPS_Workflow Start Start: 2-Chlorotrityl Resin Load_AA1 Load First Fmoc-Amino Acid Start->Load_AA1 Capping Cap Unreacted Sites Load_AA1->Capping Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Capping->Fmoc_Deprotection Coupling Couple Next Fmoc-Amino Acid Fmoc_Deprotection->Coupling Repeat Repeat Cycle (n-1) times Coupling->Repeat Repeat->Fmoc_Deprotection for next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection after last cycle Cleavage Cleavage from Resin Final_Deprotection->Cleavage Protected_Peptide Fully Protected Peptide (Mild Acid) Cleavage->Protected_Peptide Deprotected_Peptide Deprotected Peptide (Strong Acid) Cleavage->Deprotected_Peptide

Caption: General workflow for SPPS using a 2-chlorotrityl resin.

Conclusion

The trityl protecting group and its derivatives are powerful and versatile tools in the field of peptide synthesis. Their tunable acid lability, coupled with the steric benefits they provide, enables the synthesis of complex and sensitive peptides. The use of trityl-based resins, particularly 2-chlorotrityl chloride resin, has become a standard for the production of fully protected peptide fragments, facilitating convergent synthesis strategies. A thorough understanding of the properties of different trityl groups and the optimization of protection and deprotection protocols, as outlined in this guide, are essential for researchers and drug development professionals aiming to leverage these valuable reagents to their full potential.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] Its widespread adoption is a testament to the mild reaction conditions it affords, its orthogonal deprotection strategy, and its suitability for automated synthesis.[3][4] This technical guide provides a comprehensive overview of the pivotal role of the Fmoc group in SPPS, detailing its chemical properties, mechanism of action, and the practical aspects of its application.

The Chemical Nature and Function of the Fmoc Group

The Fmoc group is a base-labile protecting group attached to the α-amino group of an amino acid.[2][5] Its chemical structure, characterized by a fluorene ring system, is central to its function.[2][6] This structure confers stability under the acidic conditions used to cleave side-chain protecting groups, a key feature of its "orthogonal" nature in peptide synthesis.[3][7]

The primary role of the Fmoc group is to prevent the N-terminus of an amino acid from reacting during the coupling of the subsequent amino acid in the growing peptide chain.[1][2] After each successful coupling step, the Fmoc group is selectively removed to expose the free amine, which then becomes the site of the next peptide bond formation.[1] This cyclical process of coupling and deprotection is the essence of solid-phase peptide synthesis.[8]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in each cycle of peptide synthesis and proceeds via a β-elimination mechanism.[9][10] This reaction is typically induced by a weak base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][5]

The deprotection process can be summarized in two key steps:

  • Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[9][11]

  • β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and carbon dioxide, and the release of the free amine of the peptide.[3][9]

The highly reactive dibenzofulvene byproduct is subsequently scavenged by the excess secondary amine (e.g., piperidine) to form a stable adduct, preventing its undesirable reaction with the newly deprotected N-terminus of the peptide.[9][11] The strong UV absorbance of the fluorene moiety allows for real-time monitoring of the deprotection step, ensuring its completion before proceeding to the next coupling cycle.[2][7]

Fmoc_Deprotection_Workflow Start Fmoc_Peptide_Resin Fmoc-Peptide-Resin Start->Fmoc_Peptide_Resin Add_Piperidine Add Piperidine in DMF Fmoc_Peptide_Resin->Add_Piperidine Deprotection Fmoc Cleavage (β-elimination) Add_Piperidine->Deprotection Wash_Resin Wash Resin Deprotection->Wash_Resin Free_Amine_Peptide_Resin H2N-Peptide-Resin Wash_Resin->Free_Amine_Peptide_Resin Ready_for_Coupling Ready for Next Coupling Cycle Free_Amine_Peptide_Resin->Ready_for_Coupling End Ready_for_Coupling->End

Fmoc Deprotection Workflow

Advantages of Fmoc Chemistry in SPPS

The widespread adoption of Fmoc chemistry over the older tert-butyloxycarbonyl (Boc) strategy stems from several key advantages that are particularly beneficial for modern peptide synthesis.[3][]

  • Milder Reaction Conditions: The use of a weak base for deprotection avoids the repeated use of strong acids like trifluoroacetic acid (TFA) required in Boc chemistry.[3][1] This is crucial for the synthesis of peptides containing acid-sensitive residues or post-translational modifications like phosphorylation and glycosylation.[3][7]

  • Orthogonality: The Fmoc group's base lability is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[3][2] This allows for selective deprotection without affecting the side chains until the final cleavage from the resin.[3]

  • Automation and Monitoring: The strong UV absorbance of the cleaved Fmoc group facilitates real-time monitoring of deprotection efficiency, making it highly compatible with automated peptide synthesizers.[7][]

  • Reduced Side Reactions: The milder conditions of Fmoc chemistry generally lead to fewer side reactions compared to the harsh acidic treatments in Boc synthesis.[]

Quantitative Data in Fmoc-SPPS

The efficiency of Fmoc-based SPPS is well-documented, with high yields and purity being hallmarks of the methodology.

ParameterTypical Value/RangeNotes
Fmoc Deprotection Time 2-20 minutesDependent on the specific peptide sequence and reagents used.[11][14] Can be longer for aggregated sequences.[11]
Coupling Yield >99%High coupling efficiency is critical for the synthesis of long peptides.[]
Purity of Commercial Fmoc-Amino Acids >99%High-purity building blocks are essential for successful synthesis.[7]
Common Deprotection Reagent 20% Piperidine in DMFA widely used and effective reagent for Fmoc removal.[3][5]
UV Monitoring Wavelength ~300 nmThe fluorenyl group's absorbance allows for quantitative monitoring of deprotection.[2]

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol outlines the manual removal of the Fmoc group from a peptide-resin.

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 1 hour.[15]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes.[15][16]

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for another 10-15 minutes.[17]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[15]

  • Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser or TNBS test) on a small sample of the resin to confirm the presence of a free primary amine.[16]

Amino Acid Coupling Protocol (Using HCTU)

This protocol describes the coupling of the next Fmoc-protected amino acid to the deprotected peptide-resin.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and an activating agent such as HCTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) and allow the activation to proceed for a few minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.[17]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.

SPPS_Cycle Start Start Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Check_Completion Chain Elongation Complete? Washing2->Check_Completion Check_Completion->Deprotection No End Final Cleavage & Purification Check_Completion->End Yes

The Solid-Phase Peptide Synthesis Cycle

Potential Side Reactions and Mitigation Strategies

While Fmoc-SPPS is highly efficient, certain side reactions can occur, particularly in the synthesis of "difficult" sequences.

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate, especially upon prolonged exposure to the basic deprotection conditions.[7][18] This can lead to the formation of β-aspartyl peptides and other byproducts.[7] Mitigation strategies include using sterically hindered side-chain protecting groups for Asp, adding HOBt to the deprotection solution, or using milder deprotection reagents like piperazine.[18][19]

  • Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage, particularly when proline is one of the first two residues, and can lead to cleavage of the dipeptide from the resin.[10][19] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[19]

  • Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection.[19] This can be addressed by using specialized resins, chaotropic salts, or elevated temperatures during synthesis.[19]

  • Racemization: Racemization of the C-terminal cysteine residue can be a problem.[18] Using piperazine-based deprotection reagents has been shown to reduce this side reaction.[18]

Conclusion

The 9-fluorenylmethoxycarbonyl protecting group has been instrumental in advancing the field of peptide synthesis. Its unique chemical properties, which allow for mild and orthogonal deprotection, have made Fmoc-based solid-phase peptide synthesis the method of choice for producing a vast array of peptides with high purity and yield.[3][20] A thorough understanding of its role, the underlying chemical mechanisms, and potential side reactions is essential for researchers and professionals in drug development to successfully synthesize complex and therapeutically relevant peptides. The continued refinement of Fmoc-based protocols and reagents promises to further enhance the efficiency and scope of peptide synthesis in the future.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine, commonly known as Fmoc-Cys(Trt)-OH. This essential protected amino acid is a cornerstone in solid-phase peptide synthesis (SPPS) for the incorporation of cysteine residues. Understanding its properties is critical for optimizing peptide synthesis protocols and ensuring the production of high-quality peptides for research and therapeutic development.

Core Physicochemical Properties

This compound is a white to off-white or light yellow crystalline powder.[1] Its key quantitative physicochemical properties are summarized in the table below, providing a consolidated reference for laboratory applications.

PropertyValueReferences
Molecular Formula C₃₇H₃₁NO₄S[2][3][4][5]
Molecular Weight 585.71 g/mol [2][3][4][5]
Melting Point 164 - 175 °C[3]
Typically 170 - 173 °C[1]
Appearance White to off-white/light yellow crystalline powder[1]
Purity ≥98%[2][5]

Solubility Profile

The solubility of this compound is a critical factor in its handling and application, particularly in the context of solid-phase peptide synthesis where dissolution in appropriate solvents is paramount for efficient coupling reactions. The compound is generally soluble in a range of polar aprotic organic solvents and insoluble in water.

SolventSolubilityReferences
Dimethyl Sulfoxide (DMSO) 30 mg/mL[2]
100 mg/mL (may require ultrasonication)[4]
N,N-Dimethylformamide (DMF) 30 mg/mL[2]
Chloroform Soluble[1]
Dichloromethane (DCM) Soluble[1]
Ethyl Acetate Soluble[1]
Acetone Soluble[1]
Water Insoluble[1]

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic methods are fundamental for the verification of the identity and purity of this compound.

TechniqueData Summary
¹H NMR Spectra available in deuterated chloroform (CDCl₃). Key resonances are expected for the aromatic protons of the Fmoc and Trityl groups, as well as the characteristic signals for the cysteine backbone.[6]
¹³C NMR Spectra would complement ¹H NMR in confirming the carbon framework of the molecule.
Mass Spectrometry (MS) Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight. The expected [M+H]⁺ ion would be approximately m/z 586.2.
High-Performance Liquid Chromatography (HPLC) Purity is typically assessed by reverse-phase HPLC, with reported purities often exceeding 99.0%.[7]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are provided below. These protocols are designed to be followed in a standard laboratory setting.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a clean, dry mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

  • For a precise determination, set the heating rate to 1-2 °C/min and start heating from a temperature approximately 10-15 °C below the expected melting point.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • Perform the measurement in triplicate to ensure accuracy.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • A selection of organic solvents (e.g., DMSO, DMF, DCM, Chloroform, Ethyl Acetate, Acetone)

  • Deionized water

  • Vortex mixer

  • Analytical balance

  • Small vials or test tubes

Procedure:

  • Qualitative Assessment:

    • Weigh approximately 1 mg of this compound into a series of small, labeled vials.

    • To each vial, add 1 mL of a different solvent.

    • Vortex each vial for 30 seconds.

    • Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains as a suspension, it is insoluble.

  • Quantitative Assessment (for solvents in which it is soluble):

    • Accurately weigh a known mass of this compound (e.g., 10 mg) into a vial.

    • Add a small, measured volume of the solvent (e.g., 100 µL) and vortex.

    • Continue to add small, measured volumes of the solvent, vortexing after each addition, until the solid is completely dissolved.

    • Calculate the solubility in mg/mL. For example, if 10 mg dissolves in a final volume of 0.33 mL, the solubility is approximately 30 mg/mL.

    • For highly soluble compounds, continue adding the solute to a known volume of solvent until saturation is reached (i.e., solid material remains undissolved after thorough mixing).

¹H NMR Spectroscopy

Objective: To obtain a ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • Integrate the peaks and analyze the chemical shifts and coupling constants to confirm the structure.

Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • HPLC-grade solvent for dissolution (e.g., acetonitrile or methanol)

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in an appropriate solvent.

  • Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum for the presence of the protonated molecular ion [M+H]⁺ at the expected m/z value (approximately 586.2).

  • Isotopic distribution can also be examined to further confirm the elemental composition.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the use of this compound in peptide synthesis.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_analysis Analysis resin Resin Support deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection coupling Amino Acid Coupling (this compound + Activator) deprotection->coupling wash Washing Steps coupling->wash repeat Repeat Cycle wash->repeat for next amino acid cleavage Cleavage from Resin (e.g., TFA Cocktail) wash->cleavage Final Amino Acid precipitation Peptide Precipitation (e.g., Cold Ether) cleavage->precipitation hplc HPLC Purification precipitation->hplc ms Mass Spectrometry hplc->ms

Caption: General workflow for solid-phase peptide synthesis utilizing this compound.

deprotection_pathway Fmoc_Cys_Trt_OH This compound Piperidine Piperidine (Base) Fmoc_Cys_Trt_OH->Piperidine Fmoc Removal TFA Trifluoroacetic Acid (TFA) (Strong Acid) Fmoc_Cys_Trt_OH->TFA Trityl Removal Free_NH2_Cys_Trt_OH H-Cys(Trt)-OH (Free Amine) Piperidine->Free_NH2_Cys_Trt_OH Fmoc_Cys_OH Fmoc-Cys-OH (Free Thiol) TFA->Fmoc_Cys_OH

References

A Comprehensive Technical Guide to Fmoc-Cys(Trt)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a core technical resource for understanding and effectively utilizing Fmoc-Cys(Trt)-OH, a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Cysteine residues are pivotal for the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges. Proper protection of the reactive thiol side chain is paramount for successful synthesis, and the trityl (Trt) group offers a robust and widely used solution. This document provides a detailed exploration of the chemistry, applications, and experimental protocols associated with this compound, tailored for both beginners and experienced peptide chemists.

The Critical Role of Cysteine and Thiol Protection in Peptide Synthesis

Cysteine's unique thiol (-SH) group is highly nucleophilic and susceptible to a variety of chemical modifications, including oxidation to form disulfide bonds, alkylation, and other unwanted side reactions during peptide synthesis.[1] Uncontrolled oxidation can lead to a heterogeneous mixture of peptide products with incorrect disulfide linkages, significantly complicating purification and compromising biological activity.

To circumvent these issues, the thiol group must be protected with a temporary protecting group that is stable to the iterative steps of peptide chain elongation but can be selectively removed under specific conditions. The choice of the protecting group is a critical strategic decision in planning the synthesis of cysteine-containing peptides.

Properties and Advantages of the Trityl (Trt) Protecting Group

This compound is an N-α-Fmoc-protected cysteine derivative where the thiol group is protected by a triphenylmethyl (trityl) group. This protecting group offers several advantages in the context of Fmoc-based SPPS:

  • Acid Lability: The Trt group is readily cleaved by trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups. This allows for a convenient one-step deprotection in the final stage of synthesis.

  • Stability to Fmoc Deprotection: The Trt group is stable to the basic conditions required for the removal of the Fmoc group from the N-terminus of the growing peptide chain, typically 20% piperidine in DMF.[2]

  • Prevention of Side Reactions: By sterically hindering the thiol group, the Trt group effectively prevents unwanted side reactions such as oxidation and alkylation during peptide synthesis.[1]

Quantitative Data on this compound in Peptide Synthesis

The performance of this compound in peptide synthesis can be evaluated based on several quantitative parameters, most notably the extent of racemization during coupling and the efficiency of coupling and deprotection steps.

Racemization of this compound during Coupling

Cysteine residues are particularly prone to racemization (the conversion of the L-amino acid to a mixture of L and D isomers) during the activation and coupling steps of SPPS. The degree of racemization is highly dependent on the coupling reagents and conditions employed.

Coupling Reagent/MethodRacemization of this compound (%)Reference
DIPCDI/Oxyma Pure3.3
HCTU/DIEA (Microwave-assisted, 50°C)10.9[3]
HCTU/DIEA (Microwave-assisted, 80°C)26.6[3]

It is evident that standard carbodiimide-based coupling with Oxyma Pure results in a notable level of racemization. The use of phosphonium or uronium-based reagents like HCTU, especially with microwave heating, can lead to significant epimerization.[3] To minimize racemization, it is recommended to use coupling conditions that are less basic or to employ alternative protecting groups if stereochemical purity is absolutely critical.

Coupling and Deprotection Efficiency

While specific numerical data for the coupling efficiency of this compound is not extensively tabulated in the literature, it is generally considered to have excellent coupling characteristics when using standard protocols.[4] The completion of the coupling reaction can be monitored qualitatively using the Kaiser test.

Fmoc deprotection with 20% piperidine in DMF is typically rapid and efficient, usually completed within 10-20 minutes.[5] The progress of the deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct released into the solution.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involving this compound in manual solid-phase peptide synthesis.

Protocol 1: this compound Coupling

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • Peptide-resin with a free amine

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Base (e.g., DIPEA or NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Pre-activation of the Amino Acid: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF. Add the base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated this compound solution to the swollen and drained peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), the coupling reaction should be repeated.

  • Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x) to remove any unreacted reagents and byproducts.

Protocol 2: Fmoc Group Deprotection

This protocol details the removal of the N-terminal Fmoc protecting group to liberate the free amine for the next coupling step.

Materials:

  • Peptide-resin with an N-terminal Fmoc group

  • 20% (v/v) Piperidine in DMF

  • Anhydrous DMF

Procedure:

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the peptide-resin. Agitate the mixture for 3-5 minutes at room temperature.

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional): A Kaiser test can be performed to confirm the presence of a free primary amine.

Protocol 3: Cleavage and Trityl Group Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and simultaneously removing the Trityl protecting group from the cysteine residue.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)

  • Scavengers (e.g., Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT))

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5-3 hours. The reaction time may need to be optimized depending on the peptide sequence and other protecting groups present.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Note on Scavengers: The Trityl cation released during cleavage is a potent electrophile that can alkylate sensitive residues like tryptophan and methionine. Scavengers such as TIS and EDT are crucial to trap this cation and prevent side reactions.[3][6] For peptides containing multiple Cys(Trt) residues, the addition of EDT is highly recommended.

Visualization of Key Concepts

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

spss_workflow Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat Repeat->Deprotection1 Next Cycle Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Final Cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA + Scavengers) Deprotection2->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonality of Cysteine Protecting Groups

orthogonal_protection cluster_conditions Cleavage Conditions cluster_groups Protecting Groups Piperidine 20% Piperidine/DMF Fmoc Fmoc (N-terminus) Piperidine->Fmoc Cleaves Trt Trt (Cys) Piperidine->Trt Stable Acm Acm (Cys) Piperidine->Acm Stable Mmt Mmt (Cys) Piperidine->Mmt Stable TFA TFA (e.g., 95%) TFA->Trt Cleaves TFA->Acm Stable TFA->Mmt Cleaves Iodine Iodine Iodine->Acm Cleaves Dilute_TFA Dilute TFA (1-2%) Dilute_TFA->Mmt Cleaves

Caption: Orthogonality of common protecting groups in Fmoc-SPPS.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance; Aggregation of the peptide chain.Use a stronger coupling reagent (e.g., HATU); Perform a double coupling; Use a different solvent system (e.g., NMP).
Racemization Use of strong activating agents; High temperature.Use a carbodiimide-based coupling with an additive like OxymaPure; Avoid prolonged pre-activation times; Consider alternative protecting groups for cysteine.
Incomplete Trityl Deprotection Insufficient cleavage time; Ineffective scavenging of the trityl cation.Increase the cleavage time to 3-4 hours; Ensure an adequate amount of scavengers, especially EDT, in the cleavage cocktail.
Side Reactions (Alkylation of Trp, Met) Inefficient scavenging of the trityl cation.Use a cleavage cocktail with a higher concentration of scavengers (e.g., "Reagent K": TFA/water/phenol/thioanisole/EDT).[6]
β-elimination at C-terminal Cysteine Prolonged exposure to piperidine, especially with Wang-type resins.Use a 2-chlorotrityl resin for C-terminal cysteine; Minimize the piperidine treatment time.

Conclusion

This compound is an indispensable reagent for the synthesis of cysteine-containing peptides. Its stability under standard SPPS conditions and its lability to the final TFA cleavage make it a convenient and cost-effective choice for routine peptide synthesis. However, researchers must be mindful of the potential for racemization and the critical role of scavengers during the final deprotection step to ensure the synthesis of high-purity peptides. By understanding the chemical principles and adhering to optimized protocols, scientists can effectively leverage the power of this compound to advance their research in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine residues are critical for the structure and function of many peptides and proteins, primarily through the formation of disulfide bonds. In Fmoc-based solid-phase peptide synthesis (SPPS), the thiol group of cysteine must be protected to prevent undesirable side reactions. The trityl (Trt) protecting group is a widely used and cost-effective choice for this purpose. It is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage of the peptide from the resin.[1] These application notes provide detailed protocols and quantitative data for the efficient incorporation of Fmoc-Cys(Trt)-OH into synthetic peptides.

Data Presentation

Quantitative Data Summary

The efficiency of incorporating this compound can be influenced by the choice of coupling reagents and reaction conditions. Below is a summary of key quantitative data related to racemization and cleavage.

ParameterReagent/ConditionValueNotes
Racemization DIPCDI/Oxyma Pure3.3%Racemization of this compound during coupling.
HCTU/DIEA (Microwave, 50°C)10.9%Significant racemization observed with phosphonium/uronium reagents under heating.[1]
HCTU/DIEA (Microwave, 80°C)26.6%Increased temperature leads to higher racemization.[1]
Cleavage Side Reaction TFA/TIS/H₂O (95:2.5:2.5), 25°C, 1h15.4%Formation of C-terminal Cys S-t-butylation.[2]
TFA/TIS/H₂O (95:2.5:2.5), 40°C, 2h32.3%Increased temperature and time can increase side product formation.[2]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for this compound Incorporation

This protocol outlines a standard manual SPPS workflow for the incorporation of a single this compound residue.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve this compound (3 eq.), a coupling agent (e.g., HCTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. For racemization-prone residues like cysteine, a combination of DIC (3 eq.) and OxymaPure (3 eq.) without an additional base is recommended to minimize epimerization.[3]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.

4. Capping (Optional):

  • To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF. This step is crucial for preventing the formation of deletion sequences.

5. Washing:

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to prepare for the next cycle or final cleavage.

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare a fresh cleavage cocktail in a well-ventilated fume hood. A standard and effective cocktail for peptides containing Cys(Trt) is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[4] A simpler, less odorous alternative is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[2] TIS is a good scavenger for the released trityl cations.[5]

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

  • During the cleavage of peptides containing Trt-protected residues, the solution may turn a deep yellow color due to the formation of the stable trityl cation.[4]

  • Gently agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Isolation:

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide under vacuum.

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle Iterative SPPS Cycle cluster_Final_Steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Coupling Reagents) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS) incorporating this compound.

Cysteine_Redox_Signaling ROS Reactive Oxygen Species (e.g., H₂O₂) Cys_SH Protein-Cys-SH (Reduced Thiol) ROS->Cys_SH Oxidation Cys_SOH Protein-Cys-SOH (Sulfenic Acid) Cys_SH->Cys_SOH One-electron oxidation Cys_SSG Protein-Cys-S-SG (Glutathionylated) Cys_SOH->Cys_SSG + GSH Cys_SS_Cys Protein-Cys-S-S-Cys-Protein (Disulfide Bond) Cys_SOH->Cys_SS_Cys + Cys-SH Cys_SO2H Protein-Cys-SO₂H (Sulfinic Acid) Cys_SOH->Cys_SO2H Further Oxidation Cys_SSG->Cys_SH Reduction Cys_SS_Cys->Cys_SH Reduction (e.g., by Trx) Cys_SO2H->Cys_SOH Reduction (Sulfiredoxin) Cys_SO3H Protein-Cys-SO₃H (Sulfonic Acid - Irreversible) Cys_SO2H->Cys_SO3H Further Oxidation GSH Glutathione (GSH) Trx Thioredoxin

Caption: Simplified overview of cysteine-mediated redox signaling pathways.

References

Manual vs. Automated Fmoc-Cys(Trt)-OH Peptide Synthesis: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in proteomics, drug discovery, and various biomedical research fields. The choice between manual and automated approaches for SPPS significantly impacts throughput, cost, and the final purity of the synthesized peptides. This application note provides a detailed comparison of manual and automated methods for the synthesis of peptides containing the crucial amino acid cysteine, specifically using Fmoc-Cys(Trt)-OH. It includes comprehensive protocols, comparative data, and visual workflows to guide researchers in selecting the optimal synthesis strategy for their specific needs.

Introduction

Cysteine residues, with their reactive thiol (-SH) group, are pivotal for the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges.[1] The trityl (Trt) group is a widely used protecting group for the cysteine thiol, offering stability during the basic conditions of Fmoc deprotection and lability under the acidic conditions of final cleavage.[1][2] The incorporation of this compound into a peptide sequence can be performed either manually or using an automated synthesizer. Manual synthesis offers lower initial equipment costs and flexibility, while automated synthesis provides higher throughput, consistency, and reduced hands-on time.[3][4] This document explores the nuances of both methodologies.

Comparative Data: Manual vs. Automated Synthesis

The decision to employ manual or automated peptide synthesis often depends on quantitative factors such as synthesis time, cost, and the desired purity and yield of the final peptide.[3] The following tables summarize key quantitative data to facilitate a direct comparison.

Parameter Manual Synthesis Automated Synthesis (Conventional) Automated Synthesis (Microwave-Enhanced) References
Crude Purity Variable, dependent on operator skill and sequence difficulty. Generally lower due to higher potential for human error.Generally high and consistent.Often higher than conventional methods, especially for difficult sequences.[3]
Overall Yield Variable. Can be lower due to resin loss during handling.Generally consistent and can be higher due to optimized protocols.Can be significantly higher, particularly for long or complex peptides.[3]
Synthesis Time per Cycle 1-2 hours30-60 minutes4-15 minutes[5]
Racemization of Cys(Trt) Prone to racemization, especially with certain coupling reagents (e.g., 3.3% with DIPCDI/Oxyma Pure).[6]Can be minimized with optimized protocols and reagents.Temperature control is crucial to minimize racemization.[6][7]
Solvent Consumption Can be higher due to less precise dispensing and more extensive washing steps.Optimized protocols can reduce reagent and solvent waste.Can significantly reduce solvent usage by up to 90% in some systems.[3]

Experimental Protocols

The following protocols outline the general procedures for manual and automated Fmoc-based solid-phase peptide synthesis of a generic peptide containing a Cys(Trt) residue on a 0.1 mmol scale.

Manual Fmoc-Based Solid-Phase Peptide Synthesis Protocol

1. Resin Swelling:

  • Weigh 135 mg of Rink Amide resin (0.74 mmol/g) into a fritted reaction vessel.

  • Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.[3]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10 minutes.[8]

  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (for this compound and other amino acids):

  • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound), 2.9 equivalents of HCTU, and 6 equivalents of DIPEA in DMF.

  • Pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 30-60 minutes.

  • Monitor coupling completion with a Kaiser test.[3] If the test is positive, repeat the coupling.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

4. Repeat Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Wash the resin with DMF (5 x 5 mL) and then with dichloromethane (DCM) (3 x 5 mL).

  • Dry the resin under vacuum.

6. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). For peptides with multiple Trt-protected residues, the addition of 1,2-ethanedithiol (EDT) is recommended.[6]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.[9] The resin may turn a deep yellow color due to the release of the trityl cation.[10]

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Automated Fmoc-Based Solid-Phase Peptide Synthesis Protocol

1. Synthesizer Setup:

  • Load the appropriate Fmoc-amino acids, including this compound, activators (e.g., HCTU), bases (e.g., DIPEA), and solvents (DMF, piperidine, DCM) onto the automated peptide synthesizer.

  • Place the reaction vessel with the appropriate resin (e.g., Rink Amide) in the synthesizer.

2. Synthesis Program:

  • Program the synthesizer with the desired peptide sequence and synthesis scale (e.g., 0.1 mmol).

  • The synthesizer will automatically perform the following cycles for each amino acid:

    • Fmoc Deprotection: Treatment with 20% piperidine in DMF.[11]

    • Washing: Thorough washing with DMF.

    • Amino Acid Coupling: Delivery of the pre-activated Fmoc-amino acid solution.[11]

    • Washing: Thorough washing with DMF.

3. Final Steps (Post-Synthesis):

  • Once the synthesis is complete, the synthesizer will perform a final Fmoc deprotection and wash the resin with DMF and DCM.

  • The resin is then manually removed from the synthesizer for cleavage and deprotection as described in step 6 of the manual protocol.

Visualizing the Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in manual and automated peptide synthesis.

Manual_SPPS_Workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) wash1->coupling wash2 Wash with DMF coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->deprotection Negative (Next Cycle) kaiser_test->coupling Positive final_deprotection Final Fmoc Deprotection kaiser_test->final_deprotection Negative (Final Cycle) final_wash Wash with DMF & DCM final_deprotection->final_wash cleavage Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage end End: Crude Peptide cleavage->end

Caption: Manual SPPS Workflow for a single coupling cycle.

Automated_SPPS_Workflow start Start: Load Reagents & Resin Program Synthesizer automated_cycle Automated Synthesis Cycles: - Fmoc Deprotection - Washing - AA Coupling - Washing start->automated_cycle automated_cycle->automated_cycle final_deprotection Automated Final Deprotection & Wash automated_cycle->final_deprotection manual_cleavage Manual Cleavage & Deprotection (TFA Cocktail) final_deprotection->manual_cleavage end End: Crude Peptide manual_cleavage->end

Caption: Automated SPPS Workflow.

Cleavage_Deprotection_Pathway peptide_resin Peptide-Resin (with Trt, tBu, Pbf protecting groups) cleavage_step Cleavage & Global Deprotection peptide_resin->cleavage_step tfa_cocktail TFA Cocktail (TFA, TIS, H₂O, EDT) tfa_cocktail->cleavage_step trityl_cation Trityl Cation (Trt+) cleavage_step->trityl_cation crude_peptide Crude Peptide (Free Thiol) cleavage_step->crude_peptide scavengers Scavengers (TIS, EDT) trityl_cation->scavengers quenched_cation Quenched Cation scavengers->quenched_cation

References

Application Notes and Protocols for Fmoc-Cys(Trt)-OH Coupling with HBTU/DIC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of Fmoc-Cys(Trt)-OH using HBTU/DIC-mediated methods in solid-phase peptide synthesis (SPPS). Cysteine-containing peptides are crucial in drug development and biomedical research due to the unique chemical properties of the thiol side chain, which can be involved in disulfide bond formation, bioconjugation, and interaction with biological targets.

Introduction

This compound is a widely used derivative for incorporating cysteine into peptides during Fmoc-based solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group on the sulfhydryl side chain is labile to standard trifluoroacetic acid (TFA) cleavage conditions, allowing for the direct generation of the free thiol-containing peptide.[1] The coupling of amino acids is a critical step in SPPS, and the choice of coupling reagents significantly impacts the efficiency and purity of the final peptide. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular and efficient uronium-based coupling reagent.[2] N,N'-Diisopropylcarbodiimide (DIC) is a carbodiimide-based coupling reagent often used in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[3][4]

The primary challenge during the coupling of cysteine residues is the risk of racemization, where the stereochemical integrity of the amino acid is compromised.[3][5] This is particularly pronounced with base-mediated activation methods.[3] Therefore, careful optimization of the coupling protocol is essential to achieve high yields of the desired peptide with minimal impurities.

Mechanism of Action

The coupling reaction involves the activation of the carboxylic acid of this compound to form a reactive species that readily reacts with the free amine of the resin-bound peptide.

  • HBTU/Base Activation: HBTU, in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA), activates the carboxyl group to form a highly reactive O-acylisourea intermediate or a related active ester derivative.[6] This intermediate then rapidly reacts with the N-terminal amine of the peptide chain to form the peptide bond.

  • DIC/HOBt Activation: DIC activates the carboxyl group to form a reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an HOBt-active ester. This active ester is less prone to racemization and reacts with the N-terminal amine to form the peptide bond.[4][7] The use of HOBt is crucial for minimizing racemization.[7]

Key Parameters and Optimization

Several factors influence the success of the this compound coupling reaction:

  • Coupling Reagents and Additives: While HBTU is highly efficient, its use with strong bases like DIPEA can increase the risk of cysteine racemization.[3][8] For minimizing racemization, the combination of DIC with HOBt or Oxyma Pure is highly recommended.[3][4]

  • Base Selection: When using aminium-based reagents like HBTU, a weaker, sterically hindered base such as 2,4,6-collidine can significantly reduce racemization compared to DIPEA or N-methylmorpholine (NMM).[3]

  • Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. Ensuring the use of high-purity, amine-free DMF is critical for successful coupling.

  • Reaction Time and Temperature: Coupling reactions are typically carried out at room temperature for 1-2 hours.[9] Monitoring the reaction progress using a qualitative method like the Kaiser test is recommended to ensure completion.[3] Elevated temperatures, especially in microwave-assisted SPPS, can accelerate racemization.[3]

  • Stoichiometry: Using an excess of the amino acid and coupling reagents (typically 2-5 equivalents relative to the resin loading) is common practice to drive the reaction to completion.[9][10]

Side Reactions and Mitigation Strategies

The most significant side reaction during cysteine coupling is racemization.[3] Strategies to minimize racemization include:

  • Employing DIC/HOBt or DIC/Oxyma: This combination provides a more acidic/neutral environment, which suppresses racemization.[3][4]

  • Using a Weaker Base: If HBTU is used, substituting DIPEA with a weaker base like 2,4,6-collidine is advisable.[3]

  • Minimizing Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase the risk of racemization.[3]

Another potential side reaction is the formation of deletion sequences due to incomplete coupling. This can be mitigated by ensuring complete coupling through monitoring with the Kaiser test and, if necessary, performing a second coupling.[3]

Data Presentation

Table 1: Typical Reagent Stoichiometry for this compound Coupling

ReagentEquivalents (relative to resin loading)
This compound2 - 5
HBTU1.95 - 5
DIC2 - 5.5
HOBt2 - 5.5
DIPEA/Base3 - 8

Table 2: Recommended Coupling Conditions to Minimize Cysteine Racemization

Coupling Reagent CombinationBasePre-activation TimeTemperatureReference
DIC/HOBt-5 minutesRoom Temperature[3][11]
DIC/OxymaPure-Not specifiedRoom Temperature[5]
HBTU/2,4,6-collidine2,4,6-collidineMinimizedRoom Temperature[3]

Experimental Protocols

Protocol 1: HBTU/DIPEA Mediated Coupling

This protocol is suitable for routine coupling where racemization risk is considered acceptable or has been optimized.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[3]

  • Activation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.95 equivalents), and HOBt (3 equivalents, optional but recommended) in DMF. Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes.[9]

  • Coupling: Add the activated amino acid solution to the deprotected and washed resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.[9]

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[3] If the test is positive (blue beads), repeat the coupling step.

  • Washing: Once the reaction is complete (negative Kaiser test, yellow beads), wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.[9]

Protocol 2: DIC/HOBt Mediated Coupling for Reduced Racemization

This protocol is recommended to minimize the risk of cysteine racemization.[3][4]

  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.[3]

  • Coupling: Add the this compound/HOBt solution to the deprotected and washed resin.

  • Initiation: Add DIC (3 equivalents) to the reaction vessel.[3]

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.[9]

  • Monitoring and Washing: Follow steps 7 and 8 from Protocol 1.

Cleavage and Deprotection

After synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.[3]

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for Trt deprotection is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The use of scavengers like TIS is crucial to prevent the highly reactive trityl cation from reattaching to the peptide, particularly to the cysteine thiol group.[1][12]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 1-2 hours at room temperature.[5] The solution may turn deep yellow due to the formation of the trityl cation.[13]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.[3]

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[3]

  • Drying: Dry the peptide pellet under a vacuum.[3]

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) and purify using an appropriate RP-HPLC column and gradient.

  • Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

Mandatory Visualization

experimental_workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling This compound Coupling (HBTU/DIPEA or DIC/HOBt) Wash1->Coupling Monitoring Kaiser Test Coupling->Monitoring Wash2 Washing (DMF, DCM, MeOH) Monitoring->Wash2 Negative Repeat Repeat Coupling Monitoring->Repeat Positive Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Repeat->Coupling Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: Experimental workflow for this compound coupling in SPPS.

reaction_mechanism cluster_hbtu HBTU/Base Pathway cluster_dic DIC/HOBt Pathway FmocCysOH_HBTU This compound ActiveEster_HBTU O-Acylisourea Intermediate FmocCysOH_HBTU->ActiveEster_HBTU HBTU HBTU + Base HBTU->ActiveEster_HBTU PeptideBond Peptide Bond Formation ActiveEster_HBTU->PeptideBond FmocCysOH_DIC This compound OAcylisourea_DIC O-Acylisourea Intermediate FmocCysOH_DIC->OAcylisourea_DIC DIC DIC DIC->OAcylisourea_DIC HOBtEster HOBt-Active Ester OAcylisourea_DIC->HOBtEster HOBt HOBt HOBt->HOBtEster HOBtEster->PeptideBond ResinAmine Resin-Bound Peptide (Free Amine) ResinAmine->PeptideBond

Caption: Simplified reaction mechanism for HBTU/Base and DIC/HOBt coupling.

References

Application Notes and Protocols for the Cleavage of Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the standard cleavage procedures for peptides containing Cysteine protected with a trityl (Trt) group, specifically focusing on Fmoc-Cys(Trt)-OH. This document outlines the rationale behind the selection of cleavage reagents, details potential side reactions, and offers step-by-step protocols for efficient and clean deprotection and cleavage from the solid support.

Introduction

The trityl (Trt) group is a widely used acid-labile protecting group for the sulfhydryl side chain of Cysteine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] Its removal is typically achieved concurrently with the cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[1][3][4] However, the cleavage process generates a stable trityl cation, which is a reactive electrophile that can lead to undesirable side reactions, such as re-alkylation of the deprotected Cysteine thiol or modification of other susceptible amino acid residues like Tryptophan and Methionine.[3][5] To mitigate these side reactions, a carefully formulated cleavage cocktail containing scavengers is essential.

The Role of Scavengers

Scavengers are nucleophilic reagents added to the cleavage cocktail to trap reactive carbocations generated during the deprotection of amino acid side chains and the cleavage of the peptide from the resin.[5][6][7] For the cleavage of peptides containing Cys(Trt), the primary role of scavengers is to quench the liberated trityl cation, thus preventing side reactions.[1][5]

Common scavengers and their functions in Cys(Trt) cleavage cocktails include:

  • Triisopropylsilane (TIS): A highly effective scavenger for trityl cations, which it irreversibly reduces to triphenylmethane.[1][5] It is a non-odorous and efficient alternative to thiol-based scavengers.[5]

  • Water (H₂O): Acts as a scavenger and also helps to hydrolyze any remaining protecting groups.

  • 1,2-Ethanedithiol (EDT): A potent reducing agent that helps to maintain the cysteine residue in its reduced (thiol) form, preventing oxidation and disulfide bond formation.[7][8] It is also an excellent scavenger for t-butyl cations.[5] However, it has a strong odor.

  • Dithiothreitol (DTT): An alternative reducing agent to EDT, which is less odorous.[7][9]

  • Thioanisole: Can accelerate the removal of some protecting groups but should be used with caution as it may cause partial removal of other protecting groups.[5]

Standard Cleavage Cocktails

The selection of an appropriate cleavage cocktail depends on the amino acid composition of the peptide. Below is a summary of commonly used cleavage cocktails for peptides containing this compound.

Reagent CocktailComposition (v/v/v)Key Applications & Remarks
Standard TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OA general-purpose, low-odor cocktail suitable for most sequences containing Cys(Trt).[3]
TFA/EDT/TIS/H₂O 92.5-94% TFA / 2.5% EDT / 1-2.5% TIS / 2.5% H₂ORecommended for peptides with multiple Cys(Trt) residues or those prone to oxidation.[8][10] The EDT helps maintain the reduced state of the cysteine thiol.[8]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA "universal" cleavage mixture, though often unnecessary with modern protecting groups.[6] It is more aggressive and can be useful for complex peptides.
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISAn "odorless" alternative to cocktails containing EDT and thioanisole, particularly useful for peptides with trityl-based protecting groups.[9]

Experimental Protocols

Note: All procedures involving TFA must be performed in a well-ventilated fume hood. TFA is corrosive and volatile.

Protocol 1: Standard Cleavage using TFA/TIS/H₂O

This protocol is suitable for most peptides containing one or a few Cys(Trt) residues.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the peptidyl-resin.

    • Wash the resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).[6]

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, 2.5% H₂O.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[3] The resin may turn a deep yellow or orange color due to the formation of the trityl cation.[11]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small volume of fresh cleavage cocktail or neat TFA.

    • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Cleavage with a Reducing Agent (TFA/EDT/TIS/H₂O)

This protocol is recommended for peptides with multiple Cys(Trt) residues or sequences prone to oxidation.

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh: 92.5% TFA, 2.5% EDT, 2.5% TIS, 2.5% H₂O.

    • Add the cleavage cocktail to the dried resin.

    • Incubate the mixture at room temperature for 2-4 hours with gentle agitation.

  • Peptide Precipitation and Isolation:

    • Follow the same peptide precipitation and isolation steps as in Protocol 1.

Potential Side Reactions and Mitigation

The primary side reaction during the cleavage of Cys(Trt) containing peptides is the re-alkylation of the cysteine thiol by the trityl cation. The use of efficient scavengers like TIS is crucial to prevent this.[1][3] Another potential issue is the oxidation of the free thiol to form disulfide bonds.[8] The inclusion of a reducing agent like EDT or DTT in the cleavage cocktail helps to minimize this side reaction.[7][8] For peptides containing other sensitive residues such as Tryptophan or Methionine, the choice of scavengers is also critical to prevent alkylation of these residues.[5]

Visualizing the Workflow and Chemistry

To better understand the cleavage process and the importance of scavengers, the following diagrams illustrate the key steps and reactions.

Cleavage_Workflow Resin Peptidyl-Resin (this compound incorporated) Wash Wash with DCM Resin->Wash Dry Dry under Vacuum Wash->Dry Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Dry->Cleavage Incubate Incubate 2-3h at RT Cleavage->Incubate Filter Filter to remove resin Incubate->Filter Precipitate Precipitate in cold Ether Filter->Precipitate Isolate Isolate Crude Peptide Precipitate->Isolate

Caption: General workflow for the cleavage of a peptide from the solid support.

Scavenger_Mechanism cluster_cleavage Cleavage Reaction cluster_scavenging Scavenging cluster_side_reaction Potential Side Reaction (without scavenger) Cys(Trt) Peptide-Cys(Trt) Cys_SH Peptide-Cys-SH Cys(Trt)->Cys_SH Deprotection Trt_cation Trityl Cation (Trt+) Cys(Trt)->Trt_cation Liberation TFA TFA TIS TIS Trt_cation->TIS Trapped by Scavenger Trt_cation_reactive Trityl Cation (Trt+) Triphenylmethane Triphenylmethane TIS->Triphenylmethane Quenching Cys_SH_reactive Peptide-Cys-SH Realkylation Re-alkylated Peptide (Peptide-Cys-Trt) Cys_SH_reactive->Realkylation Trt_cation_reactive->Realkylation

Caption: Mechanism of Trityl group cleavage and the role of TIS as a scavenger.

References

Application Notes and Protocols for the Synthesis of Peptides with Disulfide Bridges using Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bridges are crucial structural motifs in a vast array of biologically active peptides and proteins, imparting conformational stability and often being essential for biological function.[1][2] The controlled formation of these intramolecular or intermolecular linkages is a key challenge in synthetic peptide chemistry. Fmoc-Cys(Trt)-OH (Nα-9-fluorenylmethoxycarbonyl-S-trityl-L-cysteine) is a cornerstone reagent in solid-phase peptide synthesis (SPPS) for the introduction of cysteine residues destined for disulfide bond formation. The trityl (Trt) protecting group on the cysteine thiol is stable to the basic conditions used for Fmoc group removal but is readily cleaved under mild acidic conditions, allowing for subsequent oxidation to form the disulfide bridge.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of peptides containing disulfide bridges.

Applications of Disulfide-Bridged Peptides

Peptides containing disulfide bridges have a wide range of applications in research and drug development due to their enhanced stability and constrained conformations.

  • Therapeutic Peptides: Many peptide hormones, toxins, and growth factors contain disulfide bonds that are critical for their interaction with physiological targets.[1][2] The introduction of disulfide bridges can improve the metabolic stability and bioavailability of peptide drug candidates.[1]

  • Drug Delivery: The reversible nature of disulfide bonds makes them useful as linkers in drug-conjugate systems, allowing for controlled release of a payload in the reducing environment of the cell.[1]

  • Probing Biological Systems: Synthetic disulfide-containing peptides are invaluable tools for studying protein-protein interactions and elucidating the structure and function of receptors and ion channels.[6]

  • Scaffolds for Drug Design: The rigid and stable structures of disulfide-rich peptides, such as conotoxins and cyclotides, make them excellent scaffolds for engineering novel therapeutic agents with high affinity and specificity.[7][8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide using this compound

This protocol outlines the manual synthesis of a linear peptide on a rink amide resin using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating this compound at the desired positions.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF (5 x 1 min), DCM (5 x 1 min), and finally with methanol (3 x 1 min). Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried peptidyl-resin with the cleavage cocktail (TFA/TIS/H₂O; 10 mL per gram of resin) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the trityl groups from the cysteine residues.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice. Dry the peptide pellet under a stream of nitrogen or in a desiccator.

Protocol 2: Disulfide Bond Formation by Air Oxidation

This protocol describes the formation of an intramolecular disulfide bond in a linear peptide containing two cysteine residues.

Materials:

  • Crude linear peptide with free thiol groups

  • Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Peptide Dissolution: Dissolve the crude linear peptide in a solution of aqueous ammonium bicarbonate buffer and ACN. The final peptide concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.[9][10] The amount of ACN can be adjusted (10-50%) to aid in peptide solubility.

  • Oxidation: Stir the peptide solution vigorously in a vessel open to the atmosphere for 24-48 hours. The reaction can be monitored by HPLC-MS.

  • Reaction Monitoring: Periodically, take an aliquot of the reaction mixture, acidify with TFA, and analyze by RP-HPLC to monitor the disappearance of the linear peptide and the appearance of the cyclized product. Confirm the mass of the product by mass spectrometry (the mass of the cyclized peptide will be 2 Da less than the linear precursor).

  • Lyophilization: Once the reaction is complete, freeze the solution and lyophilize to remove the ammonium bicarbonate buffer and obtain the crude cyclized peptide.

  • Purification: Purify the crude cyclized peptide by preparative RP-HPLC.

Protocol 3: Disulfide Bond Formation by Iodine Oxidation

This method provides a faster alternative to air oxidation for forming disulfide bonds.

Materials:

  • Crude linear peptide with free thiol groups

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Iodine solution (e.g., 0.1 M in MeOH)

  • Ascorbic acid solution (e.g., 1 M in water)

Procedure:

  • Peptide Dissolution: Dissolve the crude linear peptide in an appropriate solvent such as methanol or aqueous acetic acid at a low concentration (0.1-1 mg/mL).

  • Iodine Titration: Add the iodine solution dropwise to the stirred peptide solution until a faint, persistent yellow color is observed, indicating a slight excess of iodine.[11]

  • Reaction Time: Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Quenching: Quench the excess iodine by adding ascorbic acid solution dropwise until the yellow color disappears.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in a suitable buffer and purify the cyclized peptide by preparative RP-HPLC.

Data Presentation

Table 1: Comparison of Thiol Protecting Groups for Cysteine in Fmoc-SPPS

Protecting GroupCleavage ConditionsOrthogonalityPotential Side Reactions
Trityl (Trt) TFA/scavengers (e.g., TIS)Limited in standard Fmoc-SPPSTrityl cation can cause side reactions if not properly scavenged.[3] Racemization can occur during coupling.[3]
Acetamidomethyl (Acm) Iodine, Silver salts, Mercury(II) acetateYesRequires a separate deprotection/oxidation step.[11]
tert-Butyl (tBu) HF, TFMSAYesStable to standard TFA cleavage.
S-tert-butylthio (StBu) Reducing agents (e.g., DTT, TCEP)YesSlower deprotection compared to SIT.[12]
sec-isoamyl mercaptan (SIT) Reducing agents (e.g., DTT, TCEP)YesFaster deprotection than StBu.[12]

Table 2: Typical Yields for Disulfide Bond Formation

Oxidation MethodTypical Reaction TimeTypical Crude YieldNotes
Air Oxidation 24-48 hours50-80%Highly dependent on peptide sequence and concentration.[9][10]
Iodine Oxidation 15-60 minutes70-90%Faster but can lead to side reactions (e.g., iodination of Tyr, Trp, Met) if not carefully controlled.[11][13]
DMSO Oxidation 4-24 hours60-85%A mild and efficient alternative to air oxidation.

Visualizations

Experimental Workflow and Chemical Mechanisms

experimental_workflow

disulfide_formation

Signaling Pathways of Disulfide-Bridged Peptides

Disulfide-bridged peptides often exert their biological effects by interacting with specific cellular targets, such as ion channels and receptors.

Conotoxins: These peptides, isolated from the venom of marine cone snails, are a diverse family of neurotoxins that target a wide range of ion channels with high specificity.[14][15][16] For example, ω-conotoxins block N-type voltage-gated calcium channels, which are involved in neurotransmitter release and pain signaling.[14][15]

conotoxin_pathway Conotoxin ω-Conotoxin Ca_Channel N-type Voltage-Gated Calcium Channel Conotoxin->Ca_Channel blocks Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Ca_Channel->Neurotransmitter_Release influx of Ca2+ triggers Synaptic_Vesicle Synaptic Vesicle Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal propagates

α-Bungarotoxin: This neurotoxin from the venom of the banded krait is a potent antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1][2][17][18] By irreversibly binding to the receptor, it blocks the action of acetylcholine, leading to muscle paralysis.

bungarotoxin_pathway Bungarotoxin α-Bungarotoxin nAChR Nicotinic Acetylcholine Receptor (nAChR) Bungarotoxin->nAChR irreversibly binds and blocks Ion_Channel_Opening Ion Channel Opening (Na+ influx) nAChR->Ion_Channel_Opening leads to Acetylcholine Acetylcholine Acetylcholine->nAChR binds and activates Muscle_Contraction Muscle Contraction Ion_Channel_Opening->Muscle_Contraction triggers

Insulin: This crucial metabolic hormone consists of two peptide chains linked by two disulfide bonds. Insulin initiates its signaling cascade by binding to the insulin receptor, a receptor tyrosine kinase.[6][8][19][20][21]

insulin_pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds to Autophosphorylation Receptor Autophosphorylation Insulin_Receptor->Autophosphorylation IRS IRS Protein Phosphorylation Autophosphorylation->IRS PI3K_Akt_Pathway PI3K/Akt Pathway IRS->PI3K_Akt_Pathway MAPK_Pathway Ras/MAPK Pathway IRS->MAPK_Pathway Glucose_Uptake Glucose Uptake PI3K_Akt_Pathway->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis PI3K_Akt_Pathway->Glycogen_Synthesis Gene_Expression Gene Expression (Growth, Proliferation) MAPK_Pathway->Gene_Expression

Analytical Characterization

The purity and correct disulfide connectivity of the synthesized peptides must be confirmed by analytical techniques.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude and purified peptides. The retention time of the cyclized peptide is typically different from its linear precursor.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptides. The formation of a disulfide bond results in a mass loss of 2 Da compared to the linear, reduced peptide.[22][23][24][25][26]

  • Tandem Mass Spectrometry (MS/MS): Can be used to sequence the peptide and, in some cases, to determine the disulfide bond connectivity through analysis of fragmentation patterns.[22][23][24][25][26]

  • Edman Degradation: A classical method for peptide sequencing that can also be used in combination with enzymatic or chemical cleavage to determine disulfide bond patterns.

Conclusion

This compound is an indispensable tool for the synthesis of peptides containing disulfide bridges. Its compatibility with standard Fmoc-SPPS protocols, coupled with the straightforward deprotection and oxidation procedures, makes it a reliable choice for researchers in academia and industry. The ability to create conformationally constrained and stabilized peptides through disulfide bond formation opens up numerous possibilities for the development of novel therapeutics and research tools. Careful optimization of the synthesis, cleavage, and oxidation steps, along with thorough analytical characterization, is crucial for the successful production of high-quality, disulfide-bridged peptides.

References

On-Resin Disulfide Bond Formation Using Fmoc-Cys(Trt)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of disulfide bonds is a critical post-translational modification that plays a vital role in the structural integrity and biological activity of many peptides and proteins. For synthetic peptides, the introduction of these bonds requires a robust and reliable strategy. On-resin cyclization offers a significant advantage over solution-phase methods by minimizing intermolecular side reactions and simplifying purification procedures. Fmoc-Cys(Trt)-OH is a cornerstone building block in solid-phase peptide synthesis (SPPS) for incorporating cysteine residues destined for disulfide bridging. The trityl (Trt) protecting group effectively shields the thiol side chain during peptide elongation and can be selectively removed on-resin to allow for subsequent oxidation.[1]

This document provides detailed application notes and protocols for the on-resin formation of disulfide bonds using this compound. It covers various oxidation methods, orthogonal protection strategies for multiple disulfide bonds, and analytical techniques for monitoring the reaction progress.

Core Concepts

The successful on-resin formation of a disulfide bond hinges on two key steps: the selective deprotection of the cysteine thiol groups and their subsequent oxidation to form a cystine bridge. The choice of oxidizing agent and reaction conditions is crucial to ensure high efficiency, minimize side reactions, and maintain the integrity of the peptide and other protecting groups.[2]

Cysteine Protecting Groups in Fmoc-SPPS

While this compound is widely used, other cysteine derivatives with orthogonal protecting groups are essential for the regioselective formation of multiple disulfide bonds.[3] An ideal protecting group should be stable throughout peptide synthesis and selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage.[3]

Protecting GroupCleavage ReagentKey Features
Trityl (Trt) Trifluoroacetic acid (TFA), Iodine (I2)Commonly used, labile to standard TFA cleavage.[4]
Acetamidomethyl (Acm) Iodine (I2), Mercury(II) acetate, Silver trifluoromethanesulfonateStable to TFA. Allows for purification of the protected peptide.
4-Methoxytrityl (Mmt) Dilute TFA (1-3%)More acid-labile than Trt, allowing for selective removal on-resin.[5]
t-Butylsulfenyl (StBu) Reducing agents (e.g., thiols, phosphines)Stable to both acidic and basic conditions of SPPS.[1]
2,4,6-Trimethoxyphenylsulfenyl (STmp) Mild thiolysis (e.g., DTT)Stable to piperidine, easily removed under mild reducing conditions.

Experimental Protocols

Protocol 1: On-Resin Disulfide Bond Formation via Iodine Oxidation

This protocol describes the simultaneous deprotection of Trityl groups and oxidation of the resulting free thiols using iodine.

Materials:

  • Peptidyl-resin containing two this compound residues

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Iodine (I2)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)[6]

  • Cold diethyl ether

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Wash the resin thoroughly with DMF (3x) and then DCM (3x).

  • Prepare a 0.1 M solution of iodine in a suitable solvent (e.g., DMF, or a mixture of DMF/DCM/MeOH).

  • Add the iodine solution to the resin (typically 5-10 equivalents of I2 per cysteine pair).

  • Agitate the mixture at room temperature. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 30-120 minutes.[7]

  • Once the reaction is complete, wash the resin with DMF (5x) and DCM (5x) to remove excess iodine and byproducts.

  • Dry the resin under vacuum.

  • Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail for 2-3 hours.[6]

  • Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry.

  • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary: Iodine Oxidation

ParameterValueReference
Iodine Equivalents5-15 eq.[8][9]
Reaction Time30 - 120 min[7]
SolventDMF, NMP, MeOH/Water[7][9]
Protocol 2: On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

NCS is a mild and efficient oxidizing agent for on-resin disulfide bond formation, often providing faster and cleaner reactions compared to iodine, especially for sensitive sequences.[2]

Materials:

  • Peptidyl-resin with deprotected cysteine thiols (e.g., after removal of Mmt or STmp groups)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N-Chlorosuccinimide (NCS)

  • Cleavage cocktail

  • Cold diethyl ether

Procedure:

  • Ensure the cysteine thiol groups are deprotected on the resin. This is typically achieved by using an orthogonal protecting group like Mmt, which is removed with dilute TFA (e.g., 2% TFA in DCM with 5% TIS, 4 x 10 min).[8]

  • Wash the resin thoroughly with DMF (5x).

  • Prepare a solution of NCS (1-2 equivalents per thiol pair) in DMF.[2]

  • Add the NCS solution to the resin and agitate at room temperature for 15-30 minutes.[2][7]

  • Monitor the reaction by HPLC-MS analysis of a small cleaved sample.

  • Wash the resin with DMF (5x) and DCM (5x).

  • Cleave the peptide from the resin and purify as described in Protocol 1.

Quantitative Data Summary: NCS Oxidation

ParameterValueReference
NCS Equivalents1-3 eq.[2][8][10]
Reaction Time5 - 15 min[2][8]
SolventDMF[2]

Orthogonal Strategy for Two Disulfide Bonds

This protocol outlines the synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy with this compound and Fmoc-Cys(Mmt)-OH.

Procedure:

  • Solid-Phase Peptide Synthesis: Assemble the linear peptide on a suitable resin, incorporating this compound and Fmoc-Cys(Mmt)-OH at the desired positions.

  • First Disulfide Bond Formation:

    • Selectively deprotect the Mmt groups by treating the resin with 1-2% TFA in DCM.[8]

    • Wash the resin thoroughly with DCM and DMF.

    • Form the first disulfide bond using a mild oxidizing agent such as N-chlorosuccinimide (NCS) as described in Protocol 2.[2]

  • Second Disulfide Bond Formation:

    • The Trt groups are stable to the mild acid used for Mmt removal.

    • The second disulfide bond can be formed simultaneously with the cleavage from the resin using a TFA cleavage cocktail that also promotes oxidation, or by using iodine in the cleavage mixture. Alternatively, after cleavage and purification of the monocyclic peptide, the second disulfide bond can be formed in solution. For on-resin formation, after the first cyclization, the resin is washed and then treated with iodine as described in Protocol 1.

  • Cleavage and Purification: Cleave the bicyclic peptide from the resin and purify by RP-HPLC.

Visualizations

On_Resin_Disulfide_Formation_Workflow start Peptidyl-Resin with Cys(Trt) deprotection_oxidation Deprotection & Oxidation (e.g., Iodine) start->deprotection_oxidation wash1 Wash deprotection_oxidation->wash1 cleavage Cleavage from Resin (TFA Cocktail) wash1->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification final_product Cyclic Peptide purification->final_product Orthogonal_Disulfide_Strategy start Linear Peptide on Resin Cys(Mmt) & Cys(Trt) deprotect_mmt Selective Mmt Deprotection (1-2% TFA in DCM) start->deprotect_mmt wash1 Wash deprotect_mmt->wash1 oxidize1 First Disulfide Formation (e.g., NCS) wash1->oxidize1 wash2 Wash oxidize1->wash2 deprotect_trt_oxidize2 Trt Deprotection & Second Disulfide Formation (Iodine) wash2->deprotect_trt_oxidize2 cleavage Cleavage & Global Deprotection (TFA Cocktail) deprotect_trt_oxidize2->cleavage purification RP-HPLC Purification cleavage->purification final_product Bicyclic Peptide purification->final_product

References

Application Notes and Protocols for Cyclic Peptide Synthesis via Disulfide Bridge Formation Using Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic peptides are a compelling class of therapeutic molecules, offering enhanced metabolic stability, improved target affinity, and greater resistance to proteolytic degradation compared to their linear counterparts. A prevalent and effective strategy for peptide cyclization is the formation of a disulfide bridge between two cysteine residues. In Fmoc-based solid-phase peptide synthesis (SPPS), the thiol group of cysteine must be protected to prevent unwanted side reactions. The trityl (Trt) group is a widely used, acid-labile protecting group for this purpose.[1] Its removal is conveniently performed simultaneously with the cleavage of the peptide from the resin, yielding a linear peptide with free thiols ready for cyclization.

This document provides a detailed protocol for the synthesis of cyclic peptides using Fmoc-Cys(Trt)-OH, covering the entire workflow from linear peptide assembly to final purification.

Principle of the Method

The synthesis of a cyclic peptide via a disulfide bridge involves a multi-step process. The linear peptide sequence, incorporating two this compound residues at desired positions, is first assembled on a solid support using standard Fmoc-SPPS chemistry. Following the completion of the linear sequence, the peptide is cleaved from the resin. This step is performed under strong acidic conditions, typically with trifluoroacetic acid (TFA), which also removes the trityl protecting groups from the cysteine side chains. The resulting crude linear peptide, now containing two free sulfhydryl groups, is then cyclized in a dilute solution under oxidative conditions to promote the formation of an intramolecular disulfide bond. Finally, the cyclic peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

Step 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the standard manual procedure for Fmoc-SPPS. Automated synthesizers will follow a similar chemical logic.

  • Resin Selection and Swelling:

    • Choose a resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide or a 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[2]

    • Place the resin (typically 0.1 mmol scale) in a reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (including this compound at the appropriate cycles) (4 eq.), a coupling reagent such as HATU (3.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence until the full linear peptide is assembled.

Table 1: Recommended Reagent Equivalents for SPPS (0.1 mmol scale)
ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5 eq.
Coupling Reagent (e.g., HATU, HBTU)2.9 - 4.9 eq.
Base (e.g., DIPEA, NMM)6 - 10 eq.
Step 2: Peptide Cleavage and Trityl Deprotection

This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the trityl groups on the cysteine residues.

  • Resin Preparation:

    • After the final coupling step, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail. The presence of scavengers is critical to irreversibly quench the highly reactive trityl cation and prevent re-attachment to the cysteine thiol or modification of other sensitive residues like tryptophan.

    • Add the cleavage cocktail (e.g., 5-10 mL for a 0.1 mmol synthesis) to the dried resin.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

    • Centrifuge the mixture (e.g., at 3000 rpm for 10 minutes), decant the ether, and wash the peptide pellet with fresh cold ether two more times.

    • Dry the crude linear peptide pellet under vacuum.

Table 2: Common Cleavage Cocktail Compositions
Cocktail ComponentsRatio (v/v/w)Notes
TFA / Triisopropylsilane (TIS) / Water95 : 2.5 : 2.5Standard cocktail. TIS is an excellent scavenger for the trityl cation.
TFA / Ethanedithiol (EDT) / TIS / Water94 : 2.5 : 1 : 2.5EDT helps to maintain a reducing environment, preventing premature oxidation of thiols.
Step 3: Cyclization via Air Oxidation

This protocol uses air oxidation, a mild and common method for forming disulfide bonds. The key is to perform the reaction in a highly dilute solution to favor the intramolecular reaction over intermolecular polymerization.[3]

  • Dissolution:

    • Dissolve the crude linear peptide in an aqueous buffer. A common choice is 0.1 M ammonium bicarbonate (NH₄HCO₃) or ammonium acetate, adjusted to a pH of 7.5-8.5.

    • The final peptide concentration should be low, typically between 0.1 and 0.5 mg/mL.

  • Oxidation:

    • Stir the peptide solution vigorously in a beaker or flask that is open to the atmosphere to allow for maximal oxygen exposure.

    • Let the reaction proceed for 12-24 hours at room temperature.

  • Monitoring:

    • Monitor the progress of the cyclization by taking small aliquots of the reaction mixture and analyzing them by RP-HPLC and Mass Spectrometry (MS). The cyclic product will have a different retention time than the linear precursor and its mass will be 2 Da less (due to the loss of two hydrogen atoms).

  • Quenching and Preparation for Purification:

    • Once the reaction is complete (as determined by HPLC-MS), acidify the solution with a small amount of acetic acid or formic acid to a pH of ~3-4 to stop the reaction.

    • Lyophilize (freeze-dry) the solution to obtain the crude cyclic peptide as a powder.

Step 4: Purification and Analysis
  • Purification:

    • The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4]

    • Dissolve the lyophilized crude cyclic peptide in a minimal amount of the initial mobile phase (e.g., 10% Acetonitrile in water with 0.1% TFA).

    • Inject the solution onto a preparative C18 RP-HPLC column.

    • Elute the peptide using a gradient of acetonitrile (containing 0.1% TFA) against water (containing 0.1% TFA).

    • Collect fractions and analyze them by analytical HPLC and MS to identify those containing the pure cyclic peptide.

  • Final Product Isolation and Analysis:

    • Pool the pure fractions and lyophilize them to obtain the final product as a white, fluffy powder.

    • Confirm the final purity (typically >95%) by analytical RP-HPLC and verify the molecular weight by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Fmoc_Deprotection->Coupling Wash 4. Washing (DMF) Coupling->Wash Loop_End Repeat for all AAs Wash->Loop_End Loop_Start Loop_End->Loop_Start Next Cycle Cleavage 5. Cleavage & Deprotection (TFA/TIS/H2O) Loop_End->Cleavage Precipitation 6. Ether Precipitation & Isolation Cleavage->Precipitation Cyclization 7. Cyclization (Air Oxidation) (0.1-0.5 mg/mL, pH 8) Precipitation->Cyclization Purification 8. RP-HPLC Purification Cyclization->Purification Analysis 9. Lyophilization & Analysis (HPLC, MS) Purification->Analysis Final Pure Cyclic Peptide Analysis->Final

Caption: Workflow for cyclic peptide synthesis using this compound.

Chemical Pathway of Cyclization

Caption: Key chemical transformations in the synthesis of a cyclic peptide.

References

Application Notes and Protocols: Fmoc-Cys(Trt)-OH in Native Chemical Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Fmoc-Cys(Trt)-OH in the synthesis of N-terminal cysteine peptides and their subsequent application in Native Chemical Ligation (NCL). This powerful technique enables the synthesis of large peptides and proteins by joining two smaller, unprotected peptide fragments.

Introduction to Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a cornerstone of modern protein chemistry, allowing for the formation of a native peptide bond between two unprotected peptide segments in aqueous solution.[1][2][3] The reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue.[1][2][3] The process is highly chemoselective, proceeding at neutral pH and obviating the need for side-chain protection on the reacting fragments.[1][3]

This compound is the standard and most cost-effective derivative for incorporating the required N-terminal cysteine residue using Fmoc-based Solid Phase Peptide Synthesis (SPPS). The trityl (Trt) protecting group on the cysteine's sulfhydryl group is stable during peptide chain assembly but is readily cleaved with trifluoroacetic acid (TFA) during the final cleavage from the resin, yielding the free thiol necessary for ligation.

The Role of this compound in NCL

The synthesis of the N-terminal cysteine-containing peptide is a critical first step in the NCL workflow. This compound is the building block of choice for this purpose in Fmoc-SPPS.

Key Advantages:

  • Stability: The Trt group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal during SPPS.

  • Facile Deprotection: The Trt group is efficiently removed under standard acidic cleavage conditions (TFA), which simultaneously cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups.

  • Commercial Availability and Cost-Effectiveness: It is a widely available and economical reagent for peptide synthesis.

The overall workflow involves two main stages: the synthesis of the peptide fragments and their subsequent ligation.

NCL_Workflow cluster_SPPS Peptide Fragment Synthesis (Fmoc-SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification1 Purification cluster_Ligation Native Chemical Ligation cluster_Purification2 Final Purification Peptide1 Synthesis of N-Terminal Cysteine Peptide using This compound Cleavage1 TFA Cleavage & Deprotection of N-Terminal Cys Peptide Peptide1->Cleavage1 Peptide2 Synthesis of C-Terminal Peptide Thioester Cleavage2 Cleavage of Peptide Thioester Precursor Peptide2->Cleavage2 Purify1 RP-HPLC Purification of Cys-Peptide Cleavage1->Purify1 Purify2 RP-HPLC Purification of Thioester Peptide Cleavage2->Purify2 NCL Ligation Reaction Purify1->NCL Purify2->NCL Purify_Final RP-HPLC Purification of Ligated Protein NCL->Purify_Final Final_Product Characterization (MS, HPLC) Purify_Final->Final_Product

Figure 1: Overall workflow for protein synthesis using NCL.

Mechanism of Native Chemical Ligation

The NCL reaction proceeds via a two-step mechanism at a pH of approximately 7.0.[2]

  • Transthioesterification: The reaction is initiated by a reversible nucleophilic attack of the deprotonated thiol group of the N-terminal cysteine on the C-terminal thioester of the other peptide. This forms a new thioester-linked intermediate.[2][4] This step is often catalyzed by thiol additives like thiophenol or 4-mercaptophenylacetic acid (MPAA).[2]

  • S-to-N Acyl Shift: The thioester intermediate undergoes a rapid and irreversible intramolecular S-to-N acyl shift.[2][4] The alpha-amino group of the cysteine attacks the thioester carbonyl, leading to the formation of a stable, native amide bond at the ligation site.[2][4]

NCL_Mechanism Peptide_Thioester Peptide 1 C-Terminal Thioester Thioester_Intermediate Thioester-Linked Intermediate Peptide_Thioester->Thioester_Intermediate Transthioesterification (Reversible) Peptide_Cys Peptide 2 N-Terminal Cysteine Peptide_Cys->Thioester_Intermediate Ligated_Product Ligated Product (Native Peptide Bond) Thioester_Intermediate->Ligated_Product S-to-N Acyl Shift (Irreversible)

Figure 2: Mechanism of Native Chemical Ligation.

Experimental Protocols

Protocol 1: Synthesis of N-Terminal Cysteine Peptide using this compound

This protocol outlines the standard procedure for Fmoc-SPPS to generate the peptide fragment with an N-terminal cysteine.

Materials:

  • This compound

  • Other Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate a 3- to 5-fold molar excess of the Fmoc-amino acid with a suitable coupling reagent (e.g., HBTU/DIPEA in DMF for 2 minutes).

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

    • Monitor coupling completion using a ninhydrin test.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. For the final residue, use this compound.

  • Final Deprotection: After coupling the final amino acid (this compound), remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the peptidyl-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) and gently agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Trt group from the cysteine side chain.

    • Filter the resin and collect the TFA solution.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) and characterize by mass spectrometry. Lyophilize the pure fractions.

Protocol 2: Synthesis of Peptide C-Terminal Thioester

The synthesis of peptide thioesters via Fmoc-SPPS is challenging due to the lability of the thioester bond to piperidine. Several specialized methods have been developed. One common approach involves the use of a hydrazide resin, which is converted to a thioester post-synthesis.[5][6]

Note: This is a generalized protocol. Specific hydrazide linkers and activation methods may vary.

Procedure Overview:

  • Peptide Synthesis: Assemble the peptide sequence on a 2-chlorotrityl hydrazine resin using standard Fmoc-SPPS protocols as described in 4.1.[6]

  • Oxidative Activation: After completion of the synthesis, the peptidyl-hydrazide resin is activated. For example, by treatment with a mild oxidizing agent like N-bromosuccinimide (NBS) in the presence of pyridine.[5]

  • Thiolysis: The activated acyl-diazene intermediate is then cleaved from the resin by a suitable thiol (e.g., 4-mercaptophenylacetic acid, MPAA), directly forming the peptide thioester in solution.[5]

  • Deprotection and Purification: The peptide thioester is then globally deprotected using a standard TFA cocktail, precipitated, and purified by RP-HPLC as described previously.

Protocol 3: Native Chemical Ligation Reaction

Materials:

  • Purified, lyophilized N-terminal Cysteine peptide (from Protocol 1)

  • Purified, lyophilized C-terminal Thioester peptide (from Protocol 2)

  • Ligation Buffer: 6 M Guanidine-HCl, 200 mM Sodium Phosphate, pH 7.0-7.5

  • Thiol catalyst: Thiophenol or 4-mercaptophenylacetic acid (MPAA)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) (optional, to maintain a reducing environment)

Procedure:

  • Peptide Dissolution: Weigh equimolar amounts of the N-terminal Cys peptide and the C-terminal thioester peptide into a microcentrifuge tube.

  • Buffer Addition: Dissolve the peptides in the ligation buffer to a final concentration of 1-5 mM for each peptide.[1] Ensure complete dissolution.

  • Initiation of Ligation: Add the thiol catalyst. For example, add thiophenol to a final concentration of 2% (v/v) or MPAA to 20-50 mM.[1][2] If using TCEP, add to a final concentration of 5-20 mM.

  • pH Adjustment: Confirm the final pH of the reaction mixture is between 7.0 and 7.5 using a micro-pH probe or pH paper.[1] Adjust with 1 M NaOH or 1 M HCl if necessary.

  • Reaction: Incubate the reaction at room temperature or 37°C.[7][8]

  • Monitoring: Monitor the progress of the ligation by taking small aliquots (e.g., 2 µL) at various time points (e.g., 1, 4, 8, 24 hours).[1] Quench the aliquot with an acidic solution (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry to observe the consumption of starting materials and the formation of the ligated product.

  • Purification: Once the reaction is complete, purify the final ligated protein by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. Lyophilize the pure fractions for storage.

Quantitative Data Summary

The efficiency of NCL can be very high, but yields are dependent on factors such as peptide solubility, sequence, and purity of the starting fragments.

ParameterTypical Value/RangeReference
Purity of Starting Peptides > 95% (by RP-HPLC)[1]
Peptide Concentration in Ligation 1 - 5 mM[1][7]
Ligation Reaction pH 7.0 - 7.5[1][2]
Reaction Time 4 - 24 hours[1]
Crude Ligation Conversion > 90-95% (for soluble peptides)[1][9]
Isolated Yield (after HPLC) 35 - 70%[1][8][9]

Note: Isolated yields can vary significantly based on the number of purification steps and the physicochemical properties of the peptides and final protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Ligation Yield Poor solubility of peptide fragments.Increase guanidine concentration (up to 8 M); consider using denaturants like urea or ionic liquids.[9]
Oxidation of N-terminal cysteine.Add a reducing agent like TCEP to the ligation buffer; degas the buffer before use.
Impure starting peptides.Re-purify peptide fragments to >95% purity.
Side Product Formation Hydrolysis of the peptide thioester.Ensure pH is not too high; work quickly once peptides are in solution.
Disulfide-linked dimers of Cys-peptide.Add TCEP to the ligation buffer.
Incomplete Cleavage of Trt group Insufficient scavengers in cleavage cocktail.Ensure adequate TIS is used, especially for peptides with multiple Trp, Met, or Cys residues.

References

Application Notes and Protocols for the Incorporation of Fmoc-Cys(Trt)-OH in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of cysteine residues into peptide sequences is fundamental for the synthesis of a wide array of therapeutic and research peptides. The unique reactivity of the cysteine thiol group allows for the formation of disulfide bridges, crucial for maintaining the structural integrity and biological activity of many peptides, such as oxytocin and conotoxins. Furthermore, the thiol group serves as a versatile handle for site-specific conjugation and modification. However, this reactivity also presents significant challenges during solid-phase peptide synthesis (SPPS).

Fmoc-Cys(Trt)-OH, with the bulky and acid-labile trityl (Trt) protecting group on the sulfhydryl side chain, is a cornerstone reagent in Fmoc-based SPPS. The Trt group provides robust protection against unwanted side reactions during peptide chain elongation while being readily removable under acidic conditions during the final cleavage step. This document provides detailed application notes and protocols for the effective incorporation of this compound into complex peptide sequences, addressing common challenges and outlining strategies for successful synthesis.

Challenges and Mitigation Strategies in Incorporating this compound

The use of this compound, while advantageous, is associated with several potential challenges. Understanding and mitigating these issues is critical for obtaining high-purity peptides.

Racemization

Cysteine residues are particularly susceptible to racemization at the α-carbon during the activation and coupling steps of SPPS. This can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide and can significantly impact its biological activity.

Mitigation Strategies:

  • Choice of Coupling Reagents: The selection of coupling reagents plays a crucial role in minimizing racemization. Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure or HOBt, are generally preferred for coupling this compound as they proceed under acidic/neutral conditions, which helps to suppress racemization.

  • Avoidance of Excess Base: Strong organic bases like N,N-diisopropylethylamine (DIPEA) can promote racemization and should be used with caution, if at all, during the coupling of this compound.[1]

Side Reactions

Several side reactions can occur involving the cysteine residue, particularly when it is located at the C-terminus of the peptide.

  • β-(1-Piperidinyl)alanine Formation: During Fmoc deprotection with piperidine, a base-catalyzed elimination of the protected thiol group can occur, leading to a dehydroalanine intermediate. This intermediate can then react with piperidine to form a β-(1-piperidinyl)alanine adduct.[2] The sterically bulky trityl group helps to minimize this side reaction.[2]

  • S-Alkylation: During the final trifluoroacetic acid (TFA) cleavage, reactive carbocations generated from the resin linker (e.g., from Wang resin) or other protecting groups can alkylate the newly deprotected cysteine thiol.[3] The use of effective scavengers in the cleavage cocktail is essential to prevent this.

Mitigation Strategies:

  • Resin Selection: For peptides with C-terminal cysteine, using a 2-chlorotrityl chloride (2-CTC) resin is recommended as it can reduce side reactions like β-piperidinylalanine formation.[4]

  • Effective Scavenging: Incorporating scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) in the cleavage cocktail is crucial to quench reactive carbocations and maintain the cysteine in its reduced state.[5]

Data Presentation: Racemization of Cysteine Derivatives

The choice of the cysteine protecting group and the coupling method significantly impacts the degree of racemization. The following table summarizes quantitative data on the racemization of various Fmoc-Cys derivatives.

Cysteine DerivativeCoupling MethodRacemization (%)Reference
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74
This compound DIPCDI/Oxyma Pure 3.3
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8
Fmoc-Cys(MBom)-OHHCTU/6-Cl-HOBt/DIEA0.4[6]
This compound HCTU/6-Cl-HOBt/DIEA 10.9 (at 50°C) [6]

Application Notes: Synthesis of Cysteine-Containing Peptides

Synthesis of Peptides with a Single Disulfide Bond

For peptides requiring a single intramolecular or intermolecular disulfide bond, this compound is the standard choice. The Trt groups are cleaved simultaneously with the peptide from the resin, and the subsequent oxidation of the free thiols leads to the formation of the disulfide bridge.

Synthesis of Peptides with Multiple Disulfide Bonds: Orthogonal Protection Strategy

The synthesis of peptides with multiple, regioselective disulfide bonds requires an orthogonal protection strategy. This involves using different cysteine protecting groups that can be selectively removed under different conditions. A common pairing is this compound with Fmoc-Cys(Acm)-OH (acetamidomethyl) or Fmoc-Cys(Mmt)-OH (4-methoxytrityl).

  • This compound: Cleaved with TFA.

  • Fmoc-Cys(Mmt)-OH: Cleaved with a dilute solution of TFA (1-2%) in DCM, allowing for on-resin disulfide bond formation.

  • Fmoc-Cys(Acm)-OH: Stable to TFA but can be removed with iodine, which simultaneously forms the disulfide bond.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a Peptide Containing this compound

This protocol outlines the general procedure for solid-phase peptide synthesis incorporating this compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5 v/v)[7]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-20 minutes. Wash the resin thoroughly with DMF.[2]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).[2]

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating this compound at the desired positions.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.[8]

  • Cleavage and Global Deprotection:

    • Treat the dried resin with the cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.[7]

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[2]

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times). Dry the crude peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of a Single Disulfide Bond Peptide (e.g., Oxytocin)

This protocol describes the synthesis of a peptide with a single disulfide bond following cleavage and deprotection.

Procedure:

  • Synthesize the linear peptide containing two this compound residues according to Protocol 1.

  • After isolating the crude peptide (with free thiols), dissolve it in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.[2]

  • Stir the solution gently, open to the atmosphere, for 12-24 hours to allow for air oxidation to form the disulfide bond.[2]

  • Monitor the reaction by RP-HPLC.

  • Once the cyclization is complete, purify the cyclic peptide by RP-HPLC.

Protocol 3: Regioselective Synthesis of a Two-Disulfide Bond Peptide

This protocol outlines an orthogonal strategy for synthesizing a peptide with two specific disulfide bonds using this compound and Fmoc-Cys(Acm)-OH.

Procedure:

  • Perform Fmoc-SPPS (Protocol 1), incorporating this compound and Fmoc-Cys(Acm)-OH at the desired positions.

  • Cleave the peptide from the resin using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail. This will remove the Trt groups, leaving the Acm groups intact.[2]

  • First Disulfide Bond Formation:

    • Precipitate and isolate the crude peptide.

    • Dissolve the peptide in a suitable buffer and perform air oxidation as described in Protocol 2 to form the first disulfide bond between the deprotected cysteine residues.[2]

    • Purify the single-disulfide-bridged peptide by RP-HPLC.

  • Second Disulfide Bond Formation (Acm removal and oxidation):

    • Dissolve the purified single-disulfide-bridged peptide in a suitable solvent (e.g., aqueous methanol or acetic acid).

    • Add a solution of iodine (I₂) (e.g., 10-fold excess) to simultaneously remove the Acm groups and form the second disulfide bond.

    • Monitor the reaction by RP-HPLC.

    • Quench the excess iodine with a solution of ascorbic acid.

  • Final Purification: Purify the final, two-disulfide-bridged peptide by RP-HPLC.

Visualizations

G cluster_SPPS Fmoc-SPPS Cycle Resin Resin Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell Washing_1 Washing Fmoc_Deprotection->Washing_1 20% Piperidine/DMF Coupling Amino Acid Coupling Washing_1->Coupling Wash Washing_2 Washing Coupling->Washing_2 Fmoc-AA-OH, DIC, Oxyma Washing_2->Fmoc_Deprotection Repeat n times Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Final Cycle Cleavage Cleavage & Global Deprotection Final_Deprotection->Cleavage 20% Piperidine/DMF Precipitation Precipitation Cleavage->Precipitation TFA Cocktail Purification Purification Precipitation->Purification Cold Ether Final_Peptide Final Peptide Purification->Final_Peptide RP-HPLC G Start Linear Peptide Synthesis (with 2x this compound) Cleavage Cleavage from Resin (TFA/TIS/H2O) Start->Cleavage Isolation Precipitation & Isolation of Crude Linear Peptide Cleavage->Isolation Oxidation Air Oxidation (0.1 M NH4HCO3, pH 8, dilute concentration) Isolation->Oxidation Purification RP-HPLC Purification Oxidation->Purification Final Single Disulfide Bond Peptide Purification->Final G Start SPPS with Orthogonal Protection (this compound & Fmoc-Cys(Acm)-OH) Cleavage TFA Cleavage (Removes Trt, Acm remains) Start->Cleavage First_Oxidation 1st Disulfide Formation (Air Oxidation) Cleavage->First_Oxidation Purification_1 Intermediate Purification (RP-HPLC) First_Oxidation->Purification_1 Second_Oxidation 2nd Disulfide Formation (Iodine Oxidation, removes Acm) Purification_1->Second_Oxidation Purification_2 Final Purification (RP-HPLC) Second_Oxidation->Purification_2 Final Two Disulfide Bond Peptide Purification_2->Final

References

Fmoc-Cys(Trt)-OH: A Cornerstone in Peptide-Based Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-Cys(Trt)-OH (N-α-Fmoc-S-trityl-L-cysteine) is a critical building block in the field of peptide chemistry, particularly in the realm of drug discovery and development. Its unique structural features make it an indispensable tool for the synthesis of complex cysteine-containing peptides, which are at the heart of a wide range of therapeutic agents, from hormonal analogs to antibody-drug conjugates (ADCs). This document provides detailed application notes and protocols for the effective utilization of this compound in the modern research and development landscape.

Application Notes

The strategic incorporation of cysteine residues into peptide sequences is fundamental for creating molecules with specific structural and functional properties. The thiol side chain of cysteine can form disulfide bridges, which are crucial for stabilizing the three-dimensional structure of peptides and proteins, thereby dictating their biological activity.[1] Furthermore, the nucleophilic nature of the thiol group makes it a prime target for bioconjugation, enabling the attachment of various moieties such as drugs, imaging agents, and polymers.[2]

This compound is the most commonly used derivative for introducing cysteine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3] The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group and is labile to basic conditions (e.g., piperidine), allowing for sequential peptide chain elongation. The trityl (Trt) group safeguards the highly reactive thiol side chain of cysteine, preventing unwanted side reactions like oxidation and disulfide bond formation during synthesis. The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using trifluoroacetic acid (TFA).[4]

Key Applications in Drug Discovery and Development:
  • Synthesis of Linear Peptides with Free Thiols: For peptides where a free sulfhydryl group is required for biological activity or subsequent conjugation, this compound is the standard choice. The Trt group is efficiently cleaved with TFA, yielding the desired peptide with one or more free cysteine residues.[4]

  • Preparation of Cyclic Peptides via Disulfide Bridging: Many peptide hormones and therapeutic peptides, such as somatostatin and its analogs, contain intramolecular disulfide bonds that are essential for their bioactivity.[5] this compound is used to incorporate the cysteine residues, and after cleavage and deprotection, the linear peptide is subjected to oxidation to form the disulfide bridge.[4]

  • Development of Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells.[6] Peptides synthesized with this compound can serve as part of the linker that connects the drug to the antibody, often through conjugation to engineered cysteine residues on the antibody.[7]

  • Site-Specific PEGylation and Labeling: The cysteine thiol is a common site for the attachment of polyethylene glycol (PEG) to improve the pharmacokinetic profile of peptide drugs. Similarly, fluorescent or radioactive labels can be attached for diagnostic and research purposes.[8]

Comparison with Other Cysteine Protecting Groups:

While this compound is widely used, other cysteine protecting groups are available, each with its own advantages and disadvantages. The choice of protecting group depends on the specific synthetic strategy.

Protecting GroupCleavage ConditionsKey Features & ConsiderationsRacemization (%)*
Trityl (Trt) Strong acid (e.g., 95% TFA)Standard, cost-effective, but can lead to side reactions if scavengers are not used.[4][9]3.3[10]
Acetamidomethyl (Acm) Iodine, mercury(II) acetate, silver trifluoromethanesulfonateStable to TFA, allowing for purification of the protected peptide before disulfide bond formation. Useful for orthogonal strategies.[10]-
Diphenylmethyl (Dpm) Strong acid (e.g., 95% TFA), but stable to 1-3% TFAOffers an alternative to Trt with slightly different acid lability.[4]6.8[10]
4-methoxytrityl (Mmt) Very mild acid (e.g., 0.5-1.0% TFA)Highly acid-labile, allowing for selective deprotection on the resin.[5]-
Tetrahydropyranyl (Thp) Strong acid (e.g., 95% TFA), but stable to 1% TFAShown to give superior results in some cases with lower racemization.[4][10]0.74[10]

*Racemization during DIPCDI/Oxyma Pure coupling.[10]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide (Somatostatin Analog Precursor)

This protocol describes the synthesis of the linear precursor of a somatostatin analog using this compound on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.5 mmol/g substitution)

  • Fmoc-amino acids, including this compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (1.5 mmol, 3 eq.), Oxyma Pure (1.5 mmol, 3 eq.), and DIC (1.5 mmol, 3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired positions.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (10 mL) to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

cluster_SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Fmoc_Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing->Final_Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: On-Resin Cyclization of a Peptide with a Single Disulfide Bond

This protocol describes the on-resin cyclization of a peptide containing two cysteine residues, where one is protected with Trt and the other with a more labile group like Mmt for orthogonal deprotection.

Materials:

  • Peptide-resin with orthogonally protected cysteines (e.g., Cys(Trt) and Cys(Mmt))

  • 1% (v/v) TFA in DCM

  • N-chlorosuccinimide (NCS) in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

  • Cold diethyl ether

Procedure:

  • Selective Deprotection: Treat the peptide-resin with 1% TFA in DCM for 30 minutes to selectively remove the Mmt group from one cysteine residue. Wash thoroughly with DCM and DMF.

  • On-Resin Oxidation: Treat the resin with a solution of NCS (2 eq.) in DMF for 15-30 minutes to form the first disulfide bond. Wash the resin with DMF and DCM.

  • Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove the remaining protecting groups (including the Trt group) using the standard cleavage cocktail as described in Protocol 1, step 6.

  • Purification: Purify the crude cyclic peptide by RP-HPLC.

cluster_Cyclization_Workflow On-Resin Peptide Cyclization Workflow Start Peptide-Resin (Orthogonal Cys Protection) Selective_Deprotection Selective Deprotection (e.g., 1% TFA for Mmt) Start->Selective_Deprotection Oxidation On-Resin Oxidation (e.g., NCS) Selective_Deprotection->Oxidation Cleavage Cleavage & Global Deprotection (TFA Cocktail) Oxidation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for on-resin synthesis of a cyclic peptide.

Signaling Pathways of Cysteine-Containing Peptides: The Example of Octreotide

Octreotide, a synthetic analog of somatostatin, is a prime example of a therapeutic peptide whose structure and function are dictated by a disulfide bridge. It is used to treat acromegaly and certain neuroendocrine tumors.[11] Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5.[8] This binding initiates a signaling cascade that leads to the inhibition of hormone secretion and cell proliferation.[12]

The signaling pathway of octreotide in pituitary tumor cells involves:

  • Receptor Binding and G-protein Activation: Octreotide binds to SSTR2, which is coupled to an inhibitory G-protein (Gi).[12]

  • Inhibition of PI3K/Akt Pathway: The activated Gi protein, through the tyrosine phosphatase SHP-1, dephosphorylates and inactivates the p85 regulatory subunit of PI3K. This leads to the downstream dephosphorylation and inactivation of Akt and GSK3β.[12]

  • Upregulation of Zac1: The inhibition of the PI3K/Akt pathway leads to the increased expression of the tumor suppressor gene Zac1.[12]

  • Cell Cycle Arrest and Apoptosis: Zac1 upregulation is a key mediator of the antiproliferative effects of octreotide, leading to cell cycle arrest and apoptosis.[12]

cluster_Octreotide_Pathway Octreotide Signaling Pathway in Pituitary Tumor Cells Octreotide Octreotide SSTR2 SSTR2 Octreotide->SSTR2 binds Gi Gi Protein SSTR2->Gi activates SHP1 SHP-1 Gi->SHP1 activates PI3K PI3K SHP1->PI3K dephosphorylates (inactivates) Akt Akt PI3K->Akt Zac1 Zac1 PI3K->Zac1 inhibits GSK3b GSK3β Akt->GSK3b Cell_Cycle_Arrest Cell Cycle Arrest Zac1->Cell_Cycle_Arrest Apoptosis Apoptosis Zac1->Apoptosis

Caption: Simplified signaling pathway of octreotide.

Conclusion

This compound remains a cornerstone in the synthesis of peptide-based therapeutics. Its reliability and compatibility with standard SPPS protocols make it a versatile tool for researchers in drug discovery and development. A thorough understanding of its chemistry, coupled with strategic planning and optimized protocols, enables the efficient synthesis of complex cysteine-containing peptides with high purity and yield, paving the way for the development of novel and effective drugs.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Fmoc-Cys(Trt)-OH during Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize or prevent the racemization of Fmoc-Cys(Trt)-OH during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling?

A1: Racemization is the process where the L-cysteine residue, the naturally occurring stereoisomer, converts into a mixture of both L- and D-cysteine during the peptide coupling step. This loss of stereochemical purity can lead to the synthesis of undesired peptide diastereomers, which can be difficult to separate and may have altered biological activity.

Q2: What are the primary causes of this compound racemization during solid-phase peptide synthesis (SPPS)?

A2: The primary cause of racemization for this compound is the abstraction of the alpha-proton of the activated amino acid by a base.[1] This forms a planar carbanion intermediate, which can be re-protonated from either side, resulting in a mixture of L- and D-isomers.[1] Several factors can promote this side reaction:

  • Coupling Reagents and Bases: Certain coupling reagents, particularly phosphonium and aminium salts like HBTU, HATU, and BOP, when used with strong bases such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), are known to cause significant racemization.[1]

  • Pre-activation: Allowing the coupling reagents to pre-activate with the protected cysteine for an extended period before adding it to the resin can significantly increase the extent of racemization.[1]

  • Solvent Choice: The polarity of the solvent can influence the rate of racemization. Less polar solvents, such as a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF), have been shown to reduce racemization compared to using neat DMF.[1]

  • Elevated Temperatures: While microwave-assisted peptide synthesis can accelerate coupling reactions, the higher temperatures can also increase the rate of racemization for sensitive amino acids like cysteine.[1][2]

Q3: How do additives like HOBt, HOAt, or Oxyma help in preventing racemization?

A3: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) play a crucial role in suppressing racemization.[1][3] They are thought to work by forming active esters that are more reactive towards the amine component of the growing peptide chain, thus reducing the lifetime of the highly reactive intermediate that is susceptible to racemization.[1] Oxyma, in particular, has shown a remarkable capacity to inhibit racemization and is considered a non-explosive alternative to HOBt and HOAt.[4]

Q4: Can the choice of the cysteine side-chain protecting group affect the degree of racemization?

A4: Yes, the thiol protecting group on the cysteine side chain can influence the rate of racemization. While the trityl (Trt) group is widely used, studies have shown that other protecting groups can offer advantages. For instance, the acetamidomethyl (Acm) group has been observed to have a lower tendency for racemization under certain conditions.[5] More recently developed acid-labile protecting groups like 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) have been demonstrated to suppress racemization to acceptable levels even with phosphonium or uronium reagents in the presence of DIEA.[5][6]

Troubleshooting Guide

Problem: High levels of D-Cysteine are detected in my final peptide product.

Solution Workflow:

This troubleshooting guide will help you identify and address the potential causes of racemization during the coupling of this compound.

G cluster_solutions Recommended Actions start High D-Cys Detected coupling_reagent Review Coupling Reagent & Base start->coupling_reagent preactivation Examine Pre-activation Time coupling_reagent->preactivation If using phosphonium/ aminium reagents with DIEA/NMM sol_coupling Switch to DIPCDI/HOBt or DIPCDI/Oxyma. Use a weaker base like collidine if phosphonium/aminium reagents are necessary. coupling_reagent->sol_coupling solvent Consider Solvent System preactivation->solvent If pre-activation is long sol_preactivation Avoid pre-activation. Add reagents directly to the resin. preactivation->sol_preactivation temperature Evaluate Coupling Temperature solvent->temperature If using neat DMF sol_solvent Use a less polar solvent mixture, e.g., DCM/DMF (1:1). solvent->sol_solvent implement_changes Implement Protocol Changes temperature->implement_changes If using elevated temperatures sol_temp Perform coupling at room temperature or 0°C. For microwave synthesis, lower the temperature. temperature->sol_temp reanalyze Re-synthesize and Analyze Peptide implement_changes->reanalyze sol_coupling->implement_changes sol_preactivation->implement_changes sol_solvent->implement_changes sol_temp->implement_changes

Caption: Troubleshooting workflow for addressing this compound racemization.

Quantitative Data on Cysteine Racemization

The following table summarizes the extent of D-Cys formation under various coupling conditions for a model peptide (H-Gly-Cys-Phe-NH₂), highlighting the impact of different reagents and conditions on racemization.

Coupling MethodBaseAdditiveSolventTemperature% D-Cys FormationReference
HCTUDIEA6-Cl-HOBtDMFRTHigh (10.9%)[5]
HCTUTMP6-Cl-HOBtDMFRTReduced[5]
DIPCDI-HOBtDMFRTLow[1]
HCTUDIEA6-Cl-HOBtDCM/DMFRTReduced[5]
HCTU (Microwave)DIEA6-Cl-HOBtDMF50°C10.9%[5]
HCTU (Microwave)DIEA6-Cl-HOBtDMF80°C26.6%[5]

Note: Data is derived from studies on model peptides and should be considered indicative. Actual racemization levels can be sequence-dependent.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIPCDI/HOBt

This protocol is recommended for minimizing racemization during the incorporation of this compound.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (4 equivalents) and HOBt (4 equivalents) in DMF.

  • Coupling Reaction: Add the solution of this compound and HOBt to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIPCDI) (4 equivalents).

  • Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Mechanism of Racemization

The following diagram illustrates the base-mediated mechanism of cysteine racemization during the activation step of peptide coupling.

G cluster_racemization_path Racemization Pathway L_Cys L-Fmoc-Cys(Trt)-OH H Activated_Ester Activated Ester (e.g., with HBTU) L_Cys->Activated_Ester Activation Carbanion {Planar Carbanion Intermediate} Activated_Ester->Carbanion + Base - H+ Base Base (e.g., DIEA) D_Cys D-Fmoc-Cys(Trt)-... H Carbanion->D_Cys + H+ (re-protonation) L_Cys_Coupled {Coupled L-Cys Peptide} Carbanion->L_Cys_Coupled Coupling to Peptide Chain

References

Technical Support Center: Fmoc-Cys(Trt)-OH & Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing D-cysteine formation during solid-phase peptide synthesis (SPPS) with Fmoc-Cys(Trt)-OH.

Troubleshooting Guide: Minimizing D-Cysteine Formation

High levels of D-cysteine in your synthetic peptide can compromise its biological activity and structural integrity. The following guide addresses common issues and provides solutions to minimize racemization of this compound during peptide synthesis.

Problem: Significant racemization (~50%) of cysteine residues is observed when using N-methylmorpholine as a base during coupling.[1]

Solution:

  • Change the Base: Replace N-methylmorpholine (NMM) with a more sterically hindered or weaker base. 2,4,6-collidine (TMP) has been shown to suppress this racemization effectively.[1][2] The use of a weaker base is recommended to reduce the rate of α-proton abstraction, which is the primary mechanism for cysteine racemization.[3][4]

Problem: High levels of D-cysteine are detected when using phosphonium or uronium salt-based coupling reagents (e.g., HBTU, HCTU, PyBOP) in the presence of a tertiary amine like diisopropylethylamine (DIEA).[3][4]

Solution:

  • Modify the Coupling Protocol:

    • Carbodiimide-mediated coupling: Utilize coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the absence of a base, but in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt).[5][6]

    • Pre-activation: For phosphonium/uronium salt-based reagents, avoid or minimize the pre-activation time in the presence of a strong base.[3][5]

    • Alternative Solvents: Perform the coupling in a mixture of CH2Cl2−DMF (1:1) instead of pure DMF.[5]

Problem: C-terminal cysteine residues are particularly prone to racemization.[5][7]

Solution:

  • Resin Selection: The choice of resin can influence the extent of racemization. Using 2-chlorotrityl resin has been shown to be effective in suppressing racemization at the C-terminal cysteine during Fmoc cleavage steps.[2]

  • Protecting Group: While this compound is widely used, for C-terminal cysteine, it is generally preferred over Fmoc-Cys(Acm)-OH to minimize other side reactions like β-elimination.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cysteine racemization during Fmoc-SPPS?

A1: The primary cause of cysteine racemization is the base-catalyzed abstraction of the α-proton of the amino acid derivative.[3] This is particularly problematic for cysteine due to the electron-withdrawing nature of the protected thiol group, which increases the acidity of the α-proton. The resulting carbanion can then be protonated from either side, leading to a mixture of L- and D-enantiomers.

Q2: How does the choice of base influence the extent of racemization?

A2: The strength and steric hindrance of the base play a crucial role. Stronger, less hindered bases like N-methylmorpholine (NMM) and diisopropylethylamine (DIEA) can lead to significant racemization.[1][3] In contrast, more sterically hindered or weaker bases such as 2,4,6-collidine (TMP) are recommended to minimize this side reaction.[1][2]

Q3: Are there alternative S-protecting groups for cysteine that are less prone to racemization than Trityl (Trt)?

A3: Yes, several alternative acid-labile S-protecting groups have been shown to reduce racemization compared to the Trityl group. These include 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom), which have demonstrated the ability to suppress racemization to acceptable levels (<1.0%) even with phosphonium or uronium reagents in the presence of DIEA.[3][4] The Acetamidomethyl (Acm) group also generally shows a lower rate of racemization compared to the Trt group.[3]

Q4: Can microwave-assisted SPPS affect cysteine racemization?

A4: Yes, performing microwave-assisted SPPS at elevated temperatures can significantly increase the level of cysteine racemization. For instance, with this compound, racemization levels can be considerable at higher temperatures.[3] To mitigate this, it is recommended to couple cysteine at a lower temperature or for a shorter duration, potentially without microwave irradiation for that specific step.[9]

Q5: How can I quantify the amount of D-cysteine in my final peptide?

A5: The extent of cysteine racemization can be quantified using analytical techniques such as HPLC or capillary zone electrophoresis. A common method involves:

  • Cleavage of the peptide from the resin and removal of protecting groups.

  • Purification of the crude peptide.

  • Acid hydrolysis of the purified peptide to break it down into its constituent amino acids.

  • Derivatization of the amino acids, followed by analysis on a chiral stationary phase (for HPLC or GC) or using a chiral selector in the running buffer (for capillary electrophoresis) to separate and quantify the D- and L-cysteine enantiomers.[5][10]

Data Presentation

Table 1: Effect of Coupling Method and Base on D-Cysteine Formation

Coupling MethodBase% D-Cys FormationReference
HBTU/HOBtDIEAHigh[8]
HCTU/6-Cl-HOBtDIEA8.0[11]
HCTU/6-Cl-HOBtTMPLower than DIEA[3]
DIPCDI/HOBt-<1[5]
BOP/HOBtTMP<1[5]
Pfp esters-<1[5]

Table 2: Influence of S-Protecting Group on Cysteine Racemization

S-Protecting GroupCoupling Conditions% RacemizationReference
Trityl (Trt)HCTU/DIEA in DMF8.0[11]
Diphenylmethyl (Dpm)HCTU/DIEA in DMF1.2[11]
4,4'-Dimethoxydiphenylmethyl (Ddm)HCTU/DIEA in DMF0.8[3]
4-Methoxybenzyloxymethyl (MBom)HCTU/DIEA in DMF0.4[3][11]
Acetamidomethyl (Acm)HCTU/DIEA in DMFGenerally lower than Trt[3]
Tetrahydropyranyl (Thp)DIPCDI/Oxyma Pure0.74[12]

Experimental Protocols

Protocol 1: Recommended Coupling Procedure to Minimize Racemization

This protocol is based on the use of carbodiimides, which avoids the need for a tertiary amine base during the coupling step.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the required duration to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Dissolve this compound (4 equivalents) and HOBt (or HOAt) (4 equivalents) in DMF.

    • Add DIPCDI (4 equivalents) to the amino acid solution.

    • Allow for a short pre-activation of 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF).

Protocol 2: Analysis of Cysteine Racemization by HPLC

This protocol provides a general method for determining the extent of cysteine racemization.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • Peptide Purification: Purify the crude peptide by reverse-phase HPLC.

  • Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: Derivatize the amino acid hydrolysate with a suitable chiral derivatizing agent (e.g., Marfey's reagent).

  • HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC. The D- and L-cysteine derivatives will have different retention times, allowing for their separation and quantification.

Visualizations

Racemization_Mechanism cluster_0 Base-Catalyzed Racemization of Cysteine L_Cys L-Cysteine Residue Enolate Planar Enolate Intermediate L_Cys->Enolate + Base - H+ Enolate->L_Cys + H+ D_Cys D-Cysteine Residue Enolate->D_Cys + H+

Caption: Mechanism of base-catalyzed cysteine racemization.

Experimental_Workflow cluster_1 Workflow for Minimizing Cysteine Racemization Start Start Peptide Synthesis Select_Reagents Select Coupling Reagents (e.g., DIC/HOBt) Start->Select_Reagents Select_Base Select Weak/Hindered Base (e.g., Collidine) Start->Select_Base Coupling Perform Coupling Reaction (Minimize pre-activation) Select_Reagents->Coupling Select_Base->Coupling Analysis Analyze Racemization (HPLC) Coupling->Analysis End Purified Peptide Analysis->End

Caption: Recommended workflow to minimize D-cysteine formation.

References

troubleshooting incomplete trityl group deprotection from cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of the trityl group from cysteine residues in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of the trityl (Trt) group from my cysteine-containing peptide incomplete?

Incomplete deprotection of the Cys(Trt) group is a common issue primarily due to the stability of the trityl cation and the nucleophilic nature of the resulting free thiol. The cleavage of the trityl group with trifluoroacetic acid (TFA) is a reversible reaction. Without an effective scavenger to trap the liberated trityl cation, it can reattach to the deprotected cysteine thiol, leading to an equilibrium that favors the protected state.[1]

Q2: What is the role of scavengers in the trityl deprotection cocktail?

Scavengers are crucial for ensuring complete and irreversible deprotection of the trityl group. Their primary function is to "trap" or "quench" the highly reactive trityl carbocations generated during acid cleavage.[1][2] By reacting with these carbocations, scavengers prevent them from reattaching to the nucleophilic thiol group of cysteine, thus driving the deprotection reaction to completion.[1] Triisopropylsilane (TIS) is a highly effective scavenger for this purpose, as it irreversibly converts the trityl cation to triphenylmethane.

Q3: What are the recommended cleavage cocktails for Cys(Trt) deprotection?

The choice of cleavage cocktail is critical for successful deprotection. For most sequences, a mixture of TFA, a scavenger, and water is sufficient. The addition of scavengers like 1,2-ethanedithiol (EDT) can also help maintain the peptide in a reduced state.

Reagent CocktailComposition (v/v/v)Primary Use
Standard Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose for peptides without other sensitive residues.[1]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTRecommended for peptides containing sensitive residues like Cys, Met, or Trp.[2][3]

Q4: How long should the cleavage reaction be performed?

For most peptides, a cleavage time of 2-4 hours at room temperature is generally sufficient.[1][2] However, the optimal duration can depend on the specific peptide sequence and the other protecting groups present. It is highly recommended to perform a small-scale trial cleavage and monitor the progress by HPLC to determine the ideal reaction time for your specific peptide.[1][2] For particularly stubborn deprotections, extending the cleavage time up to 6 hours may be beneficial, but be aware that prolonged exposure to strong acid can lead to other side reactions.

Q5: What are common side reactions during Cys(Trt) deprotection and how can they be minimized?

Several side reactions can occur during the deprotection of Cys(Trt). Understanding these can help in troubleshooting and optimizing the process.

Side ReactionCausePrevention
Re-attachment of Trityl Group Insufficient scavenging of the trityl cation.[1]Use an effective scavenger like TIS in the cleavage cocktail.
Oxidation The free thiol group is susceptible to oxidation, leading to disulfide bond formation (dimers or oligomers).[1]Add a reducing agent like EDT to the cleavage cocktail.
Alkylation Reactive carbocations from other protecting groups (e.g., tert-butyl) can alkylate the cysteine thiol.[1][4]Ensure a sufficient concentration of scavengers in the cleavage cocktail.
3-(1-Piperidinyl)alanine Formation A side reaction that can occur with C-terminal cysteine during Fmoc/tBu protocols.[4][5]Using a sterically bulky protecting group like trityl can help minimize this.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving incomplete trityl deprotection.

Problem: Incomplete Deprotection Observed by HPLC/MS

The primary indicator of this issue is the presence of a significant peak corresponding to the mass of the trityl-protected peptide in your analytical data.

G cluster_0 Troubleshooting Incomplete Cys(Trt) Deprotection start Incomplete Deprotection Detected scavenger Step 1: Verify Scavenger Presence & Concentration (e.g., TIS) start->scavenger Initial Check time Step 2: Optimize Reaction Time (Monitor by HPLC) scavenger->time If scavenger is adequate cocktail Step 3: Modify Cleavage Cocktail (e.g., Use Reagent K) time->cocktail If still incomplete repeat Step 4: Repeat Cleavage on Precipitated Peptide cocktail->repeat If still incomplete complete Deprotection Complete repeat->complete Successful G cluster_1 On-Resin Disulfide Formation Workflow start Protected Peptide on Resin (e.g., Cys(Trt)) deprotection Selective On-Resin Deprotection start->deprotection oxidation On-Resin Oxidation (e.g., Iodine) deprotection->oxidation cleavage Cleavage from Resin oxidation->cleavage final Cyclic Peptide cleavage->final

References

common side reactions with Fmoc-Cys(Trt)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in SPPS?

A1: The use of this compound in SPPS can be accompanied by several side reactions, primarily due to the nature of the cysteine residue and the properties of the trityl (Trt) protecting group. The most frequently encountered side reactions include:

  • Racemization: Cysteine is highly susceptible to racemization (loss of chiral integrity) during the activation and coupling steps, particularly when using potent activating reagents.[1][2][3]

  • β-Elimination and Piperidinylalanine Formation: When cysteine is the C-terminal residue, especially when anchored to Wang-type resins, it is prone to base-catalyzed β-elimination of the protected sulfhydryl group. This leads to the formation of a dehydroalanine intermediate, which can then react with piperidine (used for Fmoc deprotection) to form 3-(1-piperidinyl)alanine.[1][4]

  • Incomplete Deprotection of the Trityl Group: The removal of the Trt group during the final trifluoroacetic acid (TFA) cleavage can sometimes be incomplete.[1] This is due to the stability of the trityl cation and the reversibility of the deprotection reaction.

  • S-Alkylation: The reactive thiol group of cysteine can be alkylated by carbocations generated during the cleavage from certain resins, such as the Wang resin.[5][6] For instance, the p-hydroxybenzyl group from the Wang linker can alkylate the cysteine sulfhydryl group.[5][6]

  • Trityl Cation-Mediated Side Reactions: The trityl cation released during TFA cleavage is a reactive species that can lead to unwanted modifications of other sensitive amino acid residues in the peptide chain, such as tryptophan and methionine, if not properly scavenged.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: My peptide containing Cys(Trt) shows a significant amount of D-Cysteine isomer (racemization).

  • Cause: Racemization of cysteine is a known issue, exacerbated by certain coupling reagents and prolonged activation times.[1][2] The use of strong bases during coupling can also promote this side reaction.[1]

  • Solution:

    • Choice of Coupling Reagent: Avoid using highly activating uronium or phosphonium reagents like HBTU or PyBOP with strong bases like DIEA if possible. Consider using carbodiimide-based activators such as DIC/HOBt or DIC/Oxyma, which have been shown to reduce racemization.

    • Use of a Weaker Base: If using phosphonium or uronium reagents, replace strong bases like DIEA with a weaker base such as 2,4,6-trimethylpyridine (collidine) to minimize racemization.[2]

    • Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid to the resin.[2]

    • Alternative Protecting Groups: For particularly sensitive sequences, consider using alternative S-protecting groups like Dpm (diphenylmethyl) or MBom (4-methoxybenzyloxymethyl), which have been shown to suppress racemization compared to Trt.[1][2]

Problem 2: I observe a mass addition of +51 Da on my C-terminal cysteine-containing peptide.

  • Cause: This mass shift is characteristic of the formation of 3-(1-piperidinyl)alanine.[4] This occurs via β-elimination of the C-terminal Cys(Trt) residue, followed by the addition of piperidine from the Fmoc deprotection solution.[4] This is particularly problematic with Wang-type resins.[1]

  • Solution:

    • Resin Choice: For peptides with C-terminal cysteine, it is highly recommended to use trityl-type resins like 2-chlorotrityl chloride (2-CTC) resin or NovaSyn TGT resin. The steric bulk of these resins helps to inhibit this side reaction.

    • Alternative Protecting Groups: Using Fmoc-Cys(Thp)-OH has been shown to result in significantly lower β-piperidinylalanine formation compared to this compound on Wang resins.[1]

Problem 3: My final peptide product shows incomplete removal of the Trityl group.

  • Cause: The Trt group is removed by TFA, but the reaction is reversible due to the stability of the trityl cation and the nucleophilicity of the cysteine thiol.

  • Solution:

    • Effective Scavenging: It is crucial to use an efficient scavenger in the cleavage cocktail to irreversibly quench the trityl cation. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[7]

    • Cleavage Cocktail Composition: A standard cleavage cocktail for peptides containing Cys(Trt) is TFA/TIS/H₂O (95:2.5:2.5).[7]

    • Thiol Scavengers: For peptides with multiple Cys(Trt) residues, adding a thiol scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail (e.g., 2.5%) can help maintain the reduced state of the cysteine thiol and minimize side products.

Problem 4: I am observing unexpected S-alkylation of cysteine, especially with Wang resin.

  • Cause: During the final TFA cleavage of peptides from Wang resin, the linker can decompose to form a reactive p-hydroxyl benzyl group, which can then alkylate the free sulfhydryl group of cysteine.[5][6]

  • Solution:

    • Scavengers: The use of scavengers in the cleavage cocktail is critical. While TIS alone may not completely suppress this side reaction, a cocktail containing multiple scavengers can be more effective.[4]

    • Alternative Resins: Consider using resins that do not generate reactive species upon cleavage, such as the 2-chlorotrityl resin.

Quantitative Data Summary

The following table summarizes the extent of racemization of Cys(Trt) under different coupling conditions.

Coupling ReagentBase% D-Cys FormationReference
DIPCDI/Oxyma-3.3%[1]
HCTU/6-Cl-HOBtDIEA8.0% (25 °C)[1]
HCTU/6-Cl-HOBtDIEA10.9% (80 °C)[1]
HCTU/6-Cl-HOBtDIEA26.6% (90 °C)[1]

Experimental Protocols

Standard Fmoc-SPPS Coupling Protocol for this compound

  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl resin) in dimethylformamide (DMF) for 30 minutes.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[7]

  • Amino Acid Activation and Coupling:

    • Pre-activate a 3- to 4-fold excess of this compound with a suitable coupling reagent (e.g., HBTU, HCTU, or DIC/HOBt) and a base (e.g., DIEA or collidine) in DMF.[2][7]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[7]

    • Monitor the coupling reaction using a qualitative test such as the ninhydrin test.[7]

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[7]

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.[7]

Cleavage and Deprotection Protocol for Peptides Containing Cys(Trt)

  • Final Fmoc Deprotection: After the final coupling step, perform the last Fmoc deprotection as described above.

  • Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.[7]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail, typically consisting of TFA/TIS/H₂O in a ratio of 95:2.5:2.5.[7] For peptides containing multiple Trt-protected residues or other sensitive residues like tryptophan, the addition of 1,2-ethanedithiol (EDT) is recommended.[7]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-3 hours.[7]

  • Peptide Precipitation and Isolation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the precipitated peptide under vacuum.

Visual Guides

SPPS_Workflow Resin Solid Support (e.g., 2-CTC Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (this compound, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Chain Elongation Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Washing2->Cleavage Final Step Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Troubleshooting_Logic Issue Observed Issue Racemization Racemization (D-Cys formation) Issue->Racemization Piperidinylalanine Piperidinylalanine Formation (+51 Da) Issue->Piperidinylalanine Incomplete_Deprotection Incomplete Trt Deprotection Issue->Incomplete_Deprotection Solution_Racemization Change Coupling Reagent Use Weaker Base Minimize Pre-activation Racemization->Solution_Racemization Solution Solution_Piperidinylalanine Use 2-CTC Resin Use Fmoc-Cys(Thp)-OH Piperidinylalanine->Solution_Piperidinylalanine Solution Solution_Incomplete_Deprotection Use TIS Scavenger Add EDT for multiple Cys Incomplete_Deprotection->Solution_Incomplete_Deprotection Solution

Caption: Troubleshooting logic for common side reactions with this compound.

References

Technical Support Center: Optimizing Fmoc-Cys(Trt)-OH Coupling Efficiency in Long Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of Fmoc-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS), particularly for long peptides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the coupling of this compound in long peptide synthesis?

The primary challenges include:

  • Steric Hindrance: The bulky trityl (Trt) protecting group on the cysteine side chain can sterically hinder the coupling reaction, leading to incomplete acylation, especially in sterically demanding sequences or within aggregated peptide chains.[1]

  • Racemization: Cysteine residues are prone to racemization during activation and coupling, particularly when using base-mediated methods.[2] This can be exacerbated by factors like prolonged activation times and elevated temperatures.[3]

  • Side Reactions: Several side reactions can occur, including the formation of deletion sequences due to incomplete coupling, and side-product formation during final cleavage if the trityl cation is not effectively scavenged.[2][4] For peptides with a C-terminal cysteine, base-catalyzed elimination can lead to the formation of 3-piperidinylalanine.[4]

  • Peptide Aggregation: As the peptide chain elongates, there is an increased tendency for aggregation on the solid support, which can impede reagent access and lead to poor coupling efficiency.[4]

Q2: Which coupling reagents are recommended for minimizing racemization during this compound incorporation?

To minimize racemization, it is advisable to use coupling methods that operate under acidic or neutral conditions. The combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure or 1-hydroxybenzotriazole (HOBt) is a preferred method.[5] While highly efficient phosphonium and uronium salt-based reagents like HBTU and HATU can be used, they are often employed with tertiary amines (e.g., DIPEA), which can increase the risk of racemization for cysteine derivatives.[3][6] If a stronger activating agent is necessary for a difficult coupling, using a less basic amine like 2,4,6-collidine may be a suitable compromise.[6]

Q3: How can I prevent side reactions during the final cleavage of a Trt-protected cysteine-containing peptide?

The trityl group is acid-labile and is removed during the final trifluoroacetic acid (TFA) cleavage step.[2] However, the liberated trityl cation is a reactive electrophile that can lead to unwanted side reactions with nucleophilic residues like tryptophan and methionine.[2] To prevent this, it is crucial to use a cleavage cocktail containing effective scavengers. A standard and effective cocktail is Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (EDT) (82.5:5:5:5:2.5).[7] Triisopropylsilane (TIS) is also an excellent scavenger for the trityl cation. For peptides containing multiple Trt-protected residues, the inclusion of scavengers like EDT is highly recommended.[2]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low Coupling Efficiency / Deletion Sequences Incomplete coupling of this compound.- Ensure complete dissolution of the amino acid in the solvent before adding it to the resin.[7]- Use a suitable coupling reagent combination such as DIC/Oxyma.[7]- Increase the coupling time or perform a double coupling.[3][7]- For sterically hindered sequences, consider using a more potent activator like HATU/HOAt with a less basic amine such as 2,4,6-collidine.[3]
Peptide aggregation on the resin.- Switch to a more hydrophilic resin (e.g., PEG-based resins).[3]- Use a solvent mixture known to disrupt aggregation, such as NMP/DMF.[3]- Incorporate chaotropic salts or "magic mixture" (ethylene carbonate/NMP/DCM) to disrupt secondary structures.[4]
Presence of D-Cysteine Diastereomer (Racemization) Use of base-mediated activation methods (e.g., HBTU/DIPEA).- Avoid coupling reagents that require strong tertiary bases like DIPEA.[3]- Utilize carbodiimide activation with DIC and an additive like OxymaPure, which provides a more acidic/neutral environment.[5]
Prolonged pre-activation time.- Minimize the pre-activation time of the this compound with the coupling reagents before adding it to the resin.[3]
Elevated temperature during coupling.- If using microwave-assisted SPPS, carefully control the temperature, as higher temperatures can accelerate racemization.[1][3]
Side Product Formation after Cleavage Inefficient scavenging of the trityl cation.- Ensure the use of an effective cleavage cocktail containing scavengers like TIS, EDT, and/or thioanisole.[2]- For peptides with multiple sensitive residues, increase the scavenger concentration.
S-alkylation of cysteine from resin linker fragments.- This is more prevalent with Wang or Rink Amide resins, especially for C-terminal Cys.[4] Consider using a 2-chlorotrityl chloride resin for C-terminal cysteine residues.
Formation of 3-Piperidinylalanine Base-catalyzed elimination of the protected sulfhydryl group.- This side reaction is more common for C-terminal cysteine residues.[4]- Utilizing the sterically bulky trityl protecting group helps to minimize, but may not eliminate, this side product.[4] Consider using a 2-chlorotrityl chloride resin.

Quantitative Data on Racemization

The choice of protecting group and coupling method significantly impacts the degree of racemization.

Cysteine DerivativeCoupling MethodRacemization (%)
This compoundDIPCDI/Oxyma Pure3.3[2][8]
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8[8]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74[8]
This compoundHCTU/DIEA (MW @ 50°C)10.9[1]
This compoundHCTU/DIEA (MW @ 80°C)26.6[1]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a Peptide Incorporating this compound

This protocol outlines a general procedure for manual solid-phase peptide synthesis.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.[2][3]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.[2]

  • Amino Acid Coupling:

    • Pre-activate a 3-fold excess of the Fmoc-amino acid (including this compound at the desired position) with a suitable coupling reagent and additive. For this compound, a recommended combination is 3 equivalents of DIC and 3 equivalents of Oxyma Pure in DMF.[8]

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[8]

  • Monitoring the Coupling Reaction: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), repeat the coupling step.[7]

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[2]

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[2]

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.[3]

Protocol 2: Cleavage of the Peptide from the Resin and Trt Group Removal

This protocol is for the final cleavage of the peptide from an acid-labile resin and the simultaneous removal of the Trt protecting group.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry it under vacuum.[2][7]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5). For peptides containing multiple Trt-protected residues or other sensitive residues like Met or Trp, the addition of scavengers like 1,2-ethanedithiol (EDT) is recommended (e.g., TFA/TIS/H₂O/EDT, 94:1:2.5:2.5).[2]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-3 hours.[2]

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[8]

  • Peptide Isolation: Centrifuge the ether suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and then lyophilize to obtain the crude product.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection 1. Swell Coupling Coupling Fmoc_Deprotection->Coupling 2. Deprotect Monitoring Monitoring Coupling->Monitoring 3. Couple Washing Washing Monitoring->Washing 4. Monitor Chain_Elongation Chain_Elongation Washing->Chain_Elongation 5. Wash Final_Deprotection Final_Deprotection Chain_Elongation->Final_Deprotection 6. Repeat Resin_Prep Resin_Prep Final_Deprotection->Resin_Prep 7. Final Deprotect Cleavage_Reaction Cleavage_Reaction Resin_Prep->Cleavage_Reaction 8. Prepare Precipitation Precipitation Cleavage_Reaction->Precipitation 9. Cleave Isolation Isolation Precipitation->Isolation 10. Precipitate Crude_Peptide Crude_Peptide Isolation->Crude_Peptide 11. Isolate

Caption: Standard solid-phase peptide synthesis workflow.

troubleshooting_logic Start Low Coupling Efficiency? Aggregation Suspect Aggregation? Start->Aggregation Yes Steric_Hindrance Sterically Hindered? Start->Steric_Hindrance No Change_Solvent Use NMP/DMF or Chaotropic Salts Aggregation->Change_Solvent Yes Change_Resin Switch to PEG Resin Aggregation->Change_Resin Yes Double_Couple Perform Double Coupling Steric_Hindrance->Double_Couple Yes Potent_Activator Use Potent Activator (e.g., HATU) Steric_Hindrance->Potent_Activator Yes

Caption: Troubleshooting logic for low coupling efficiency.

References

Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common challenges associated with the synthesis of peptides containing Fmoc-Cys(Trt)-OH, particularly focusing on the management of peptide aggregation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) of cysteine-containing peptides.

Problem 1: Poor resin swelling and/or clumping of the resin during synthesis.

  • Question: My resin is not swelling properly and appears to be clumping together after several coupling cycles. What could be the cause and how can I solve it?

  • Answer: This is a classic sign of on-resin peptide aggregation. The growing peptide chains are interacting with each other, leading to the collapse of the resin matrix and preventing efficient solvent and reagent access.

    Immediate Actions:

    • Solvent Change: Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences. Adding up to 25% Dimethyl sulfoxide (DMSO) to the DMF can also help disrupt aggregation.[1]

    • Mechanical Disruption: Gentle sonication of the reaction vessel for short periods can help to break up resin clumps.[1]

    Preventative Measures for Future Syntheses:

    • Resin Choice: Utilize a low-substitution resin or a resin with polyethylene glycol (PEG) linkers (e.g., TentaGel) to increase the distance between peptide chains.[1]

    • Backbone Modifications: Proactively incorporate backbone modifications such as pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids at strategic positions (every 6-7 residues) to disrupt the formation of secondary structures that lead to aggregation.[1][2]

Problem 2: Incomplete or slow Fmoc deprotection.

  • Question: The Kaiser test remains positive (blue beads) even after extended Fmoc deprotection times. What is happening and what should I do?

  • Answer: Aggregation can shield the N-terminal Fmoc group, preventing the deprotection reagent (piperidine) from accessing it.

    Troubleshooting Steps:

    • Extend Deprotection Time: Increase the duration of the piperidine treatment.

    • Use a Stronger Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection solution (e.g., 2% DBU in DMF).[1]

    • Increase Temperature: Performing the deprotection at a slightly elevated temperature can help to disrupt aggregates. Microwave-assisted deprotection can be particularly effective.[3]

Problem 3: Failed or difficult coupling of this compound or other amino acids.

  • Question: My coupling reaction is incomplete, as indicated by a positive Kaiser test. This is particularly noticeable when coupling this compound. How can I improve the coupling efficiency?

  • Answer: Incomplete coupling is a common consequence of peptide aggregation, which sterically hinders the N-terminus of the growing peptide chain. The bulky nature of the Trityl (Trt) group on this compound can also contribute to difficult couplings.

    Strategies to Improve Coupling:

    • Change Coupling Reagents: Switch to a more potent coupling reagent such as HATU or HCTU.

    • Double Couple: Perform the coupling reaction twice with a fresh solution of activated amino acid.

    • Increase Temperature: Microwave-assisted coupling can significantly enhance reaction rates and disrupt aggregation. For this compound, it is advisable to use a lower coupling temperature (e.g., 50°C) to minimize the risk of racemization.[4]

    • Use Chaotropic Salts: Washing the resin with a solution of a chaotropic salt like LiCl or NaClO4 in DMF prior to coupling can disrupt secondary structures.[4][5] Ensure to wash the resin thoroughly with DMF after the chaotropic salt wash, as residual salts can interfere with coupling reagents.[4][5]

Problem 4: The crude peptide is insoluble after cleavage from the resin.

  • Question: After cleaving my peptide from the resin and precipitating it, I am unable to dissolve the crude product in my desired solvent for purification. What can I do?

  • Answer: The hydrophobic nature of the peptide, often exacerbated by the presence of the Trt group on cysteine, can lead to poor solubility of the cleaved peptide.

    Solubilization Strategies:

    • Test Different Solvents: Attempt to dissolve the peptide in small amounts of various solvents such as DMSO, DMF, or formic acid before diluting with aqueous buffers for purification.[3]

    • Incorporate Solubilizing Tags: For future syntheses of the same or similar peptides, consider adding a hydrophilic tag (e.g., a poly-arginine tail) to the N- or C-terminus, which can be cleaved off after purification.[3]

    • Reducing Agents: For cysteine-containing peptides, disulfide bond formation can contribute to insolubility. Dissolving the peptide in a buffer containing a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can help.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem in SPPS? A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds leading to stable secondary structures like β-sheets.[3] This is problematic because it can cause the resin to shrink and clump, hindering the access of reagents to the reactive sites. This leads to incomplete Fmoc deprotection and coupling reactions, resulting in deletion sequences and a lower yield of the desired full-length peptide.[4]

Q2: Are peptides containing this compound particularly prone to aggregation? A2: While not solely due to the cysteine residue itself, peptides containing this compound can be challenging. The bulky and hydrophobic nature of the S-trityl group can contribute to aggregation and steric hindrance during coupling.[6] Furthermore, cysteine-containing peptides, in general, are susceptible to side reactions like racemization, especially during activation and coupling.[7]

Q3: What are pseudoproline dipeptides and how do they prevent aggregation? A3: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain is reversibly protected as an oxazolidine or thiazolidine ring.[1] This creates a proline-like "kink" in the peptide backbone, which disrupts the formation of the regular secondary structures (like β-sheets) that are responsible for aggregation.[8] They are introduced as a dipeptide unit and the native Ser, Thr, or Cys residue is regenerated during the final acid cleavage.[2]

Q4: How can I monitor for aggregation during my synthesis? A4: You can monitor for aggregation through several methods:

  • Visual Inspection: Observe the resin for shrinking or clumping.[3]

  • Kaiser Test: A persistently positive or "sluggish" Kaiser test after coupling or deprotection can indicate that the reactive sites are inaccessible due to aggregation.[3]

  • Continuous Flow UV Monitoring: In automated synthesizers, a broadening of the Fmoc deprotection peak in the UV chromatogram is a sign of aggregation.[2]

Q5: What is the recommended cleavage cocktail for peptides containing Cys(Trt)? A5: A standard cleavage cocktail for peptides with Cys(Trt) is Trifluoroacetic acid (TFA) with scavengers to capture the released trityl cations and prevent side reactions. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) . For peptides that are also sensitive to oxidation or contain multiple cysteine residues, adding 1,2-ethanedithiol (EDT) to the cocktail is recommended to keep the cysteine in its reduced form.[9]

Quantitative Data Summary

Table 1: Impact of Anti-Aggregation Strategies on Crude Peptide Purity

StrategyPeptide Sequence ExampleStandard Synthesis Purity (%)With Strategy Purity (%)Reference
Pseudoproline Dipeptide Difficult Sequence on Wang Resin<10>70[10]
Chaotropic Salt Wash (0.8M LiCl) Aggregation-prone sequence4565[5]
Microwave-Assisted Synthesis ~30-mer peptideLowHigh[6]

Table 2: Racemization of Cysteine Derivatives During Coupling

Cysteine DerivativeCoupling ConditionsRacemization (%)Reference
This compound DIPCDI/Oxyma Pure3.3[11][12]
Fmoc-Cys(Thp)-OH DIPCDI/Oxyma Pure0.74[11]
Fmoc-Cys(Dpm)-OH DIPCDI/Oxyma Pure6.8[11]

Experimental Protocols

Protocol 1: Difficult Coupling of this compound using Microwave-Assisted SPPS

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF. In the microwave synthesizer, set the temperature to 75-90°C for 3-5 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate a 3-fold excess of this compound with a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

  • Microwave Coupling: Add the activated amino acid solution to the resin. In the microwave synthesizer, set the temperature to 50°C for 5-10 minutes. The lower temperature helps to minimize racemization of the cysteine residue.[4]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin extensively with DMF to remove excess reagents before proceeding to the next cycle.

Protocol 2: On-Resin Chaotropic Salt Wash to Disrupt Aggregation

  • Fmoc Deprotection and Wash: Following standard Fmoc deprotection and DMF washes, perform the following additional steps.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 minute).[5] This step helps to break apart existing secondary structures.

  • Thorough DMF Wash: Wash the resin thoroughly with DMF (at least 5 x 1 minute) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.[5]

  • Coupling: Proceed with the standard amino acid coupling protocol.

Protocol 3: Cleavage of a Cys(Trt)-Containing Peptide

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5). Caution: Always prepare and use TFA cocktails in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[13] The solution may turn yellow due to the cleaved trityl cations.[14]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Slowly add the filtrate dropwise into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Troubleshooting_Aggregation start Signs of Aggregation? (Poor Swelling, Clumping, Failed Reactions) solvent Change Solvent (DMF to NMP, add DMSO) start->solvent Immediate Fix temp_heat Increase Temperature (Conventional or Microwave) start->temp_heat Immediate Fix chaotropic Use Chaotropic Salts (e.g., LiCl wash) start->chaotropic Immediate Fix backbone_mod Backbone Modification (Pseudoproline Dipeptides, Hmb) start->backbone_mod Persistent Problem (Resynthesize) resin_choice Change Resin (Low Substitution, PEG-based) start->resin_choice Persistent Problem (Resynthesize) deprotection_issue Incomplete Deprotection? solvent->deprotection_issue coupling_issue Incomplete Coupling? solvent->coupling_issue temp_heat->deprotection_issue temp_heat->coupling_issue chaotropic->coupling_issue dbu Add DBU to Deprotection Mix deprotection_issue->dbu double_couple Double Couple coupling_issue->double_couple Cleavage_Workflow cluster_SPPS Solid Phase cluster_Solution Solution Phase resin Peptidyl-Resin cleavage Add Cleavage Cocktail (TFA/TIS/H2O/EDT) resin->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation centrifuge Centrifuge & Wash precipitation->centrifuge dry Dry Peptide centrifuge->dry analysis Analysis (HPLC, MS) dry->analysis

References

Technical Support Center: Fmoc-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of Fmoc-Cys(Trt)-OH in peptide synthesis. The information addresses common issues related to the stability and racemization of this critical reagent under basic conditions.

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the synthesis of cysteine-containing peptides using this compound.

Problem Potential Cause(s) Recommended Solution(s)
High levels of D-Cys enantiomer detected in the final peptide. Racemization during coupling: The α-proton of cysteine is susceptible to base-catalyzed abstraction, leading to loss of stereochemical integrity. This is particularly problematic with strong bases like DIEA and uronium/phosphonium-based coupling reagents (e.g., HBTU, HCTU).[1][2][3] Microwave heating can also exacerbate racemization.[1]Optimize coupling conditions: • Use carbodiimide-based coupling reagents like DIPCDI with additives such as Oxyma Pure or HOBt, which are known to suppress racemization. • If using uronium/phosphonium reagents, consider a weaker base like 2,4,6-trimethylpyridine (collidine) instead of DIEA.[2][4] • Avoid pre-activation of the amino acid for extended periods before adding it to the resin.[5] • Consider using a less polar solvent or a mixture, such as DCM/DMF, to potentially reduce the rate of racemization.[1][5]
Racemization of C-terminal Cysteine: The C-terminal cysteine is particularly prone to racemization during repeated Fmoc deprotection steps with piperidine throughout the synthesis.[1][6]Choice of Resin: • Utilize a 2-chlorotrityl resin for anchoring the C-terminal cysteine. The steric hindrance provided by this resin minimizes racemization during base treatments.[4][6]
Presence of a side product with a mass increase of +51 Da. Formation of 3-(1-Piperidinyl)alanine: This side product arises from the base-catalyzed β-elimination of the protected sulfhydryl group to form a dehydroalanine intermediate, which then reacts with piperidine from the deprotection solution.[3] This is more common for C-terminal cysteine residues.[3][7]Minimize Piperidine Exposure: • Reduce the duration of piperidine treatment during Fmoc deprotection steps.[8] • Ensure thorough washing after deprotection to remove all traces of piperidine before the subsequent coupling step.[8] • The use of a sterically bulky trityl protecting group on cysteine helps to minimize, but not eliminate, this side reaction.[3]
Incomplete Fmoc deprotection, leading to deletion sequences. Steric hindrance or peptide aggregation: The Fmoc group may be difficult to remove completely, especially in sterically hindered regions of the peptide or when the peptide chain aggregates on the resin.Modify Deprotection Reagent: • Switch to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution. A common mixture is 2% DBU in DMF.[9][10] DBU is known to remove the Fmoc group much faster than piperidine.[9] • A combination of piperazine and DBU has also been reported as a rapid and efficient alternative to piperidine.[11][12]
Loss of the Trt protecting group during synthesis. Acidic conditions: The trityl group is acid-labile and can be prematurely cleaved by acidic reagents or conditions during the synthesis cycles before the final cleavage step.Maintain Basic/Neutral Conditions: • Ensure that all reagents and solvents used during the coupling and deprotection cycles are free from acidic contaminants. • The Trt group is generally stable to the basic conditions used for Fmoc deprotection, such as 20% piperidine in DMF.[13][14][15]
Incomplete removal of the Trt group during final cleavage. Re-attachment of the trityl cation: The cleavage of the Trt group with TFA generates a stable trityl cation. This cation can re-attach to the nucleophilic thiol group of cysteine if not effectively scavenged.[16]Use of Scavengers: • Employ a cleavage cocktail containing efficient scavengers for the trityl cation. Triisopropylsilane (TIS) is a crucial scavenger for this purpose.[16] A standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound racemization?

A1: The primary mechanism for cysteine racemization during peptide synthesis is the abstraction of the α-proton by a base. This is facilitated by the electron-withdrawing nature of the adjacent sulfur atom. The resulting carbanion intermediate can be protonated from either face, leading to a loss of stereochemical integrity. This process is particularly pronounced during the activation step for coupling, especially when strong bases and highly activating coupling reagents are used.[5]

Q2: How does the choice of base for Fmoc deprotection affect the stability of this compound?

A2: The choice of base primarily affects the potential for side reactions.

  • Piperidine: The standard base for Fmoc deprotection (typically 20% in DMF). While the Trt group is stable to piperidine, prolonged exposure, especially for C-terminal cysteine residues, can lead to racemization and the formation of 3-(1-piperidinyl)alanine.[3][7]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that can be used for faster and more efficient Fmoc removal, especially for difficult sequences.[9][10] However, DBU is a stronger catalyst for aspartimide formation if Asp residues are present in the peptide sequence.[9][17]

  • Piperazine: Has been reported to cause less racemization of C-terminal cysteine and less aspartimide formation compared to piperidine in some cases, making it a milder alternative.[8][18]

Q3: Which coupling reagents are recommended to minimize racemization of this compound?

A3: To minimize racemization, it is advisable to use coupling methods that do not require strong tertiary bases. Carbodiimide-based reagents like DIPCDI in the presence of racemization-suppressing additives such as HOBt or Oxyma Pure are recommended. If uronium or phosphonium salt-based reagents (e.g., HCTU, HBTU) are used, substituting the commonly used base DIEA with a weaker, more sterically hindered base like 2,4,6-collidine can reduce the extent of racemization.[4]

Q4: Can the S-Trt protecting group be cleaved prematurely during synthesis?

A4: The S-Trt group is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF).[13][14][15] It is, however, labile to acidic conditions.[13][19] Therefore, premature cleavage is generally not a concern during standard Fmoc-SPPS cycles, but care should be taken to avoid any acidic contaminants.

Q5: Are there alternative S-protecting groups for cysteine that are less prone to racemization than Trt?

A5: Yes, several alternative acid-labile S-protecting groups have been developed to reduce racemization. For example, the 4,4'-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) groups have been shown to significantly suppress racemization compared to the Trt group, even under microwave-assisted SPPS conditions.[1] The tetrahydropyranyl (Thp) group has also been reported to result in lower racemization compared to the Trt group during coupling.[7]

Quantitative Data on Cysteine Racemization

The following tables summarize the extent of racemization observed for this compound under various experimental conditions.

Table 1: Effect of Coupling Method and Base on Cysteine Racemization

Coupling ReagentBase% D-Cys FormationReference(s)
DIPCDI/Oxyma Pure-3.3%[7]
HCTU/6-Cl-HOBtDIEA8.0% (at 25°C)[7]
HCTU/6-Cl-HOBtDIEA10.9% (at 50°C, MW)[1]
HCTU/6-Cl-HOBtDIEA26.6% (at 80°C, MW)[1]
HCTU/6-Cl-HOBtDBUSignificantly Reduced*
HCTU/6-Cl-HOBtProton Sponge (PS)Significantly Reduced*[5]

*Specific quantitative values were not provided in the source, but the reduction was noted as significant.

Table 2: Comparison of Racemization with Different S-Protecting Groups

S-Protecting GroupCoupling Conditions% D-Cys FormationReference(s)
Trityl (Trt) HCTU/6-Cl-HOBt/DIEA (25°C)8.0%[7][20]
Diphenylmethyl (Dpm)HCTU/6-Cl-HOBt/DIEA (25°C)1.2%[7][20]
Trityl (Trt) DIPCDI/Oxyma Pure3.3%[7]
Tetrahydropyranyl (Thp)DIPCDI/Oxyma Pure0.74%[7]
4-methoxybenzyloxymethyl (MBom)HCTU/6-Cl-HOBt/DIEA0.4%[20]

Key Experimental Protocols

Protocol 1: Recommended Coupling of this compound to Minimize Racemization

This protocol utilizes a carbodiimide-based coupling method, which is known to reduce the risk of racemization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Repeat once. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add Diisopropylcarbodiimide (DIPCDI) (3 equivalents) to the resin suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling progress using a ninhydrin test.

  • Washing: Once the ninhydrin test is negative, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Fmoc Deprotection using DBU for Difficult Sequences

This protocol is for cases where standard piperidine treatment results in incomplete Fmoc removal.

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Deprotection Reagent: Prepare a solution of 2% DBU and 2% piperidine in DMF. The piperidine is added to scavenge the dibenzofulvene byproduct.[9]

  • Deprotection: Add the deprotection reagent to the resin (10 mL/gram of resin).

  • Reaction: Shake for 5-10 minutes at room temperature. The reaction is typically much faster than with piperidine alone.

  • Washing: Filter the resin and wash thoroughly with DMF (5x) to remove the DBU and byproducts.

Visualizations

Racemization_Mechanism FmocCys This compound (L-enantiomer) ActivatedCys Activated Ester (e.g., with HCTU) FmocCys->ActivatedCys Coupling Reagent Carbanion Carbanion Intermediate (Planar, Achiral) ActivatedCys->Carbanion - H+ DCys D-Cysteine Product Carbanion->DCys + H+ LCys L-Cysteine Product Carbanion->LCys + H+ Base Base (e.g., DIEA) Base->ActivatedCys α-proton abstraction Proton H+ SPPS_Workflow start Start with Resin-AA(n) deprotection Fmoc Deprotection (20% Piperidine/DMF or 2% DBU/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple this compound (e.g., DIPCDI/Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotection Yes cleavage Final Cleavage (TFA/TIS/H2O) repeat->cleavage No end Purified Peptide cleavage->end

References

choosing the right cleavage scavengers for Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using scavengers during the cleavage of this compound from the resin?

A1: During cleavage with trifluoroacetic acid (TFA), the trityl (Trt) protecting group from the cysteine side chain is removed, generating a stable trityl cation. This cation is highly reactive and can lead to several side reactions, including re-attachment to the deprotected cysteine thiol, alkylation of other nucleophilic residues like tryptophan and methionine, and reaction with the resin linker.[1][2] Scavengers are added to the cleavage cocktail to "trap" or quench these reactive trityl cations, preventing these undesirable side reactions and ensuring a higher purity of the final peptide.[1][2]

Q2: What are the most common side reactions observed during the cleavage of peptides containing Cys(Trt)?

A2: The most prevalent side reactions include:

  • Re-tritylation: The cleaved trityl cation can re-attach to the free sulfhydryl group of cysteine, leading to incomplete deprotection.[1]

  • Alkylation of sensitive residues: The trityl cation can alkylate the indole ring of tryptophan or the thioether of methionine.[2]

  • S-tert-butylation: If the peptide contains other tert-butyl (tBu) protected residues (e.g., Ser(tBu), Thr(tBu)), the released tBu cations can alkylate the cysteine thiol, resulting in an S-tert-butylated adduct.[3][4]

  • Oxidation: The free cysteine thiol is susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers or higher-order oxides.[5]

Q3: How do I choose the right scavenger cocktail for my peptide containing this compound?

A3: The choice of scavenger cocktail depends on the amino acid composition of your peptide. A common starting point is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5, v/v/v).[2]

  • For peptides with multiple Cys(Trt) or other Trt-protected residues: The addition of 1,2-ethanedithiol (EDT) is often recommended to keep the cysteine in a reduced state and assist in scavenging.[1][2]

  • For peptides containing tryptophan or methionine: Scavengers like TIS or thioanisole are crucial to prevent alkylation of these sensitive residues.[2]

  • To minimize S-tert-butylation: A combination of scavengers may be necessary. Studies have shown that cocktails containing thioanisole and dimethyl sulfide (DMS) in addition to TIS and water can be beneficial.[4]

Q4: I am observing incomplete removal of the Trityl group. What should I do?

A4: Incomplete deprotection of the Cys(Trt) group can be due to the reversibility of the cleavage reaction.[1] To overcome this, you can:

  • Increase the scavenger concentration: Ensure you have a sufficient excess of scavengers like TIS to effectively trap the trityl cations.[1]

  • Increase the cleavage time: Extending the reaction time (e.g., from 1-2 hours to 3-4 hours) can promote complete deprotection.[6]

  • Optimize the cleavage cocktail: For peptides with multiple Cys(Trt) residues, adding EDT to the cleavage mixture can improve deprotection efficiency.[1]

Q5: My final peptide product is showing a mass addition of +56 Da. What is the likely cause?

A5: A mass increase of +56 Da is characteristic of S-tert-butylation of a cysteine residue.[3] This occurs when tert-butyl cations, released from other protecting groups like tBu or Boc during cleavage, react with the free thiol of cysteine. To mitigate this, consider using a cleavage cocktail with a combination of scavengers designed to effectively quench tBu cations, such as those containing thioanisole and DMS.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Deprotection of Cys(Trt) Insufficient scavenging of trityl cations, leading to re-tritylation.Increase the concentration of TIS or add EDT to the cleavage cocktail. Extend the cleavage reaction time.
Presence of a +56 Da Adduct S-tert-butylation of the cysteine thiol by tBu cations from other protecting groups.Use a scavenger cocktail containing thioanisole and DMS in addition to TIS and water. A two-step cleavage protocol can also be effective.[4]
Side reactions involving Trp or Met Alkylation of the indole ring of Trp or the thioether of Met by trityl cations.Ensure the cleavage cocktail contains effective scavengers for these residues, such as TIS or thioanisole.[2]
Peptide Oxidation (Dimerization) The free thiol of cysteine is prone to oxidation in the presence of air.Add a reducing agent like EDT to the cleavage cocktail to maintain a reducing environment.[5] Work quickly and under an inert atmosphere (e.g., nitrogen or argon) during peptide workup.
Low Cleavage Yield Inefficient cleavage from the resin or peptide precipitation issues.Ensure a sufficient volume of the cleavage cocktail is used. Optimize the precipitation step by using ice-cold diethyl ether and allowing sufficient time for precipitation at low temperature.

Quantitative Data on Scavenger Efficiency

The following table summarizes the relative percentage of S-tert-butylation observed with different scavenger cocktails during the cleavage of a model Cys-containing peptide. This data highlights the impact of scavenger choice on minimizing this common side reaction.

Cleavage Cocktail Composition (TFA/Scavenger System)% S-tert-butylation (Relative Area)
TFA/TIS/H₂O (95:2.5:2.5)18.6
TFA/TIS/H₂O/Anisole (90:2.5:2.5:5)16.5
TFA/TIS/H₂O/m-cresol (90:2.5:2.5:5)13.9
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)12.1
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)11.8
TFA/TIS/H₂O/DTT (90:2.5:2.5:5)10.9

Data adapted from a study on the mitigation of S-tButylated Cys-Peptide Formation.[4]

Experimental Protocols

Standard Protocol for Cleavage of this compound Containing Peptides
  • Resin Preparation: Following completion of peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For peptides containing multiple Trt-protected residues or those prone to oxidation, a recommended cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v) .

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin from the filtrate containing the peptide. Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation: Centrifuge the suspension and carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual acid.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.

Optimized Two-Step Protocol to Minimize S-tert-butylation

This protocol is recommended for peptides that are particularly prone to S-tert-butylation.[4]

  • Resin Preparation: Follow step 1 of the standard protocol.

  • Initial Cleavage: Prepare an initial cleavage cocktail of TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10, v/v/v/v/w) . Add this to the resin and agitate for 30 minutes at room temperature.

  • Final Cleavage: Add additional TFA to the mixture to bring the final TFA concentration to approximately 80% and continue to agitate for another 1.5 to 2 hours.

  • Peptide Precipitation and Isolation: Follow steps 4-8 of the standard protocol.

Visualization of Scavenger Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate cleavage scavenger cocktail when working with peptides containing Cys(Trt).

CleavageScavengerSelection Start Start: Peptide containing This compound StandardCocktail Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) Start->StandardCocktail CheckOtherResidues Does the peptide contain other sensitive residues? StandardCocktail->CheckOtherResidues MultipleTrt Multiple Trt-protected residues? CheckOtherResidues->MultipleTrt Yes FinalCleavage Proceed with Cleavage CheckOtherResidues->FinalCleavage No TrpMet Trp or Met present? MultipleTrt->TrpMet No AddEDT Add EDT to cocktail MultipleTrt->AddEDT tBuProtectingGroups Multiple tBu-protected residues present? TrpMet->tBuProtectingGroups No UseThioanisole Ensure TIS or Thioanisole is present TrpMet->UseThioanisole OptimizedCocktail Optimized Cocktail: e.g., TFA/TIS/H2O/Thioanisole/DMS tBuProtectingGroups->OptimizedCocktail tBuProtectingGroups->FinalCleavage No AddEDT->TrpMet UseThioanisole->tBuProtectingGroups OptimizedCocktail->FinalCleavage

Caption: Decision tree for selecting cleavage scavengers for Cys(Trt)-containing peptides.

References

avoiding reattachment of peptide to resin during Fmoc-Cys(Trt)-OH cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the cleavage of peptides containing Cys(Trt) from the resin after Fmoc-based solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Fmoc-Cys(Trt)-OH cleavage, and why does peptide reattachment to the resin occur?

A1: The cleavage of the trityl (Trt) protecting group from the cysteine thiol and the peptide from the resin is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA).[1] During this process, the acid cleaves the bond, generating a highly stable trityl cation (Trt+).[2] This reactive carbocation, along with other cations generated from side-chain protecting groups (e.g., t-butyl cations) and the resin linker, can react with nucleophilic residues in the peptide.[3][4] The free thiol group of the deprotected cysteine is particularly nucleophilic and can be re-alkylated by these cations, leading to reattachment of the peptide to the resin or other modifications.[3]

Q2: What are scavengers, and why are they essential during the cleavage of Cys(Trt)-containing peptides?

A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" the reactive carbocations (like the trityl cation) generated during acidolysis.[5] By reacting with these cations, scavengers prevent them from modifying sensitive amino acid residues such as Cysteine, Tryptophan, and Methionine.[3][5] For Cys(Trt) cleavage, scavengers are crucial to prevent the reattachment of the peptide to the resin and other side reactions like S-alkylation.[6]

Q3: Which are the most common scavengers used for Cys(Trt) cleavage?

A3: A variety of scavengers are used, often in combination, to effectively quench different carbocations. Common scavengers include:

  • Triisopropylsilane (TIS): Highly effective at irreversibly quenching the trityl cation by converting it to triphenylmethane. It is a key component in many standard cleavage cocktails.[6]

  • 1,2-Ethanedithiol (EDT): A potent reducing agent that helps keep the cysteine thiol in its reduced state and is an excellent scavenger for t-butyl cations.[4][6][7]

  • Thioanisole: Effective in preventing S-alkylation of methionine and also acts as a scavenger.[5][7]

  • Water: Acts as a scavenger and helps in the cleavage process.

  • Phenol: Another scavenger that can help suppress various side reactions.[8]

  • Dithiothreitol (DTT): A reducing agent that can be included to maintain the reduced state of the cysteine thiol.[6]

Q4: Can I use a standard cleavage cocktail for my Cys(Trt)-containing peptide?

A4: While a general-purpose cocktail like TFA/TIS/H₂O (95:2.5:2.5 v/v/v) can be effective for many peptides, it may not be sufficient for sequences with multiple sensitive residues or those prone to aggregation.[3][6] For peptides containing Cys, Met, and Trp, a more robust cocktail like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) is often recommended.[6][7] The choice of cocktail should be based on the specific amino acid composition of your peptide.[9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the cleavage of this compound containing peptides.

Issue 1: Low peptide yield after cleavage and precipitation.

  • Possible Cause A: Incomplete Cleavage from the Resin.

    • Troubleshooting:

      • Extend Cleavage Time: Standard cleavage times are typically 2-3 hours.[6] For peptides with multiple arginine residues or other difficult sequences, longer cleavage times may be necessary.[8]

      • Increase TFA Concentration: Ensure the TFA concentration is sufficient for efficient cleavage.

      • Re-cleave the Resin: If you suspect incomplete cleavage, you can filter the initial cleavage solution and re-treat the resin with a fresh cleavage cocktail.[10]

  • Possible Cause B: Peptide Reattachment to the Resin.

    • Troubleshooting:

      • Optimize Scavenger Cocktail: Use a cleavage cocktail with a higher concentration or a more effective combination of scavengers. For Cys(Trt), ensuring a sufficient amount of TIS is crucial. Consider using Reagent K or a modified version with additional scavengers like DMS and DTT.[6]

      • Two-Step Cleavage: A two-step cleavage protocol can be beneficial. An initial treatment with a lower concentration of TFA and a high concentration of scavengers can be followed by the addition of more TFA to complete the cleavage.[6][11]

  • Possible Cause C: Poor Precipitation.

    • Troubleshooting:

      • Concentrate the TFA: Before adding cold ether, concentrate the TFA solution under a stream of nitrogen to 1-2 mL.[10]

      • Use Sufficient Cold Ether: Add a large volume of ice-cold ether to ensure complete precipitation.

      • Incubate at Low Temperature: If the peptide does not precipitate immediately, store the solution at 4°C for a few hours.[10]

Issue 2: Presence of unexpected peaks in HPLC/LC-MS analysis, indicating side products.

  • Possible Cause A: S-alkylation of Cysteine.

    • Troubleshooting:

      • Increase Scavenger Concentration: This is often due to insufficient scavenging of t-butyl or trityl cations. Increase the amount of TIS, EDT, or thioanisole in your cleavage cocktail.[6][11]

      • Use a More Robust Cocktail: Switch to a more comprehensive scavenger cocktail like Reagent K.[7]

  • Possible Cause B: Oxidation of Cysteine.

    • Troubleshooting:

      • Include a Reducing Agent: Add a reducing agent like EDT or DTT to the cleavage cocktail to keep the cysteine thiol in its reduced form.[6][7]

      • Perform Cleavage Under Inert Atmosphere: Bubbling argon or nitrogen through the cleavage mixture can help to minimize oxidation.[7]

Issue 3: Incomplete removal of the Trt protecting group.

  • Possible Cause: Insufficient Scavenging of the Trityl Cation.

    • Troubleshooting:

      • Ensure Sufficient TIS: Triisopropylsilane (TIS) is highly effective for quenching the trityl cation. A standard cocktail for this is TFA/TIS/H₂O (95:2.5:2.5).[6]

      • Use Fresh Reagents: Old or poor-quality TFA and scavengers can lead to incomplete deprotection.[10] Always use fresh, high-quality reagents.[9]

Data Presentation

The following tables summarize the composition of common cleavage cocktails and their recommended applications.

Table 1: Composition of Common Cleavage Cocktails for Cys(Trt)-Containing Peptides

Cleavage CocktailComposition (v/v)Key Features & Recommendations
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OA general-purpose cocktail. TIS is an effective scavenger for trityl cations.[6]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISA lower-odor alternative to thiol-containing cocktails. Effective for scavenging trityl groups.[6][8]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust and widely used cocktail for peptides with sensitive residues like Cys, Met, and Trp.[6][7]
Modified Reagent K 70% TFA, 10% Thioanisole, 10% DMS, 5% TIS, 5% H₂O, 1% DTTRecommended for a two-step cleavage protocol to minimize S-alkylation.[6]

Experimental Protocols

Protocol 1: Standard Single-Step Cleavage using Reagent K

  • Resin Preparation:

    • Place the peptidyl-resin (e.g., 100 mg) in a fritted syringe or reaction vessel.

    • Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[6]

  • Cleavage:

    • Prepare fresh Reagent K: 8.25 mL TFA, 0.5 mL phenol, 0.5 mL H₂O, 0.5 mL thioanisole, 0.25 mL EDT.[6]

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or red color, which is normal due to the trityl cation.[9]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a cold centrifuge tube containing ice-cold diethyl ether (approximately 10 times the volume of the filtrate).

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under vacuum.

Protocol 2: Two-Step Cleavage to Minimize S-alkylation

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Two-Step Cleavage:

    • Step 1: Prepare the initial cleavage cocktail: 7.0 mL TFA, 1.0 mL thioanisole, 1.0 mL DMS, 0.5 mL TIS, 0.5 mL H₂O, and 0.1 g DTT. Add this to the resin and agitate for 30 minutes at room temperature.[6]

    • Step 2: Add an additional 1.0 mL of TFA to the mixture (to bring the final TFA concentration to approximately 80%) and continue to agitate for another 1.5 to 2 hours.[6]

  • Peptide Precipitation and Isolation:

    • Follow the same peptide precipitation and isolation procedure as in Protocol 1.

Visualizations

Troubleshooting_Cleavage start Start: Cys(Trt) Peptide Cleavage check_yield Low Peptide Yield? start->check_yield check_purity Side Products in HPLC/LC-MS? check_yield->check_purity No incomplete_cleavage Incomplete Cleavage check_yield->incomplete_cleavage Yes reattachment Peptide Reattachment check_yield->reattachment Yes poor_precipitation Poor Precipitation check_yield->poor_precipitation Yes s_alkylation S-Alkylation check_purity->s_alkylation Yes oxidation Cysteine Oxidation check_purity->oxidation Yes incomplete_deprotection Incomplete Trt Deprotection check_purity->incomplete_deprotection Yes end_success Successful Cleavage check_purity->end_success No solution1 Extend Cleavage Time Increase TFA Concentration Re-cleave Resin incomplete_cleavage->solution1 solution2 Optimize Scavenger Cocktail (e.g., Reagent K) Use Two-Step Cleavage reattachment->solution2 solution3 Concentrate TFA Before Precipitation Use Sufficient Cold Ether Incubate at 4°C poor_precipitation->solution3 solution4 Increase Scavenger Concentration Use More Robust Cocktail s_alkylation->solution4 solution5 Add Reducing Agent (EDT/DTT) Use Inert Atmosphere oxidation->solution5 solution6 Ensure Sufficient TIS Use Fresh Reagents incomplete_deprotection->solution6 end_reassess Re-assess Synthesis Strategy solution1->end_reassess solution2->end_reassess solution3->end_reassess solution4->end_reassess solution5->end_reassess solution6->end_reassess

Caption: Troubleshooting workflow for this compound cleavage.

References

strategies to improve yield in Fmoc-Cys(Trt)-OH based peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve yields and purity in peptide synthesis utilizing Fmoc-Cys(Trt)-OH.

Troubleshooting Guide

Q1: What are the likely causes of low crude peptide yield and how can I address them?

Symptoms:

  • The final weight of the lyophilized crude peptide is significantly lower than theoretically expected.

  • Mass spectrometry analysis of the crude product shows a weak signal for the target peptide and significant signals for truncated sequences.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Fmoc-Deprotection Use fresh deprotection solution (e.g., 20% piperidine in DMF). For difficult sequences prone to aggregation, consider increasing the deprotection time or using a stronger base cocktail. Monitor the completion of the deprotection using a colorimetric test like the Kaiser test.
Incomplete Coupling Reactions Ensure complete dissolution of this compound before adding it to the resin. For sterically hindered couplings, consider "double coupling" (repeating the coupling step before proceeding). Using a more efficient coupling reagent like HATU or HCTU can also improve efficiency.[1]
Peptide Aggregation For sequences prone to aggregation (e.g., high hydrophobicity), consider using a higher temperature for coupling, or adding chaotropic salts to the solvent.[2]
Premature Cleavage from Resin If using a highly acid-sensitive linker (e.g., 2-chlorotrityl), the acidity of some coupling activators can cause premature cleavage. Consider using a more robust linker or a base-free coupling method like DIC/Oxyma.

Q2: My HPLC analysis of the crude peptide shows multiple unexpected peaks. What are the common side products and how can I minimize them?

Symptoms:

  • The HPLC chromatogram of the crude peptide is complex, with a low-purity profile.

  • Mass spectrometry reveals masses corresponding to known side products.

Common Side Products and Prevention Strategies:

Side ProductCausePrevention Strategy
Racemization (D-Cys isomer) Cysteine is prone to racemization during activation and coupling, especially with certain reagents.[3]Use a coupling method known to suppress racemization, such as DIC/Oxyma.[4][5] Avoid prolonged exposure to strong bases.
S-tert-butylation (+56 Da) The tert-butyl cation released from tBu-based protecting groups can alkylate the cysteine thiol during cleavage.Use a scavenger cocktail containing triisopropylsilane (TIS) and other scavengers like 1,2-ethanedithiol (EDT) to effectively quench these cations.[6]
Oxidation (Disulfide formation) The free thiol of cysteine is susceptible to oxidation in the air, leading to disulfide-bonded dimers or oligomers.[7]Incorporate a reducing agent like dithiothreitol (DTT) or EDT in the cleavage cocktail.[7] Handle the cleaved peptide under an inert atmosphere.
Aspartimide Formation The peptide sequence containing aspartic acid can form an aspartimide when exposed to a strong base, which can lead to multiple by-products.For sequences with Asp followed by Cys, consider using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH which are more resistant to aspartimide formation.

Q3: I'm having difficulty dissolving the crude peptide after cleavage and precipitation. What could be the cause and what should I do?

Symptoms:

  • The lyophilized peptide powder does not readily dissolve in aqueous buffers.

Possible Causes and Solutions:

CauseRecommended Action
Peptide Aggregation The peptide sequence may be prone to aggregation, especially if it is long or hydrophobic.
Residual Scavengers or Protecting Groups Incomplete removal of scavengers or protecting groups can affect solubility.
Oxidation The formation of intermolecular disulfide bonds can lead to insoluble oligomers.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for incorporating this compound?

The choice of coupling reagent is critical to minimize racemization and ensure high coupling efficiency. While several reagents can be used, the combination of DIC/Oxyma is often recommended for coupling racemization-prone amino acids like cysteine.[4][5] Uronium/aminium reagents like HATU and HBTU offer fast reaction times and high efficiency but may require careful optimization of the base to minimize epimerization.[4]

Q2: Why is the choice of scavengers during cleavage so important for Cys(Trt)-containing peptides?

During the final trifluoroacetic acid (TFA) cleavage, the trityl (Trt) protecting group from cysteine and other side-chain protecting groups (e.g., tBu) are removed, generating highly reactive carbocations.[3] These carbocations can re-attach to the peptide, particularly at nucleophilic residues like the free thiol of cysteine, leading to side products such as S-tert-butylation. Scavengers are nucleophilic compounds that competitively trap these reactive carbocations, preventing modification of the desired peptide.[7]

Q3: Can I monitor the progress of the coupling reaction?

Yes, monitoring the coupling reaction is a good practice to ensure complete incorporation of the amino acid. The most common method is the Kaiser test , a qualitative colorimetric test that detects free primary amines on the resin.[1] A positive result (blue color) indicates that the coupling is incomplete, and the step should be repeated.

Q4: What are the best practices for storing and handling this compound?

This compound should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture and light to maintain its stability and reactivity. When weighing the reagent, it is advisable to allow it to warm to room temperature before opening the container to prevent condensation.

Quantitative Data

Comparison of Coupling Reagents for this compound Incorporation
Coupling Reagent/MethodAdditiveBaseTypical YieldRacemization/EpimerizationKey Considerations
HATU NoneDIPEA, NMM, or CollidineHighLow to moderateFast reaction times and high efficiency. The choice of base can influence the extent of epimerization.[4]
HBTU HOBtDIPEA or NMMHighModerateA widely used and effective reagent, though HATU is often considered superior in terms of speed and reduced side reactions.[4]
DIC/Oxyma OxymaNone/DIPEAHighVery Low (e.g., 3.3% for this compound)[3][6]Often the preferred method for coupling racemization-prone amino acids like cysteine. The absence of a strong organic base can be advantageous.[4]
DIC/HOBt HOBtNone/DIPEAGood to HighLow to moderateA classic and cost-effective method. The use of HOBt is crucial for suppressing racemization.[5]

Note: The quantitative data presented is collated from studies on the coupling of N-protected Cysteine derivatives and should be considered as a strong indicator of performance. Direct comparative data for the exact same peptide sequence under identical conditions is not always available.

Common Scavenger Cocktails for Cys(Trt) Cleavage
Cleavage CocktailComposition (v/v/w)Key Features & Recommendations
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OA general-purpose cocktail. TIS is an effective scavenger for trityl cations. May not be sufficient to completely prevent S-tert-butylation in peptides with multiple tBu groups.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides containing multiple sensitive residues. EDT helps to keep cysteine in a reduced state.
TFA/TIS/H₂O/EDT 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDTThe addition of EDT provides a reducing environment to prevent cysteine oxidation.[7]
Two-Step Cleavage Cocktail Step 1: 70% TFA, 10% Thioanisole, 10% DMS, 5% TIS, 5% H₂O, 1% DTT. Step 2: Add TFA to 80%Recommended for peptides highly prone to S-tert-butylation. The initial lower concentration of TFA allows for more effective scavenging.[8]

Experimental Protocols

Protocol 1: Standard this compound Coupling using DIC/Oxyma

This protocol describes a general method for coupling this compound to a resin-bound peptide.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling: a. In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF. b. Add the dissolved amino acid and Oxyma solution to the resin. c. Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension. d. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free amines. If the test is positive, continue the coupling for another hour or perform a double coupling.

  • Washing: After a negative Kaiser test, wash the resin with DMF (3 times), followed by dichloromethane (DCM) (3 times), and then methanol (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection of a Cys(Trt)-containing Peptide using Reagent K

This protocol is suitable for the cleavage of peptides containing Cys(Trt) and other sensitive residues.

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, freshly prepare Reagent K: 8.25 mL TFA, 0.5 mL phenol, 0.5 mL H₂O, 0.5 mL thioanisole, 0.25 mL EDT.

  • Cleavage Reaction: a. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). b. Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or red color, which is normal due to the formation of the trityl cation.[9]

  • Peptide Precipitation and Isolation: a. Filter the cleavage mixture to separate the resin from the filtrate containing the peptide. b. Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates. c. Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form. d. Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. e. Centrifuge the suspension and carefully decant the ether. f. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual acid.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Troubleshooting_Low_Yield start Low Crude Peptide Yield check_ms Analyze Crude by MS start->check_ms check_hplc Analyze Crude by HPLC start->check_hplc ms_result MS shows truncated sequences? check_ms->ms_result hplc_result HPLC shows low purity / multiple peaks? check_hplc->hplc_result incomplete_coupling Incomplete Coupling/ Deprotection ms_result->incomplete_coupling Yes aggregation Peptide Aggregation ms_result->aggregation No hplc_result->aggregation No side_reactions Side Reactions hplc_result->side_reactions Yes solution1 Optimize coupling (double coupling, stronger reagents). Use fresh deprotection solution. incomplete_coupling->solution1 solution2 Use high-temperature coupling or chaotropic salts. aggregation->solution2 solution3 Optimize cleavage cocktail and scavengers. side_reactions->solution3

Caption: Troubleshooting workflow for low peptide yield.

Scavenger_Selection start Select Scavenger Cocktail q1 Peptide contains Trp, Met, or multiple Cys(Trt)? start->q1 q2 Multiple tBu protecting groups present? q1->q2 Yes q1->q2 No cocktail1 Use Reagent K or similar robust cocktail (TFA/Phenol/H2O/Thioanisole/EDT) q1->cocktail1 Yes q3 Is the free thiol form of Cys required? q2->q3 Yes q2->q3 No q2->cocktail1 Yes cocktail2 Standard Cocktail is likely sufficient (TFA/TIS/H2O) q3->cocktail2 No cocktail3 Add a reducing agent (EDT or DTT) to the cocktail q3->cocktail3 Yes Side_Reaction_Mechanism reagents tBu-Protecting Group Cys(Trt)-Peptide-Resin TFA cleavage Cleavage reagents->cleavage products tBu+ Cation Free Thiol Peptide cleavage->products side_reaction S-tert-butylation products->side_reaction Alkylation side_product S-tert-butylated Peptide (+56 Da) side_reaction->side_product

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The choice of protecting group for cysteine residues is a critical decision in solid-phase peptide synthesis (SPPS), directly impacting the purity profile of the final product as observed by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of Fmoc-Cys(Trt)-OH with other common cysteine-protecting groups, supported by experimental data on side reactions and detailed analytical protocols.

This compound, where the thiol side chain of cysteine is protected by a trityl group, is a widely used and cost-effective choice in Fmoc-based SPPS. The acid-labile nature of the trityl group allows for its simultaneous removal during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). However, this approach is not without its challenges, including the potential for significant side reactions that can complicate HPLC purification and compromise final peptide purity.

Performance Comparison of Cysteine Protecting Groups

The selection of a cysteine-protecting group influences the incidence of side reactions, most notably racemization and the formation of deletion or modification adducts. The following table summarizes quantitative data on racemization observed when using different Fmoc-cysteine derivatives.

Protecting GroupDeprotection MethodRacemization (%)Key Advantages & Disadvantages
Trityl (Trt) Acidolysis (TFA)3.3% - >26%Advantages: Cost-effective, simultaneous deprotection with cleavage. Disadvantages: Prone to significant racemization, especially with certain coupling reagents and microwave heating. The liberated trityl cation can cause side reactions if not properly scavenged.
Tetrahydropyranyl (Thp) Acidolysis (TFA)0.74%Advantages: Significantly reduces racemization compared to Trt. May improve the solubility of the protected peptide. Disadvantages: Introduces a new chiral center.
Acetamidomethyl (Acm) Iodolysis, Silver SaltsGenerally lowAdvantages: Stable to TFA, allowing for orthogonal protection strategies and selective disulfide bond formation. Disadvantages: Requires a separate deprotection step. Removal conditions can sometimes lead to side reactions.
Diphenylmethyl (Dpm) Acidolysis (High % TFA)6.8%Advantages: More stable to dilute TFA than Trt, offering some orthogonality. Disadvantages: Higher racemization than Trt in some cases.
4-methoxybenzyloxymethyl (MBom) Acidolysis (TFA)0.8% - 1.3% (Microwave SPPS)Advantages: Shows significantly reduced racemization compared to Trt, especially in microwave-assisted synthesis. Disadvantages: Not as commonly used as other protecting groups.

Experimental Protocols

Accurate HPLC analysis is crucial for identifying and quantifying the desired peptide and any impurities. Below are detailed protocols for the synthesis, cleavage, and HPLC analysis of a generic cysteine-containing peptide.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a standard manual Fmoc-SPPS workflow.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling: In a separate vessel, activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: After coupling, wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

Cleavage and Deprotection Protocol

This protocol is for the final cleavage of the peptide from the resin and removal of the Trt and other acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS is a critical scavenger to prevent the reactive trityl cation from re-attaching to the peptide or modifying other sensitive residues.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times. Dry the crude peptide pellet under vacuum.

HPLC Analysis Protocol

This protocol is a standard method for analyzing the purity of the crude peptide.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size) is most commonly used for peptide analysis.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for many peptides.

  • Flow Rate: 1.0 mL/min for an analytical column.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter before injection.

Visualizing Workflows and Chemical Structures

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleave Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleave Final Amino Acid Repeat->Deprotect Precipitate Precipitate (Cold Ether) Cleave->Precipitate Analyze HPLC Analysis Precipitate->Analyze

General workflow for Fmoc-based solid-phase peptide synthesis.

Cleavage_Side_Reaction cluster_cleavage TFA Cleavage Cocktail cluster_scavenging Scavenging Peptide-Cys(Trt)-Resin Peptide-Cys(Trt)-Resin TFA TFA Peptide-Cys-SH Desired Peptide (Free Thiol) TFA->Peptide-Cys-SH Cleaves Trt_Cation Trityl Cation (Trt+) (Reactive) TFA->Trt_Cation Releases TIS TIS (Scavenger) Trt_Cation->TIS Trapped by Side_Products Side Products (e.g., Trt-Trp) Trt_Cation->Side_Products Reacts with Nucleophiles Scavenged_Trt Triphenylmethane (Inactive) TIS->Scavenged_Trt

Cleavage of this compound and the role of scavengers.

Conclusion

The HPLC analysis of peptides synthesized with this compound reveals a trade-off between convenience and potential purity issues. While its simultaneous deprotection with cleavage is efficient for routine synthesis, the propensity for racemization and the generation of a reactive trityl cation necessitate careful consideration and optimization. For complex peptides, sequences prone to racemization, or when the highest purity is required, alternative protecting groups such as Fmoc-Cys(Thp)-OH may offer superior results, albeit potentially at a higher cost. A thorough HPLC analysis of the crude peptide, coupled with an understanding of the potential side products associated with the chosen protecting group, is essential for developing an effective purification strategy and ensuring the final product meets the stringent quality requirements of research and drug development.

Interpreting Mass Spectrometry Results for Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for interpreting mass spectrometry data of Fmoc-Cys(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Understanding its mass spectral behavior, including expected ions, fragmentation patterns, and potential adducts, is crucial for accurate characterization and quality control of synthetic peptides. This document outlines the expected mass spectrometry results for this compound, compares it with common alternatives, and provides detailed experimental protocols.

Interpreting the Mass Spectrum of this compound

This compound has a monoisotopic mass of 585.1974 g/mol and a molecular weight of approximately 585.71 g/mol [1][2][3][4][5]. When subjected to electrospray ionization (ESI) mass spectrometry, a soft ionization technique, the primary observed species is the protonated molecule ([M+H]⁺) at an m/z of approximately 586.2. However, other adducts are commonly observed and must be correctly identified to avoid misinterpretation.

Expected Ions and Adducts

In positive ion mode ESI-MS, in addition to the protonated molecule, it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺). The presence and intensity of these adducts can be influenced by the purity of the sample and the solvents used.

Ion TypeChemical FormulaCalculated m/zNotes
Protonated Molecule [C₃₇H₃₁NO₄S + H]⁺586.2050The primary ion of interest.
Sodium Adduct [C₃₇H₃₁NO₄S + Na]⁺608.1869Commonly observed due to trace sodium contamination.
Potassium Adduct [C₃₇H₃₁NO₄S + K]⁺624.1609Observed in the presence of potassium salts.
Ammonium Adduct [C₃₇H₃₁NO₄S + NH₄]⁺603.2316Can be present if ammonium salts are in the mobile phase.

Fragmentation Analysis of this compound

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The fragmentation of this compound is characterized by the lability of the trityl (Trt) and Fmoc protecting groups.

Key Fragment Ions

The most prominent fragmentation pathway involves the loss of the bulky trityl group, which readily forms a stable trityl cation. The Fmoc group can also be lost through characteristic fragmentation patterns.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Description
586.2343.1243.1Loss of the Trityl (C₁₉H₁₅) cation. This is a very common and often abundant fragment.
586.2243.1343.1Formation of the Trityl cation. This is a highly stable carbocation and often a dominant peak.
586.2408.1178.1Loss of the fluorenyl group from the Fmoc protecting group.
586.2364.1222.1Loss of the entire Fmoc group.
343.1121.0222.1Subsequent loss of the Fmoc group from the [M+H-Trt]⁺ fragment.

Below is a diagram illustrating the primary fragmentation pathway of this compound.

Fragmentation of this compound

Fmoc_Cys_Trt_OH_Fragmentation parent [this compound + H]⁺ m/z = 586.2 frag1 [Fmoc-Cys-OH + H]⁺ m/z = 343.1 parent->frag1 - Trityl frag2 Trityl Cation [C(C₆H₅)₃]⁺ m/z = 243.1 parent->frag2 frag3 [Cys(Trt)-OH + H]⁺ m/z = 364.1 parent->frag3 - Fmoc frag4 Fmoc Cation [C₁₅H₁₁O₂]⁺ m/z = 223.1 frag1->frag4 - Cys-OH

Fragmentation pathway of this compound.

Comparison with Alternative Cysteine Protecting Groups

The choice of cysteine protecting group can significantly impact the mass spectrum. Here, we compare this compound with two other commonly used derivatives: Fmoc-Cys(Acm)-OH and Fmoc-Cys(StBu)-OH.

DerivativeMolecular Weight ( g/mol )Key Fragmentation Characteristics
This compound 585.71Labile Trityl group leads to a prominent fragment at m/z 243.1 and a neutral loss of 243.1 Da.
Fmoc-Cys(Acm)-OH 414.47The Acm (Acetamidomethyl) group is more stable under typical MS/MS conditions. Fragmentation often occurs on the Fmoc group or the peptide backbone.
Fmoc-Cys(StBu)-OH 431.57The StBu (S-tert-butylthio) group can be lost, but fragmentation is generally less pronounced than with the Trityl group.

The following diagram illustrates a logical workflow for identifying the cysteine protecting group based on the observed mass spectrum.

Protecting_Group_ID start Analyze Precursor Ion [M+H]⁺ check_frags Perform MS/MS Fragmentation start->check_frags is_243 Prominent fragment at m/z 243.1? check_frags->is_243 is_stable Protecting group stable? is_243->is_stable No trt This compound is_243->trt Yes acm Fmoc-Cys(Acm)-OH is_stable->acm Yes stbu Fmoc-Cys(StBu)-OH is_stable->stbu No

References

A Researcher's Guide to Purity Assessment of Synthetic Peptides Featuring Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of peptides, particularly those intended for therapeutic or research applications, demands a rigorous assessment of purity to ensure safety and efficacy. For peptides incorporating the amino acid cysteine, this process is complicated by the reactive nature of its thiol side chain. A common and cost-effective strategy in solid-phase peptide synthesis (SPPS) is the use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus and a trityl (Trt) group for the cysteine side chain, in the form of Fmoc-Cys(Trt)-OH. This guide provides a comprehensive comparison of purity assessment methodologies for peptides synthesized with this building block, offering insights into alternative protecting groups and presenting supporting experimental data for researchers, scientists, and drug development professionals.

The Central Role of Purity in Peptide Synthesis

Impurities in a synthetic peptide preparation can arise from various sources, including incomplete reactions (deletion or truncated sequences), side reactions during amino acid coupling or cleavage, and racemization of amino acid stereochemistry.[1][2] For cysteine-containing peptides, the thiol group introduces additional challenges, such as undesired disulfide bond formation.[3][4] The purity of the final peptide product is critical, as even small amounts of impurities can significantly impact biological activity, immunogenicity, and overall experimental outcomes.

This compound: A Workhorse with Caveats

This compound is a widely used building block in SPPS due to the acid-labile nature of the Trt group, which allows for its removal simultaneously with the peptide's cleavage from the resin using trifluoroacetic acid (TFA).[5] This streamlined one-pot deprotection is highly efficient for producing peptides with free thiol groups.[6]

However, the use of this compound is not without its challenges. The bulky trityl group can sterically hinder coupling reactions, and its cleavage generates a stable trityl cation that can lead to side reactions if not effectively scavenged.[6] Furthermore, Fmoc-protected cysteine derivatives are particularly susceptible to racemization, especially during base-mediated coupling reactions.[7] When cysteine is the C-terminal residue, it is also prone to base-catalyzed side reactions during the repeated piperidine treatments for Fmoc removal, leading to the formation of 3-(1-piperidinyl)alanine.[2][8]

Comparative Analysis of Cysteine Protecting Groups

The choice of the cysteine side-chain protecting group is a critical decision in the design of a peptide synthesis strategy. Several alternatives to the Trt group exist, each with its own set of advantages and disadvantages in terms of stability, cleavage conditions, and propensity for side reactions.

Protecting GroupKey FeaturesAdvantagesDisadvantages
Trityl (Trt) Acid-labile (cleaved by TFA)Cost-effective; simultaneous cleavage with resin removal.Prone to racemization[7]; liberated trityl cation can cause side reactions.[6]
Acetamidomethyl (Acm) Stable to TFA; removed by iodine or mercury(II) acetate.[9]Orthogonal to Trt, allowing for selective disulfide bond formation.Removal requires additional, potentially harsh steps.
tert-Butyl (t-Bu) Stable to TFA; removed by reducing agents.[9]Provides protected thiol groups after standard cleavage.[9]Requires a separate deprotection step.
Diphenylmethyl (Dpm) Stable to dilute TFA, removed with 95% TFA.Can be used in combination with Mmt for regioselective disulfide bond formation.Higher racemization than Trt under certain conditions.
Tetrahydropyranyl (Thp) Acid-cleavable.Lower racemization than Trt; enhanced solubility of protected peptides.Relatively newer, less established than Trt.
S-silaisopropyl (SIT) Stable to standard TFA cleavage.[6]Offers orthogonality for sequential disulfide bond formation.[6]Requires a separate deprotection step with reducing agents.[6]
4-methoxybenzyloxymethyl (MBom) Acid-labile.[7]Significantly reduces racemization compared to Trt, especially in microwave-assisted SPPS.[7]Not as commonly used as Trt.
tert-Butylthio (StBu) Stable to both basic and acidic conditions of SPPS.[10]Robust protection, minimizing premature deprotection and side reactions.[10]Requires specific conditions for removal to form disulfide bonds.

Table 1: Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS. This table summarizes the key features, advantages, and disadvantages of various protecting groups for the cysteine side chain, providing a basis for selecting the most appropriate one for a given synthetic strategy.

Experimental Protocols for Purity Assessment

A multi-pronged approach is essential for the accurate assessment of peptide purity. The most common and powerful techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[1][11][12]

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for determining the purity of a synthetic peptide by separating it from impurities based on hydrophobicity.[1][13]

  • Instrumentation: HPLC or UHPLC system with a UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).[3]

  • Mobile Phase A: 0.1% (v/v) TFA in water.[3]

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[3]

  • Gradient: A typical starting gradient is 5% to 65% Mobile Phase B over 30 minutes.[13][14] The gradient should be optimized to achieve the best separation for the specific peptide.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[3][14]

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[3][14]

Protocol 2: Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target peptide and to identify the mass of any impurities.[11][12]

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[1][11]

  • Sample Preparation for ESI-MS: The peptide sample is typically diluted in a solution compatible with the ionization source, such as 50% acetonitrile with 0.1% formic acid.

  • Sample Preparation for MALDI-TOF MS: A small amount of the peptide sample is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate to co-crystallize.[1]

  • Analysis: The mass-to-charge ratio (m/z) of the peptide is measured and compared to the theoretical value. Impurity peaks can be further analyzed to deduce their structures.[12]

Protocol 3: Amino Acid Analysis (AAA)

AAA is a quantitative method used to determine the net peptide content and to confirm the amino acid composition of the final product.[1][11]

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids using 6N HCl at an elevated temperature.

  • Derivatization: The free amino acids are derivatized with a fluorescent tag (e.g., AccQ•Tag™).[11]

  • Separation and Quantification: The derivatized amino acids are separated by reverse-phase chromatography and quantified by comparing their peak areas to those of a known standard.[11] The net peptide content is calculated from the sum of the quantified amino acids relative to the initial weight of the peptide sample.[1]

Visualizing the Workflow and Potential Pitfalls

To better understand the process and potential challenges, the following diagrams illustrate the experimental workflow for purity assessment and the common side reactions associated with this compound.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment cluster_purification Purification SPPS Solid-Phase Peptide Synthesis (this compound) Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Lyophilization Lyophilization Cleavage->Lyophilization Crude_Peptide Crude Peptide Lyophilization->Crude_Peptide RP_HPLC RP-HPLC Analysis Crude_Peptide->RP_HPLC MS Mass Spectrometry Crude_Peptide->MS AAA Amino Acid Analysis Crude_Peptide->AAA Prep_HPLC Preparative HPLC RP_HPLC->Prep_HPLC Impure Pure_Peptide Pure Peptide RP_HPLC->Pure_Peptide Pure Prep_HPLC->Pure_Peptide Pure_Peptide->MS Final QC Pure_Peptide->AAA Final QC

Figure 1. Workflow for purity assessment of a synthetic peptide.

Side_Reactions cluster_coupling Coupling Step cluster_deprotection Fmoc Deprotection (Piperidine) cluster_cleavage Cleavage Step (TFA) Fmoc_Cys_Trt This compound in SPPS Racemization Racemization (D-Cys formation) Fmoc_Cys_Trt->Racemization Piperidinylalanine 3-(1-Piperidinyl)alanine Formation (at C-terminus) Fmoc_Cys_Trt->Piperidinylalanine Incomplete_Deprotection Incomplete Trt Removal Fmoc_Cys_Trt->Incomplete_Deprotection Trityl_Adducts Trityl Cation Adducts Fmoc_Cys_Trt->Trityl_Adducts

Figure 2. Common side reactions with this compound.

Conclusion

The purity assessment of synthetic peptides, especially those containing the versatile yet challenging this compound building block, is a critical aspect of peptide chemistry. A thorough understanding of the potential impurities that can arise during synthesis, coupled with the judicious application of orthogonal analytical techniques such as RP-HPLC, mass spectrometry, and amino acid analysis, is paramount for ensuring the quality and reliability of the final peptide product. While this compound remains a valuable and widely used reagent, researchers should be aware of its limitations and consider alternative cysteine protecting groups when specific synthetic challenges, such as a high risk of racemization or the need for selective disulfide bond formation, are anticipated. By employing the strategies and protocols outlined in this guide, researchers can confidently assess the purity of their synthetic peptides and proceed with their downstream applications with a high degree of certainty in the quality of their materials.

References

A Head-to-Head Battle in Peptide Synthesis: Fmoc-Cys(Trt)-OH vs. Fmoc-Cys(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of protecting groups for cysteine residues is a critical decision that profoundly influences the efficiency of synthesis, the purity of the final peptide, and the strategy for disulfide bond formation. Among the most common choices for Fmoc-based strategies are Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH. This guide provides an objective comparison of these two essential building blocks, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.

The trityl (Trt) group is a bulky and acid-labile protecting group, while the acetamidomethyl (Acm) group is smaller and stable to the standard acidic conditions used for peptide cleavage. This fundamental difference in chemical stability forms the basis of their application in orthogonal synthesis strategies, particularly for peptides containing multiple disulfide bonds.

Performance Comparison at a Glance

A summary of the key characteristics and performance metrics of this compound and Fmoc-Cys(Acm)-OH is presented below.

FeatureThis compoundFmoc-Cys(Acm)-OH
Protecting Group S-trityl (Trt)S-acetamidomethyl (Acm)
Cleavage from Resin Cleaved simultaneously with the peptide from acid-labile resins using Trifluoroacetic Acid (TFA).[1][2]Stable to standard TFA cleavage cocktails.[3][4]
Side-Chain Deprotection Occurs during the final TFA cleavage.[1]Requires a separate, specific deprotection step.[1][3]
Orthogonality Limited orthogonality in standard Fmoc-SPPS as it is removed with other acid-labile groups.Offers true orthogonality, allowing for selective deprotection and disulfide bond formation.[5][6]
Racemization More prone to racemization, particularly with certain coupling reagents.[6][7]Generally less prone to racemization compared to Trt-protected cysteine.[6]
Common Side Reactions Formation of a stable trityl cation upon cleavage can lead to side reactions with nucleophilic residues if not effectively scavenged.[3][7]Requires quenching of reagents (e.g., iodine) after deprotection to prevent side reactions with sensitive residues.[8][9]

Orthogonal Synthesis Strategy

The differential stability of the Trt and Acm protecting groups allows for a powerful orthogonal approach in the synthesis of peptides with multiple, defined disulfide bridges. A typical strategy involves protecting one pair of cysteine residues with the acid-labile Trt group and another pair with the stable Acm group. The first disulfide bond can be formed between the Trt-protected cysteines during the final TFA cleavage and subsequent oxidation. The Acm-protected peptide can then be purified, followed by the selective removal of the Acm groups and the formation of the second disulfide bond.

Orthogonal_Synthesis Peptide_Resin Peptide on Resin (Cys(Trt), Cys(Acm)) TFA_Cleavage TFA Cleavage (Trt removal) Peptide_Resin->TFA_Cleavage Oxidation1 Oxidation 1 TFA_Cleavage->Oxidation1 Disulfide1 Peptide with one Disulfide Bond (Cys-Cys, Cys(Acm)) Oxidation1->Disulfide1 Acm_Deprotection Acm Deprotection (e.g., Iodine) Disulfide1->Acm_Deprotection Oxidation2 Oxidation 2 Acm_Deprotection->Oxidation2 Disulfide2 Peptide with two Disulfide Bonds Oxidation2->Disulfide2

Orthogonal synthesis of a two-disulfide-bonded peptide.

Quantitative Data Summary

Cleavage and Deprotection Conditions
Protecting GroupReagent/CocktailConditionsNotes
Trt TFA/TIS/H₂O (95:2.5:2.5)Room temperature, 1-3 hoursTIS (triisopropylsilane) is a scavenger to prevent side reactions from the trityl cation.[10] For peptides with multiple Trt groups, scavengers like ethanedithiol (EDT) are recommended.[10]
Acm Mercury(II) acetatepH 4.0, room temperature, 1 hour, followed by β-mercaptoethanol treatment.Effective but involves toxic heavy metals.[11][12]
Acm Silver(I) trifluoromethanesulfonateTFA/anisole (99:1), 4°C, 2 hours, followed by DTT treatment.Another heavy metal-based method.[11]
Acm Iodine (on-resin)10 equivalents of I₂ in DMF/H₂O (4:1), room temperature, 40 minutes.Allows for simultaneous deprotection and disulfide bond formation.[13]
Acm Iodine (in solution)Varies depending on the peptide; often in aqueous acetic acid or methanol.Excess iodine must be quenched to prevent side reactions.[8][9]
Racemization Tendency

Studies have shown that this compound is more susceptible to racemization during coupling than Fmoc-Cys(Acm)-OH, especially when using certain coupling reagents.

Coupling Conditions% Racemization (this compound)% Racemization (Fmoc-Cys(Acm)-OH)
DIPCDI/Oxyma Pure3.3%Data not available, but generally lower
HCTU/DIEASignificant racemizationLower racemization

Data adapted from studies on model peptides.[1][6]

Experimental Protocols

Standard Fmoc-SPPS Coupling Protocol

This protocol is generally applicable for both this compound and Fmoc-Cys(Acm)-OH.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling: Pre-activate a 3-fold excess of the Fmoc-amino acid with a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for approximately 2 hours. Monitor the reaction using a ninhydrin test.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage and Trt-Deprotection Protocol

Cleavage_Workflow Start Peptidyl-resin (Final Fmoc group removed) Wash_DCM Wash with DCM Start->Wash_DCM Dry Dry resin under vacuum Wash_DCM->Dry Add_Cocktail Add TFA/TIS/H₂O (95:2.5:2.5) Dry->Add_Cocktail React React for 1-3 hours at room temperature Add_Cocktail->React Precipitate Precipitate peptide in cold ether React->Precipitate Isolate Isolate crude peptide Precipitate->Isolate

Workflow for cleavage and Trt-deprotection.
On-Resin Acm-Deprotection and Cyclization with Iodine

  • Resin Preparation: After synthesis and removal of the N-terminal Fmoc group, swell the peptidyl-resin in DMF.

  • Iodine Treatment: Treat the resin with 10 equivalents of iodine in a mixture of DMF and water (e.g., 4:1 v/v).

  • Reaction: Shake the reaction mixture at room temperature for 40-60 minutes.

  • Washing: Filter the resin and wash thoroughly with DMF, followed by a wash with 2% ascorbic acid in DMF to quench any remaining iodine, and then wash again with DMF and DCM.[13]

  • Cleavage: Proceed with the standard TFA cleavage protocol to release the cyclized peptide from the resin.

Conclusion

The choice between this compound and Fmoc-Cys(Acm)-OH is dictated by the specific requirements of the peptide being synthesized. For the straightforward synthesis of peptides with a single disulfide bond or free thiols, the cost-effective this compound is a suitable option, provided that care is taken to minimize racemization and side reactions during cleavage.

For more complex syntheses, particularly those involving multiple, regioselective disulfide bonds, the orthogonality offered by Fmoc-Cys(Acm)-OH is indispensable. While it requires an additional deprotection step, the ability to selectively form disulfide bonds and the lower propensity for racemization make it the superior choice for ensuring the synthesis of complex and structurally well-defined peptides. The selection of the appropriate protecting group strategy is a cornerstone of successful peptide synthesis, and a thorough understanding of the properties of these building blocks is essential for any researcher in the field.

References

A Head-to-Head Comparison of Fmoc-Cys(Trt)-OH and Fmoc-Cys(StBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for cysteine residues is a critical decision that significantly influences the efficiency of synthesis, the purity of the final peptide, and the strategy for disulfide bond formation. Among the plethora of available options, Fmoc-Cys(Trt)-OH and Fmoc-Cys(StBu)-OH are two widely utilized derivatives, each presenting a distinct set of advantages and disadvantages. This guide offers an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The trityl (Trt) group of this compound is acid-labile and is typically removed during the final cleavage of the peptide from the resin with a trifluoroacetic acid (TFA)-based cocktail. This one-pot deprotection and cleavage is efficient for synthesizing peptides with free thiols or those intended for subsequent solution-phase disulfide bond formation. However, the generation of the stable trityl cation during cleavage can lead to side reactions if not adequately scavenged.

Conversely, the S-tert-butylthio (StBu) protecting group of Fmoc-Cys(StBu)-OH is stable to the acidic conditions of final cleavage, providing an orthogonal protection strategy.[1] This stability allows for the purification of the protected peptide, followed by the selective deprotection of the StBu group to form disulfide bonds. The removal of the StBu group is achieved through reduction, typically with a thiol-based reagent like dithiothreitol (DTT).

Performance Comparison at a Glance

ParameterThis compoundFmoc-Cys(StBu)-OH
Protecting Group Trityl (Trt)S-tert-butylthio (StBu)
Cleavage/Deprotection Acid-labile (TFA)Reductive cleavage (e.g., DTT)
Orthogonality Limited in standard Fmoc-SPPSFully orthogonal to acid-labile groups
Racemization Prone to racemization (e.g., 3.3% with DIPCDI/Oxyma Pure)[2][3]Generally lower racemization reported compared to Trt
Key Advantage Simultaneous cleavage and deprotectionOrthogonal protection for selective disulfide bond formation
Potential Side Reactions Trityl cation-mediated side reactions (alkylation of Trp, Met); Incomplete deprotection[2]Sluggish or incomplete deprotection; Potential for desulfurization

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for the synthesis of a model peptide on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-amino acid (3 equivalents) using a suitable coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure (3 equivalents each) in DMF for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, incorporating either this compound or Fmoc-Cys(StBu)-OH at the desired position.

Cleavage and Deprotection of this compound Protected Peptide
  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides with multiple Trt-protected residues, the addition of 1,2-ethanedithiol (EDT) is recommended.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Deprotection of Fmoc-Cys(StBu)-OH Protected Peptide
  • Peptide Cleavage: Cleave the peptide from the resin using a standard TFA/TIS/water (95:2.5:2.5) cocktail. The StBu group will remain intact.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • StBu Deprotection: Dissolve the purified, StBu-protected peptide in a suitable solvent (e.g., DMF). Add a solution of DTT (e.g., 10-20 equivalents) and a mild base such as N-methylmorpholine (NMM) to initiate deprotection. The reaction progress can be monitored by HPLC.

  • Final Purification: Once deprotection is complete, purify the final peptide by RP-HPLC.

Visualizing the Deprotection Pathways

Deprotection of Cysteine Protecting Groups cluster_0 This compound Deprotection Peptide-Cys(Trt)-Resin Peptide-Cys(Trt)-Resin Cleavage_Cocktail TFA / Scavengers Peptide-Cys(Trt)-Resin->Cleavage_Cocktail Acid-catalyzed cleavage Free_Peptide-Cys(SH) Free Peptide-Cys(SH) Cleavage_Cocktail->Free_Peptide-Cys(SH) Trityl_Cation Trityl Cation Cleavage_Cocktail->Trityl_Cation Scavenged_Cation Scavenged Cation Trityl_Cation->Scavenged_Cation Scavenger (e.g., TIS) Deprotection of Cys(StBu) Protecting Group cluster_1 Fmoc-Cys(StBu)-OH Deprotection Protected_Peptide-Cys(StBu) Protected Peptide-Cys(StBu) Reducing_Agent Reducing Agent (e.g., DTT) Protected_Peptide-Cys(StBu)->Reducing_Agent Reduction Deprotected_Peptide-Cys(SH) Deprotected Peptide-Cys(SH) Reducing_Agent->Deprotected_Peptide-Cys(SH) Disulfide_Byproduct Disulfide Byproduct Reducing_Agent->Disulfide_Byproduct General SPPS Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Repeat_Cycle Repeat Cycle for all Amino Acids Amino_Acid_Coupling->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Amino Acid Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Fmoc_Deprotection Final Amino Acid Cleavage_Deprotection Cleavage and/or Side-Chain Deprotection Final_Fmoc_Deprotection->Cleavage_Deprotection Purification Purification (RP-HPLC) Cleavage_Deprotection->Purification Analysis Analysis (LC-MS) Purification->Analysis End End Analysis->End

References

A Head-to-Head Battle in Peptide Synthesis: Fmoc-Cys(Thp)-OH vs. Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the performance, applications, and experimental protocols of two critical cysteine-protective groups in solid-phase peptide synthesis (SPPS).

In the intricate world of peptide synthesis, the selection of an appropriate protecting group for cysteine residues is a critical decision that significantly impacts yield, purity, and the overall success of the synthesis. The thiol group of cysteine is highly reactive and necessitates robust protection to prevent unwanted side reactions. Among the most common choices for Fmoc-based solid-phase peptide synthesis (SPPS) are the trityl (Trt) and tetrahydropyranyl (Thp) groups. This guide provides an in-depth comparison of the performance of Fmoc-Cys(Thp)-OH and Fmoc-Cys(Trt)-OH, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison: Stability, Deprotection, and Side Reactions

The choice between the Thp and Trt protecting groups for cysteine hinges on a trade-off between stability, ease of cleavage, and the propensity for side reactions. While this compound has been a long-standing workhorse in peptide synthesis due to its cost-effectiveness, Fmoc-Cys(Thp)-OH has emerged as a superior alternative in many aspects, particularly in minimizing common side reactions.[1][2]

Key Performance Metrics: A Tabular Overview
FeatureFmoc-Cys(Thp)-OHThis compoundReferences
Protecting Group Tetrahydropyranyl (Thp)Trityl (Trt)[1][2]
Acid Stability Stable to 1% TFA in DCM.Slowly cleaved by 1-3% TFA.[1][2]
Deprotection Conditions TFA/water/TIS (95:2.5:2.5) for 2 hours.Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5).[1][2][3]
Racemization (DIPCDI/Oxyma Coupling) 0.74%3.3%[1][2]
Racemization (HCTU/6-Cl-HOBt/DIEA at 25°C) Not explicitly stated, but Thp is noted for suppressed racemization.8.0%[2]
β-piperidinylalanine Formation Significantly lower than Trt.Prone to this side reaction, especially for C-terminal cysteine on Wang-type resins.[1][2]
Solubility of Protected Peptide Initial evidence suggests enhanced solubility.Standard solubility.[1][2]
Cost-Effectiveness Generally higher cost.More cost-effective.[1]

Minimizing Side Reactions: The Advantage of the Thp Group

A significant challenge in the synthesis of cysteine-containing peptides is the occurrence of side reactions, particularly racemization and the formation of β-piperidinylalanine, especially when cysteine is the C-terminal amino acid attached to a Wang-type resin.[1][2] Experimental data demonstrates that Fmoc-Cys(Thp)-OH offers a distinct advantage in mitigating these issues.

During coupling reactions, Fmoc-protected cysteine derivatives are susceptible to epimerization.[1] Studies have shown that with DIPCDI/Oxyma Pure as the coupling agent, racemization for Fmoc-Cys(Thp)-OH was only 0.74%, compared to 3.3% for this compound.[1][2] This difference becomes even more pronounced with base-mediated coupling methods. For instance, using HCTU/6-Cl-HOBt/DIEA activation, this compound showed 8.0% D-Cys formation at 25°C, which increased to 26.6% at 80°C.[2] The tetrahydropyranyl (THP) group, with its electron-donating properties, helps to reduce the acidity of the α-proton, thus suppressing racemization.[4]

Furthermore, the use of Fmoc-Cys(Thp)-OH leads to significantly lower levels of β-piperidinylalanine formation, a common side reaction during the repeated piperidine treatments for Fmoc group removal.[1][2]

Experimental Protocols

Below are detailed methodologies for the deprotection of Thp and Trt groups from cysteine residues during the final cleavage step in SPPS.

Protocol 1: Cleavage and Deprotection of Cys(Thp)-Containing Peptides

Objective: To cleave the synthesized peptide from the resin and remove the Thp protecting group from the cysteine residue.

Materials:

  • Peptidyl-resin with Cys(Thp)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Wash the peptidyl-resin thoroughly with DCM to remove any residual DMF.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize for storage or purification.

Protocol 2: Cleavage and Deprotection of Cys(Trt)-Containing Peptides

Objective: To cleave the synthesized peptide from the resin and remove the Trt protecting group from the cysteine residue.

Materials:

  • Peptidyl-resin with Cys(Trt)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). For peptides with multiple Trt groups, the addition of 1,2-ethanedithiol (EDT) is recommended to act as a scavenger for the trityl cation.[3]

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add the cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours. The trityl cation is stable and its removal can be reversible, so sufficient time and effective scavenging are crucial.[1]

  • Follow steps 5 through 10 from Protocol 1 to isolate and prepare the deprotected peptide.

Visualizing the Workflow and Chemical Logic

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Purification Downstream Processing Resin Peptidyl-Resin (Cys Protected) Cleavage Cleavage from Resin & Global Deprotection Resin->Cleavage TFA Cocktail Crude_Peptide Crude Peptide (Free Thiol) Cleavage->Crude_Peptide Purification Purification (e.g., RP-HPLC) Crude_Peptide->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: General workflow for peptide cleavage and deprotection in SPPS.

Protecting_Group_Cleavage Cys_Thp Fmoc-Cys(Thp)-OH Thp Group Cleavage_Conditions_Thp TFA / H₂O / TIS (95:2.5:2.5) 2 hours Cys_Trt This compound Trt Group Cleavage_Conditions_Trt TFA / H₂O / TIS (95:2.5:2.5) (Optional EDT) Free_Thiol Deprotected Cysteine (-SH) Cleavage_Conditions_Thp->Free_Thiol Cleavage_Conditions_Trt->Free_Thiol

Caption: Comparison of cleavage conditions for Thp and Trt protecting groups.

Conclusion

The choice between Fmoc-Cys(Thp)-OH and this compound is highly dependent on the specific requirements of the peptide being synthesized. While this compound remains a viable and cost-effective option for many applications, the superior performance of Fmoc-Cys(Thp)-OH in minimizing critical side reactions such as racemization and β-piperidinylalanine formation makes it the preferred choice for the synthesis of complex, sensitive, or C-terminal cysteine-containing peptides where purity is paramount. The initial higher cost of the Thp-protected derivative can be justified by the improved synthetic outcome and potentially simplified purification processes. Researchers should carefully consider the sequence of their target peptide and the potential for side reactions when selecting the optimal cysteine protecting group.

References

A Head-to-Head Comparison: Unveiling the Advantages of Fmoc-Cys(Mmt)-OH over Fmoc-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high-purity, complex peptides. When it comes to the protection of the thiol side chain of cysteine, two commonly employed reagents are Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Trt)-OH. While both serve the fundamental purpose of preventing unwanted side reactions, a closer examination of their chemical properties and performance in SPPS reveals distinct advantages for the methoxy-substituted trityl (Mmt) protecting group over its trityl (Trt) counterpart.

This guide provides an objective comparison of Fmoc-Cys(Mmt)-OH and this compound, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies. The primary advantages of Fmoc-Cys(Mmt)-OH lie in its enhanced acid lability, which facilitates selective deprotection for sophisticated molecular architectures, and a reduced propensity for common side reactions that can compromise peptide purity and yield.

Unveiling the Key Differences: A Performance Snapshot

The core distinction between the Mmt and Trt protecting groups lies in their stability towards acidic cleavage. The electron-donating methoxy group on the Mmt moiety renders it significantly more susceptible to acidolysis than the unsubstituted Trt group. This differential lability is the cornerstone of the Mmt group's utility in orthogonal protection schemes, a critical aspect for the synthesis of peptides with multiple disulfide bonds, branched structures, or those requiring site-specific modifications.

FeatureFmoc-Cys(Mmt)-OHThis compound
Protecting Group 4-Methoxytrityl (Mmt)Trityl (Trt)
Acid Lability HighModerate
Selective Deprotection Readily achieved with very mild acid (e.g., 0.5-2% TFA)Not readily achieved in the presence of other acid-labile groups
Orthogonality Excellent; allows for on-resin deprotection while other acid-labile groups (e.g., tBu, Trt) remain intact[1][2][3]Limited in standard Fmoc-SPPS
Racemization Generally lower propensityMore prone to racemization, especially with certain coupling reagents (e.g., 3.3% to 8.0%)[4][5][6][7]
Side Reactions Less prone to side reactions associated with carbocation formationThe liberated trityl cation can lead to side reactions if not effectively scavenged[5]

Delving Deeper: A Performance-Based Comparison

Stability and Cleavage: A Tale of Two Strategies

The most significant advantage of Fmoc-Cys(Mmt)-OH is the ability to selectively remove the Mmt group under exceptionally mild acidic conditions, leaving other, more robust acid-labile protecting groups, including Trt itself, intact[1][2][8]. This opens the door to complex, on-resin manipulations such as the sequential formation of disulfide bridges, side-chain labeling, or the synthesis of branched peptides.

In contrast, the Trt group requires stronger acidic conditions for cleavage, typically the final trifluoroacetic acid (TFA) cocktail used to cleave the peptide from the resin. This "all-or-nothing" deprotection strategy limits its utility in more advanced peptide synthesis protocols.

Protecting GroupDeprotection Conditions
Mmt 0.5-2% TFA in DCM with 2-5% TIS (v/v/v)[1][2][9]
Trt Standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
The Specter of Racemization and Side Reactions

Cysteine residues are notoriously susceptible to racemization during peptide synthesis, a side reaction that can significantly impact the biological activity of the final peptide. Studies have shown that this compound is particularly prone to racemization, with reported levels as high as 3.3% to 8.0% depending on the coupling reagents used[4][5][6][7]. While direct quantitative comparisons with Fmoc-Cys(Mmt)-OH are not always available in the same study, the literature suggests that the use of alternative protecting groups can significantly reduce the extent of this side reaction[6][10].

Furthermore, the cleavage of the Trt group generates a stable trityl cation. If not efficiently quenched by scavengers such as triisopropylsilane (TIS), this reactive intermediate can lead to unwanted side reactions, including the alkylation of sensitive residues like tryptophan and methionine[5]. The milder deprotection conditions for the Mmt group can help to mitigate the formation of such byproducts. Additionally, C-terminal cysteine residues protected with the bulky Trt group have been shown to be susceptible to the formation of 3-(1-piperidinyl)alanine, another undesirable side product[11].

Experimental Protocols

Selective On-Resin Deprotection of the Mmt Group

This procedure allows for the removal of the Mmt group while the peptide remains attached to the solid support, preserving other acid-labile protecting groups.

Reagents:

  • Deprotection Solution: 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM) (v/v/v)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 5% N,N-Diisopropylethylamine (DIEA) in DMF (v/v)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM and add the deprotection solution (approximately 10 mL per gram of resin).

  • Gently agitate the suspension at room temperature. The appearance of a yellow-orange color in the solution indicates the release of the Mmt cation.

  • Monitor the reaction progress by taking a small sample of resin, washing it, and performing a test cleavage and analysis (e.g., HPLC-MS). The reaction is typically complete within 30-60 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 10 mL).

  • To neutralize the resin, wash with the 5% DIEA in DMF solution (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL).

  • The resin is now ready for the subsequent on-resin modification of the deprotected cysteine side chain.

Standard Cleavage and Deprotection of the Trt Group

This protocol is used for the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the suspension at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge or filter to collect the peptide pellet.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

Visualizing the Chemistry

Caption: Chemical Structures of Mmt and Trt Protecting Groups.

start Peptide-Resin with Cys(Mmt) and Cys(Trt) deprotect_Mmt Selective Deprotection (0.5-2% TFA) start->deprotect_Mmt on_resin_mod On-Resin Modification (e.g., Cyclization, Labeling) deprotect_Mmt->on_resin_mod final_cleavage Final Cleavage (e.g., 95% TFA) on_resin_mod->final_cleavage final_peptide Modified Peptide final_cleavage->final_peptide

Caption: Orthogonal Synthesis Workflow with Fmoc-Cys(Mmt)-OH.

cys_trt Cys(Trt) tfa TFA cys_trt->tfa Cleavage trt_cation Trt+ Cation tfa->trt_cation side_reactions Potential Side Reactions (e.g., Alkylation) trt_cation->side_reactions

Caption: Trt Group Cleavage and Potential for Side Reactions.

Conclusion

References

A Comparative Guide to Cysteine Incorporation in Peptide Synthesis: A Focus on Fmoc-Cys(Trt)-OH and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of cysteine residues is a critical step in solid-phase peptide synthesis (SPPS). The unique reactivity of cysteine's thiol side chain necessitates the use of protecting groups to prevent unwanted side reactions. Fmoc-Cys(Trt)-OH has long been a cornerstone for this purpose, valued for its cost-effectiveness. However, its use is not without challenges, including the potential for racemization and the formation of side products. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data, to facilitate informed decisions in peptide synthesis strategies.

Performance Comparison of Cysteine Protecting Groups

The choice of a protecting group for cysteine is a crucial decision that impacts coupling efficiency, the stereochemical integrity of the amino acid, and the purity of the final peptide. While this compound is widely used, a variety of other protecting groups have been developed to address its limitations. The following table summarizes key performance metrics for several common Fmoc-protected cysteine derivatives.

Protecting GroupDerivativeRacemization (%)*Key AdvantagesKey Disadvantages
Trityl (Trt)This compound3.3 - 8.0Cost-effective; labile to standard TFA cleavage.[1]Prone to racemization, especially with base-mediated coupling methods; risk of β-piperidinylalanine formation and S-alkylation; incomplete deprotection requires optimized cleavage cocktails.[1][2]
Diphenylmethyl (Dpm)Fmoc-Cys(Dpm)-OH1.2 - 6.8Reduced racemization compared to Trt; stable to 1-3% TFA allowing for some orthogonal strategies.[2]Higher cost than Trt.
Tetrahydropyranyl (Thp)Fmoc-Cys(Thp)-OH0.74Significantly lower racemization and β-piperidinylalanine formation; good alternative to Trt for acid-labile deprotection.
Acetamidomethyl (Acm)Fmoc-Cys(Acm)-OHLowOrthogonal to acid-labile protecting groups; stable to TFA.Requires a separate deprotection step, often with mercury(II) acetate or iodine.
tert-Butyl (tBu)Fmoc-Cys(tBu)-OHLowOrthogonal to acid-labile protecting groups; stable to TFA.Requires specific, often harsh, deprotection conditions.
sec-isoamyl mercaptan (SIT)Fmoc-L-Cys(SIT)-OHLowOrthogonal to acid-labile groups; deprotected under mild reducing conditions.Higher cost.

*Racemization levels are highly dependent on coupling conditions. The values presented are indicative and based on reported studies.[2]

Experimental Workflows and Logical Relationships

The general workflow for solid-phase peptide synthesis involves iterative cycles of deprotection and coupling. The choice of cysteine protecting group influences the deprotection strategy and the overall workflow, especially when orthogonal protection is required for the synthesis of peptides with multiple disulfide bonds.

SPPS_Workflow cluster_spps_cycle SPPS Cycle cluster_cleavage_deprotection Cleavage & Global Deprotection Resin Solid Support (e.g., Wang, Rink Amide) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Amino_Acid_Coupling Amino Acid Coupling (e.g., HBTU/DIPEA or DIC/Oxyma) Washing1->Amino_Acid_Coupling Washing2 Washing Amino_Acid_Coupling->Washing2 Kaiser_Test Kaiser Test (optional monitoring) Washing2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Repeat cycle for next amino acid Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Final cycle Washing3 Washing Final_Deprotection->Washing3 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing3->Cleavage Precipitation Precipitation (e.g., cold ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).

The choice of the cysteine protecting group dictates the strategy for its removal and subsequent disulfide bond formation. The following diagram illustrates the logical relationship for handling different types of protecting groups.

Cysteine_Deprotection_Strategy cluster_acid_labile Acid-Labile Deprotection cluster_orthogonal Orthogonal Deprotection Start Synthesized Peptide with Protected Cysteine(s) Acid_Labile This compound Fmoc-Cys(Dpm)-OH Fmoc-Cys(Thp)-OH Start->Acid_Labile Orthogonal Fmoc-Cys(Acm)-OH Fmoc-Cys(tBu)-OH Fmoc-L-Cys(SIT)-OH Start->Orthogonal TFA_Cleavage TFA Cleavage Cocktail (with scavengers) Acid_Labile->TFA_Cleavage Free_Thiol Peptide with Free Thiol(s) TFA_Cleavage->Free_Thiol Disulfide_Formation Disulfide Bond Formation Free_Thiol->Disulfide_Formation Oxidation Specific_Deprotection Specific Deprotection (e.g., Iodine for Acm, Reducing agent for SIT) Orthogonal->Specific_Deprotection Free_Thiol2 Peptide with Free Thiol(s) Specific_Deprotection->Free_Thiol2 Free_Thiol2->Disulfide_Formation Oxidation

Deprotection strategies for different cysteine protecting groups.

Key Experimental Protocols

Standard Fmoc-SPPS Coupling Protocol

This protocol is generally applicable for the incorporation of this compound and its alternatives.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • Pre-activate a 3- to 5-fold excess of the Fmoc-protected cysteine derivative with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA or collidine) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection of Peptides with Cys(Trt)

A critical step for obtaining a high-purity peptide is the efficient cleavage of the Trt group and scavenging of the resulting trityl cation.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for peptides containing Cys(Trt) is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). For peptides with multiple Trt-protected residues or other sensitive amino acids, the addition of 1,2-ethanedithiol (EDT) is recommended (e.g., TFA/TIS/water/EDT, 94:1:2.5:2.5, v/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.

Ellman's Test for Free Thiol Groups

This spectrophotometric assay is used to quantify the concentration of free thiol groups in the deprotected peptide.

  • Reagent Preparation: Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) at a concentration of 4 mg/mL in a 0.1 M sodium phosphate buffer (pH 8.0).

  • Sample Preparation: Dissolve the crude peptide in the same buffer to a known concentration.

  • Reaction: Add a small volume of the DTNB solution to the peptide solution and incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solution at 412 nm. The concentration of free thiols can be calculated using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB²⁻) anion (14,150 M⁻¹cm⁻¹).

Conclusion

The validation of cysteine incorporation requires careful consideration of the protecting group strategy. While this compound remains a cost-effective and widely used option, its propensity for racemization and side reactions necessitates careful optimization of coupling and cleavage conditions. For the synthesis of complex or stereochemically sensitive peptides, alternative protecting groups such as Fmoc-Cys(Dpm)-OH and Fmoc-Cys(Thp)-OH offer significant advantages in minimizing side reactions and improving the purity of the final product. The choice of the most suitable protected cysteine derivative will ultimately depend on the specific requirements of the target peptide, including its sequence, length, and the desired disulfide bond architecture. A thorough analysis of the crude peptide by HPLC and mass spectrometry is essential to validate the successful incorporation of cysteine and to guide subsequent purification strategies.

References

Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the stereochemical integrity of the final product is paramount. Racemization, the conversion of a chiral molecule into its mirror image, can significantly impact a peptide's biological activity and therapeutic efficacy. Fmoc-Cys(Trt)-OH, a commonly used building block in solid-phase peptide synthesis (SPPS), is particularly susceptible to racemization. This guide provides an objective comparison of key analytical methods for detecting and quantifying racemization in peptides containing this residue, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The primary methods for assessing racemization in this compound containing peptides are Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of sensitivity, resolution, and experimental workflow.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential migration of charged enantiomers in an electric field, often with a chiral selector.Distinguishing enantiomers through the use of chiral derivatizing or solvating agents that induce chemical shift differences.
Sensitivity Good, with detection limits often in the low ng/mL range.[1]Excellent, with detection limits as low as 0.05% of the major enantiomer.[2][3]Generally lower sensitivity compared to HPLC and CE, requiring higher sample concentrations.
Resolution High, capable of baseline separation of many enantiomers.Very high, often exceeding that of HPLC for complex mixtures.Dependent on the chiral auxiliary and the magnetic field strength. Can be challenging for complex peptide mixtures.
Analysis Time Typically 15-30 minutes per sample.Generally faster than HPLC, with analysis times often under 15 minutes.Can be rapid for simple molecules, but may require longer acquisition times for complex peptides to achieve sufficient signal-to-noise.
Sample Requirement Requires hydrolysis of the peptide to individual amino acids for analysis of the cysteine residue.Can analyze the intact peptide or the hydrolyzed amino acids.Can analyze the intact peptide, but sensitivity may be a limiting factor.
Instrumentation Widely available in analytical laboratories.Less common than HPLC, but becoming more accessible.Standard instrumentation in many research environments, but may require specialized chiral auxiliaries.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method typically involves the hydrolysis of the peptide followed by derivatization of the resulting amino acids for chiral separation.

1. Peptide Hydrolysis:

  • Suspend the peptide-resin in 6 M HCl.

  • Heat at 110°C for 24 hours in a sealed, evacuated tube.

  • Lyophilize the hydrolysate to remove the acid.

2. Derivatization (using Marfey's Reagent):

  • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Incubate at 40°C for 1 hour.

  • Quench the reaction by adding 100 µL of 2 M HCl.

  • Evaporate to dryness and redissolve in the mobile phase for injection.

3. Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column, such as a Lux 5 µm Cellulose-2 or a CHIROBIOTIC T (Teicoplanin) column.[4]

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). For example, a gradient of 10-60% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm (for the DNP-derivatives).

  • Temperature: 25°C.

Capillary Electrophoresis (CE)

CE can be used to analyze the intact peptide, thus avoiding the hydrolysis step and potential for hydrolysis-induced racemization.

1. Sample Preparation:

  • Dissolve the crude or purified peptide in the background electrolyte (BGE) to a concentration of approximately 0.1-1 mg/mL.

  • Filter the sample through a 0.22 µm filter.

2. Electrophoretic Conditions:

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector. Common chiral selectors include cyclodextrins (e.g., 20 mM sulfated-β-cyclodextrin) or crown ethers.

  • Voltage: 15-25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 200 nm or 214 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to determine the enantiomeric excess by creating a diastereomeric environment for the enantiomers.

1. Sample Preparation with Chiral Solvating Agent:

  • Dissolve the peptide (typically >1 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum.

  • Add a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) in small increments and acquire a spectrum after each addition until a clear separation of signals for the two enantiomers is observed.

2. Data Acquisition and Analysis:

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

  • Integrate the signals to determine the ratio of the two enantiomers and calculate the enantiomeric excess.

Workflow for Racemization Analysis

The following diagram illustrates a typical workflow for the analysis of racemization in a synthesized peptide.

Racemization_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_preparation Sample Preparation cluster_analysis Racemization Analysis cluster_quantification Data Analysis SPPS Solid-Phase Peptide Synthesis (this compound incorporation) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification Purification of Crude Peptide Cleavage->Purification Hydrolysis Peptide Hydrolysis (Optional, for HPLC/GC) Purification->Hydrolysis for amino acid analysis CE Capillary Electrophoresis (Intact Peptide or Hydrolysate) Purification->CE for intact peptide analysis NMR NMR Spectroscopy (with Chiral Auxiliary) Purification->NMR Derivatization Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization Chiral_HPLC Chiral HPLC Analysis Derivatization->Chiral_HPLC Quantification Quantification of D-isomer Percentage Chiral_HPLC->Quantification CE->Quantification NMR->Quantification

Caption: Workflow for the detection and quantification of racemization in synthetic peptides.

Conclusion

The choice of analytical method for detecting racemization in this compound containing peptides depends on the specific requirements of the analysis, including the desired sensitivity, the availability of instrumentation, and whether the analysis of the intact peptide or its constituent amino acids is preferred. Chiral HPLC and Capillary Electrophoresis are powerful and widely used techniques that provide high sensitivity and resolution. CE, in particular, offers the advantage of analyzing the intact peptide, which can be a significant benefit. NMR spectroscopy, while generally less sensitive, can be a valuable tool for providing structural information and can be used without the need for derivatization. For robust and reliable assessment of peptide purity, a combination of these methods may be employed to provide orthogonal data and ensure the stereochemical integrity of the final product.

References

Safety Operating Guide

Safeguarding Laboratory Practices: A Comprehensive Guide to the Proper Disposal of Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Fmoc-Cys(Trt)-OH, a crucial reagent in peptide synthesis. Adherence to these procedural guidelines is paramount for ensuring the safety of researchers and compliance with environmental regulations. This guide is intended for all laboratory professionals, including researchers, scientists, and drug development specialists, to foster a culture of safety and responsibility.

Hazard Profile and Safety Recommendations

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is prudent to handle it with care due to the potential for unthoroughly investigated hazards.[1] It is recommended to always use personal protective equipment (PPE), including gloves, and to work in a well-ventilated area to avoid the formation and inhalation of dust.[2][3]

Hazard and Safety Information Summary

Hazard ClassificationGHS PictogramPrecautionary Statements
Not classified as hazardous[1]N/AP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocol for Disposal

The primary directive for the disposal of this compound and its contaminated materials is to manage it as chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.

Materials Required:

  • Designated, leak-proof hazardous waste container

  • Hazardous waste labels

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety goggles

    • Lab coat

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Solid waste, such as contaminated weighing paper, gloves, and pipette tips, should be collected separately from liquid waste.

  • Containment of Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Containment of Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.

  • Labeling and Storage: Ensure the hazardous waste container is tightly sealed to prevent leaks or spills. Store the container in a designated, well-ventilated, and secure area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste. Provide them with a complete and accurate description of the waste.

Spill Management

In the event of a small spill, and if it is safe to do so, contain the spill using an absorbent material.[4] Sweep up the material and place it in the designated hazardous waste container. For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.

Disposal Workflow

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound and its associated waste streams.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Segregation cluster_2 Containment cluster_3 Storage cluster_4 Final Disposal Waste Generated Waste Generated Solid Waste Solid Waste Waste Generated->Solid Waste e.g., contaminated gloves, paper Liquid Waste Liquid Waste Waste Generated->Liquid Waste e.g., reaction mixtures, solutions Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Designated Hazardous Waste Area Designated Hazardous Waste Area Labeled Solid Waste Container->Designated Hazardous Waste Area Labeled Liquid Waste Container->Designated Hazardous Waste Area Contact EHS/Licensed Contractor Contact EHS/Licensed Contractor Designated Hazardous Waste Area->Contact EHS/Licensed Contractor Proper Disposal Proper Disposal Contact EHS/Licensed Contractor->Proper Disposal

Caption: Workflow for the proper disposal of solid and liquid waste containing this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Fmoc-Cys(Trt)-OH, a frequently used reagent in peptide synthesis.

Personal Protective Equipment (PPE) and Handling Summary

Proper handling of this compound requires adherence to specific safety measures to minimize exposure and ensure a safe laboratory environment.[1][2] The following table summarizes the recommended PPE and handling practices.

ParameterSpecificationSource
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.[1]
Skin Protection Impervious clothing and chemically resistant gloves. It is crucial to inspect gloves before use and use a proper removal technique.[1]
Respiratory Protection A dust mask should be worn when handling large quantities. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][3]
Handling Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[1][2]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[2][3]

Operational Plan: Step-by-Step Handling Workflow

The following diagram outlines the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Synthesis cluster_cleanup Cleanup & Disposal prep Don appropriate PPE: - Safety glasses with side-shields - Impervious lab coat - Chemical-resistant gloves weigh Weigh this compound in a well-ventilated area or fume hood prep->weigh Proceed to weighing dissolve Dissolve in an appropriate solvent (e.g., DMF, DMSO) as per protocol weigh->dissolve Transfer to reaction setup reaction Perform peptide synthesis reaction dissolve->reaction Initiate synthesis decontaminate Decontaminate work surfaces reaction->decontaminate Upon completion waste_solid Collect solid waste (e.g., contaminated weighing paper, gloves) in a labeled hazardous waste container decontaminate->waste_solid Segregate waste waste_liquid Collect liquid waste containing This compound in a separate, labeled hazardous waste container decontaminate->waste_liquid Segregate waste dispose Dispose of waste according to institutional and local regulations waste_solid->dispose waste_liquid->dispose

Workflow for Handling this compound

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations.[1]

Waste Segregation and Collection:

  • Solid Waste: All solid materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be collected in a designated, leak-proof hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. It is imperative that this chemical waste is not disposed of down the drain.[1]

Storage and Disposal:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The disposal of the waste must be conducted in accordance with all applicable federal, state, and local environmental control regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and proper disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.